Chlorcyclizine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h2-10,18H,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNAKBGANONZEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048011 | |
| Record name | Chlorcyclizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
137-145 °C @ 0.1-0.15 MM HG | |
| Record name | CHLORCYCLIZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3217 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
No Data | |
| Record name | CHLORCYCLIZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3217 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
1 G SOL IN ABOUT 2 ML H2O, 11 ML ALC; 1 G SOL IN ABOUT 4 ML CHLOROFORM; PRACTICALLY INSOL IN ETHER, BENZENE /CHLORCYCLIZINE HYDROCHLORIDE/, FREELY SOL IN WATER; SOL IN ALC /CHLORCYCLIZINE DIHYDROCHLORIDE/ | |
| Record name | CHLORCYCLIZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3217 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oil | |
CAS No. |
82-93-9 | |
| Record name | (±)-Chlorcyclizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorcyclizine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorcyclizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08936 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | chlorcyclizine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorcyclizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorcyclizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORCYCLIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M26C4IP44P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORCYCLIZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3217 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlorcyclizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
MP: 226-227 °C /CHLORCYCLIZINE HYDROCHLORIDE/ | |
| Record name | Chlorcyclizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08936 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORCYCLIZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3217 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Chlorcyclizine: A Technical Guide to its Dual Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorcyclizine, a first-generation piperazine derivative, has long been utilized for its antihistaminic properties. More recently, it has garnered significant attention for its potent antiviral activity, specifically against the Hepatitis C virus (HCV). This technical guide provides an in-depth exploration of the dual mechanism of action of this compound, detailing its molecular interactions as both a histamine H1 receptor antagonist and an HCV entry inhibitor. This document summarizes key quantitative data, outlines detailed experimental protocols for the assays cited, and presents signaling pathways and experimental workflows through explanatory diagrams.
Introduction
This compound is a pharmacologically versatile compound with two distinct mechanisms of action that confer its therapeutic effects. As a first-generation antihistamine, it competitively antagonizes the histamine H1 receptor, alleviating allergic symptoms. Concurrently, it exhibits potent antiviral properties by inhibiting the entry of the Hepatitis C virus into host cells. This guide will dissect these two mechanisms, providing a comprehensive overview for researchers and drug development professionals.
Antihistaminic and Anticholinergic Mechanism of Action
This compound's primary antihistaminic effect is achieved through its action as a competitive antagonist of the histamine H1 receptor. By binding to the H1 receptor, this compound prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction.
In addition to its antihistaminic activity, this compound also possesses anticholinergic properties, meaning it can block muscarinic acetylcholine receptors.[1] This action contributes to some of its therapeutic effects, such as reducing secretions, but is also responsible for common side effects like dry mouth and drowsiness.[1]
Signaling Pathway: Histamine H1 Receptor Antagonism
The binding of histamine to its G-protein coupled H1 receptor activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological effects of an allergic response. This compound, by blocking the H1 receptor, inhibits this entire cascade.
Anti-Hepatitis C Virus (HCV) Mechanism of Action
Independent of its antihistaminic properties, this compound is a potent inhibitor of Hepatitis C virus entry into host cells.[2] This antiviral activity is not linked to the histamine H1 receptor, as evidenced by the fact that its primary metabolite, northis compound, has little antihistamine activity but retains potent anti-HCV effects.
The molecular target for this compound's anti-HCV activity has been identified as the viral envelope glycoprotein E1. By directly binding to the E1 glycoprotein, this compound interferes with the viral fusion process, a critical step in the entry of the virus into the hepatocyte. This mechanism of action makes it a promising candidate for combination therapy with other anti-HCV drugs that target different stages of the viral life cycle.
Signaling Pathway: Inhibition of HCV Entry
The entry of HCV into a host cell is a multi-step process involving the interaction of viral envelope glycoproteins with host cell receptors, followed by endocytosis and pH-dependent fusion of the viral and endosomal membranes. This compound specifically blocks the membrane fusion step.
References
An In-depth Technical Guide to the Discovery and Synthesis of Chlorcyclizine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chlorcyclizine is a first-generation antihistamine of the diphenylmethylpiperazine class, recognized for its efficacy in treating various allergic conditions such as urticaria, rhinitis, and pruritus.[1][2] Beyond its primary indication, it possesses anticholinergic, antiserotonergic, and local anesthetic properties and has been explored as an antiemetic.[1][2] Developed in the post-World War II era of intensive pharmaceutical research, its discovery was a direct result of systematic investigations into the benzhydrylpiperazine scaffold by researchers at Burroughs Wellcome.[1] More recently, this compound has been the subject of drug repurposing studies, demonstrating potent in vitro and in vivo activity against the Hepatitis C virus (HCV) by inhibiting viral entry into host cells. This guide provides a detailed overview of the historical discovery, chemical synthesis, physicochemical properties, and mechanism of action of this compound, intended for a technical audience in the field of drug development and medicinal chemistry.
Discovery and Historical Context
The discovery of this compound is rooted in the broader search for effective antihistamines that began in the 1930s and intensified in the 1940s. Following the clinical introduction of the first antihistamines, researchers at various pharmaceutical companies sought to improve upon their efficacy and side-effect profiles. The benzhydrylpiperazine scaffold was identified as a highly promising pharmacophore for H1 receptor antagonism in the late 1940s and early 1950s.
Researchers at the American division of Burroughs Wellcome (now part of GlaxoSmithKline) systematically explored this chemical series, leading to the development of key derivatives, including cyclizine and its chlorinated analog, this compound. This line of research culminated in a 1953 patent granted to Richard Baltzly and Juan C. Castillo for a series of N-(p-chloro-α-phenylbenzyl)-N'-methyl piperazines, which included this compound. The drug was approved for medical use in the 1940s and has since been a staple in allergy relief therapy.
Chemical Synthesis of this compound
The most established and frequently cited synthesis of this compound proceeds via a two-step process starting from 4-chlorobenzophenone. This method involves the reduction of the ketone to an alcohol, followed by conversion to a benzhydryl halide, and subsequent alkylation of 1-methylpiperazine.
Primary Synthesis Pathway
The overall synthetic scheme is as follows:
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of (4-Chlorophenyl)phenylmethanol
This protocol is adapted from a similar reduction of a substituted benzophenone.
-
To a solution of 4-chlorobenzophenone (11.9 mmol, 1.0 eq) in methanol (15.0 mL), cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (17.9 mmol, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 15 minutes.
-
Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
Quench the reaction by carefully adding crushed ice and dilute with water.
-
Extract the aqueous mixture with ethyl acetate.
-
Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield (4-chlorophenyl)phenylmethanol, which can be used in the next step without further purification.
Step 2: Synthesis of 1-((4-chlorophenyl)phenylmethyl) chloride
-
The crude (4-chlorophenyl)phenylmethanol from the previous step is dissolved in a suitable anhydrous solvent like dichloromethane or toluene.
-
The solution is cooled in an ice bath.
-
Thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl) is added dropwise to convert the alcohol to the corresponding chloride.
-
The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent and excess reagent are removed under reduced pressure to yield the crude 1-((4-chlorophenyl)phenylmethyl) chloride (also known as 4-chlorobenzhydryl chloride).
Step 3: Synthesis of this compound (1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine)
This protocol is an adaptation of a procedure for the synthesis of the related compound, northis compound.
-
In a reaction vessel, combine 1-methylpiperazine (approx. 1.2 eq), a catalytic amount of potassium iodide (KI), and a suitable solvent such as toluene.
-
Heat the mixture to approximately 80 °C.
-
Add a solution of 1-((4-chlorophenyl)phenylmethyl) chloride (1.0 eq) in toluene to the heated piperazine mixture.
-
Maintain the reaction temperature at 80 °C for 2 hours, then increase to reflux and maintain for an additional 12 hours.
-
After cooling the reaction mixture to room temperature, wash the toluene layer twice with water.
-
Extract the organic layer with an acidic aqueous solution (e.g., dilute HCl) to move the product into the aqueous phase.
-
Wash the aqueous layer with a non-polar solvent like toluene to remove any unreacted starting material.
-
Neutralize the aqueous layer with a base (e.g., 30% NaOH solution) at a low temperature (e.g., 10 °C) to precipitate the free base product, this compound.
-
Filter the solid product, wash with water, and dry under vacuum to yield pure this compound. The hydrochloride salt can be prepared by treating a solution of the free base with HCl.
Physicochemical and Pharmacokinetic Data
The key quantitative properties of this compound and its hydrochloride salt are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine | |
| Molecular Formula | C₁₈H₂₁ClN₂ | |
| Molar Mass | 300.8 g/mol | |
| Melting Point (HCl Salt) | 226-227 °C | |
| Water Solubility | 0.0424 mg/mL (predicted for free base) | |
| logP | 4.15 - 4.16 (predicted) | |
| pKa (Strongest Basic) | 7.96 (predicted) | |
| Appearance (HCl Salt) | White, crystalline powder |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Source(s) |
| Bioavailability | Readily absorbed after oral administration | |
| Time to Peak Plasma (Tₘₐₓ) | 5 hours | |
| Plasma Protein Binding | 85-90% | |
| Metabolism | N-demethylation to northis compound; N-oxidation | |
| Excretion | Primarily via urine |
Mechanism of Action
This compound exerts its therapeutic effects through multiple mechanisms, primarily as an antagonist at histamine H1 receptors. Its more recently discovered antiviral properties are mediated by a distinct pathway.
Antihistaminic and Anticholinergic Effects
As a first-generation antihistamine, this compound acts as an inverse agonist at the histamine H1 receptor. By binding to and stabilizing the inactive conformation of the H1 receptor, it prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms like vasodilation, increased capillary permeability, and smooth muscle contraction. Additionally, it possesses anticholinergic activity by blocking muscarinic acetylcholine receptors, which contributes to its antiemetic effects and side effects like dry mouth.
Caption: Mechanism of H1 receptor antagonism by this compound.
Anti-Hepatitis C Virus (HCV) Activity
Recent research has identified this compound as a potent inhibitor of HCV infection. Its mechanism of action is distinct from its antihistaminic properties and involves blocking an early stage of the HCV lifecycle, specifically the entry of the virus into the host hepatocyte. By interfering with this crucial initial step, this compound prevents the viral RNA from reaching the cytoplasm, thereby inhibiting replication and the establishment of infection.
Caption: Inhibition of HCV entry by this compound.
Conclusion
This compound represents a significant molecule in the history of pharmacology, born from the systematic drug discovery efforts of the mid-20th century. Its robust synthesis, well-characterized properties, and established role as an H1 receptor antagonist have made it a durable therapeutic agent. Furthermore, the modern discovery of its potent anti-HCV activity highlights the value of drug repurposing and provides a new avenue for the development of novel antiviral therapies based on the this compound scaffold. This guide provides the core technical information necessary for researchers to understand and build upon the chemistry and pharmacology of this versatile compound.
References
An In-depth Technical Guide to the Chemical and Physical Properties of Chlorcyclizine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorcyclizine is a first-generation antihistamine belonging to the piperazine class of drugs.[1] It is primarily recognized for its antagonist activity at the histamine H1 receptor, making it effective in the treatment of various allergic conditions such as urticaria, rhinitis, and pruritus.[1] Beyond its antihistaminic effects, this compound also exhibits anticholinergic, antiserotonergic, and local anesthetic properties. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its characterization.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound and its commonly used hydrochloride salt are summarized below. These properties are crucial for its formulation, delivery, and interaction with biological systems.
Chemical Identifiers
| Property | Value |
| IUPAC Name | 1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine[1] |
| CAS Number | 82-93-9[1] |
| Molecular Formula | C₁₈H₂₁ClN₂[1] |
| Synonyms | This compound, Perazyl, Di-paralene, Histantin |
Physicochemical Data
A compilation of the key physicochemical data for this compound and this compound Hydrochloride is presented in the tables below for easy comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 300.8 g/mol | |
| Appearance | Oil | |
| Boiling Point | 137-145 °C at 0.1-0.15 mmHg | |
| Melting Point | Not applicable (Oil at room temperature) | |
| pKa₁ | 2.43 | |
| pKa₂ | 7.81 | |
| LogP | 4.5 |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂Cl₂N₂ | |
| Molecular Weight | 337.29 g/mol | |
| Appearance | Crystalline powder | |
| Melting Point | 226-227 °C | |
| Solubility in Water | 1 g in approx. 2 mL | |
| Solubility in Ethanol | 1 g in approx. 11 mL | |
| Solubility in Chloroform | 1 g in approx. 4 mL | |
| Solubility in Ether | Practically insoluble | |
| Solubility in Benzene | Practically insoluble |
Mechanism of Action and Signaling Pathway
This compound functions as an inverse agonist at the histamine H1 receptor. This G-protein coupled receptor (GPCR) is linked to an intracellular Gq protein. Upon activation by histamine, the Gq protein initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses associated with allergic reactions. By binding to the H1 receptor, this compound prevents this cascade, thereby mitigating the effects of histamine.
Caption: Histamine H1 Receptor Signaling Pathway and its inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational for the characterization of this compound and similar compounds.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constants (pKa) of this compound using potentiometric titration.
Materials:
-
This compound hydrochloride
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (100 mL)
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh approximately 34 mg of this compound hydrochloride (equivalent to 0.1 mmol) and dissolve it in 50 mL of deionized water in a 100 mL beaker.
-
Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with standardized 0.1 M NaOH solution above the beaker.
-
Acidification: Add a known excess of standardized 0.1 M HCl (e.g., 2.0 mL) to the solution to ensure all basic nitrogen atoms are protonated.
-
Titration: Begin stirring the solution and record the initial pH. Add the 0.1 M NaOH titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Data Collection: Continue the titration until the pH has risen significantly, passing through two equivalence points corresponding to the two pKa values.
-
Data Analysis: Plot the pH versus the volume of NaOH added to obtain the titration curve. The two equivalence points can be identified from the points of inflection in the curve. The pKa values can be determined from the pH at the half-equivalence points. Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence points. The pKa values are then calculated using the Henderson-Hasselbalch equation at various points along the buffer regions of the curve.
Determination of Aqueous Solubility by the Shake-Flask Method
This protocol describes a method for determining the equilibrium solubility of this compound hydrochloride in water.
Materials:
-
This compound hydrochloride
-
Deionized water
-
Glass vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of this compound hydrochloride to a glass vial containing a known volume of deionized water (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the sample for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to stand undisturbed for a short period to allow larger particles to settle. Then, centrifuge the vial at a high speed to pellet the remaining undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining fine particles. Dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.
-
Solubility Calculation: Calculate the original concentration in the undiluted supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of this compound hydrochloride in water at the specified temperature.
Caption: Experimental workflow for determining aqueous solubility.
Receptor Binding Assay Workflow
To characterize the interaction of this compound with its target, the histamine H1 receptor, a competitive radioligand binding assay is a standard and robust method. This workflow outlines the key steps in such an assay.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of this compound, a first-generation H1 antihistamine. The tabulated data offers a clear and concise reference for its physicochemical characteristics. The elucidation of its mechanism of action through the Gq-coupled H1 receptor signaling pathway provides a basis for understanding its pharmacological effects. Furthermore, the detailed experimental protocols for pKa and solubility determination, along with the workflow for receptor binding assays, serve as practical resources for researchers in the fields of medicinal chemistry, pharmacology, and drug development. A thorough understanding of these fundamental properties is essential for the rational design of new therapeutic agents and the optimization of existing drug formulations.
References
An In-Depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of Chlorcyclizine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorcyclizine is a first-generation antihistamine belonging to the phenylpiperazine class.[1] It has been utilized for the symptomatic relief of allergic conditions such as urticaria, rhinitis, and pruritus.[1][2] Beyond its primary indication as a histamine H1 receptor antagonist, this compound also exhibits anticholinergic, antiserotonergic, and local anesthetic properties.[1][2] More recently, it has garnered significant interest as a potent inhibitor of Hepatitis C virus (HCV) entry into host cells. This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic profile of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Pharmacodynamic Profile
The primary pharmacodynamic effect of this compound is the blockade of the histamine H1 receptor. However, its broader pharmacological profile includes actions on other receptor systems and a notable antiviral activity.
Mechanism of Action
This compound functions as a pharmacological antagonist at histamine H1 receptors, meaning it binds to the receptor but does not elicit the downstream signaling typically induced by histamine. This competitive inhibition prevents histamine from binding and activating the receptor, thereby mitigating the physiological effects of histamine, such as increased capillary permeability, vasodilation, and sensory nerve stimulation, which are characteristic of an allergic response. The antihistaminic action of this compound forms the basis of its use in treating allergic conditions.
The sedative effects commonly associated with first-generation antihistamines like this compound are attributed to their ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system. Additionally, this compound possesses anticholinergic and antiserotonergic properties, which may contribute to its overall pharmacological effects, although these are generally considered to be less pronounced than its antihistaminic activity.
Receptor Binding and Functional Activity
The following table summarizes the available quantitative data on the pharmacodynamic activity of this compound.
| Target | Parameter | Value | Species | Assay Type | Reference |
| Histamine H1 Receptor | Ki | 9 nM | - | Radioligand Binding Assay | Not specified in abstracts |
| Hepatitis C Virus (HCV) | EC50 | 44 nM | Human | Cell-based HCV infection assay | He et al., 2015 |
Ki: Inhibitor constant; EC50: Half-maximal effective concentration.
Signaling Pathways
This compound, as a histamine H1 receptor antagonist, blocks the canonical signaling cascade initiated by histamine binding. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.
References
In Vitro and In Vivo Activity of Chlorcyclizine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorcyclizine (CCZ), a first-generation antihistamine, has emerged as a promising repurposed drug with significant antiviral and potential anticancer activities. This technical guide provides a comprehensive overview of the in vitro and in vivo studies that have defined its therapeutic potential beyond its traditional use. Detailed experimental protocols, quantitative data on its efficacy, and elucidation of its mechanisms of action are presented to support further research and development efforts. Notably, CCZ has demonstrated potent inhibitory effects against Hepatitis C Virus (HCV) by directly targeting the viral entry process. This guide summarizes the key findings and methodologies from seminal studies to facilitate the exploration of this compound and its derivatives as novel therapeutic agents.
Introduction
This compound, a piperazine derivative, has a long history of use as an H1-receptor antagonist for the symptomatic relief of allergic reactions.[1][2] Its pharmacological profile also includes anticholinergic, antiserotonergic, and local anesthetic properties.[3][4] Recently, high-throughput screening of FDA-approved drug libraries has unveiled a novel and potent antiviral activity of this compound, particularly against the Hepatitis C virus (HCV).[5] This discovery has spurred a wave of research into its mechanism of action and its efficacy in preclinical models, positioning CCZ as a lead compound for the development of affordable and effective antiviral therapies. This guide will delve into the technical details of the in vitro and in vivo studies that have characterized the antiviral and other potential therapeutic activities of this compound.
Antiviral Activity: Hepatitis C Virus (HCV)
The most well-documented novel activity of this compound is its potent inhibition of HCV infection. Both in vitro and in vivo studies have consistently demonstrated its efficacy against multiple HCV genotypes.
In Vitro Activity
This compound has been shown to inhibit HCV infection in various cell-based assays, including human hepatoma cell lines (Huh7.5.1) and primary human hepatocytes.
The antiviral potency (EC50) and cytotoxicity (CC50) of this compound and its derivatives have been determined against different HCV genotypes. The selectivity index (SI), the ratio of CC50 to EC50, indicates the therapeutic window of the compound. A higher SI value suggests a more favorable safety profile.
| Compound | HCV Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | Reference |
| (S)-Chlorcyclizine | 2a (JFH-1) | 2.3 | 19.8 | 8609 | Huh7.5.1 | |
| This compound (Racemic) | 2a (JFH-1) | ~10 | >20 | >2000 | Huh7.5.1 | |
| Compound 3 (derivative) | 1a | ~1000 | >20 | >20 | Huh7.5.1 | |
| Compound 3 (derivative) | 1b | ~1000 | >20 | >20 | Huh7.5.1 | |
| Compound 3 (derivative) | 2a | 2.3 | 19.8 | 8609 | Huh7.5.1 | |
| Compound 3 (derivative) | 2b | ~10 | >20 | >2000 | Huh7.5.1 | |
| Compound 3 (derivative) | 3a | ~1000 | >20 | >20 | Huh7.5.1 | |
| Compound 3 (derivative) | 4a | ~1000 | >20 | >20 | Huh7.5.1 | |
| Compound 3 (derivative) | 5a | ~1000 | >20 | >20 | Huh7.5.1 | |
| Compound 3 (derivative) | 6a | ~1000 | >20 | >20 | Huh7.5.1 | |
| Compound 3 (derivative) | 7a | ~1000 | >20 | >20 | Huh7.5.1 |
Note: EC50 and CC50 values can vary depending on the specific assay conditions and cell lines used.
In vitro studies have demonstrated that this compound acts synergistically with a range of other anti-HCV drugs, including direct-acting antivirals (DAAs) and host-targeting agents. This suggests its potential use in combination therapies to enhance efficacy and reduce the emergence of drug resistance.
Synergistic Combinations:
-
Ribavirin
-
Interferon-α
-
Telaprevir (NS3/4A protease inhibitor)
-
Boceprevir (NS3/4A protease inhibitor)
-
Sofosbuvir (NS5B polymerase inhibitor)
-
Daclatasvir (NS5A inhibitor)
-
Cyclosporin A (cyclophilin inhibitor)
In Vivo Activity
The in vivo efficacy of this compound has been evaluated in a chimeric mouse model with humanized livers.
In Alb-uPA/SCID mice engrafted with primary human hepatocytes and infected with HCV, oral administration of (S)-CCZ led to a significant, time-dependent reduction in viral titers for both genotype 1b and 2a. A 2-log reduction for genotype 1b and a 1.5-log reduction for genotype 2a were observed. Importantly, no evidence of drug resistance was detected during the treatment period.
Mechanism of Action: HCV Entry Inhibition
This compound's primary anti-HCV mechanism is the inhibition of an early stage of the viral life cycle, specifically viral entry into the host cell.
Subsequent mechanistic studies have revealed that this compound directly targets the HCV envelope glycoprotein E1. It binds to a hydrophobic pocket adjacent to the putative fusion peptide of E1, thereby interfering with the membrane fusion process that is essential for the release of the viral genome into the cytoplasm.
References
Unveiling the Molecular Targets of Chlorcyclizine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorcyclizine, a first-generation piperazine derivative, has long been clinically utilized for its antihistaminic properties. Initially developed for the symptomatic relief of allergic reactions, recent drug repurposing efforts have unveiled a broader spectrum of molecular interactions, positioning this compound as a molecule of significant interest for a variety of therapeutic applications. This technical guide provides an in-depth exploration of the known molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.
Primary and Secondary Pharmacological Targets
This compound exerts its effects through a range of molecular targets, with varying degrees of affinity and clinical relevance. The primary target responsible for its antihistaminic effects is the Histamine H1 receptor. However, subsequent research has identified several other targets, contributing to its antiviral, anticholinergic, antiserotonergic, and other activities.
Table 1: Quantitative Pharmacological Data for this compound
| Target | Parameter | Value | Species | Assay Type | Reference |
| Histamine H1 Receptor | Ki | 9 nM | Human | Radioligand Binding Assay | [1] |
| IC50 | 6.5 nM | Not Specified | Antihistamine and anticholinergic compound assay | [2] | |
| Hepatitis C Virus (HCV) | EC50 | 44 nM (genotype 2a) | Human | Cell-based HCV-Luc infection assay | [1] |
| EC50 | <10 nM (optimized derivatives) | Human | Cell-based HCV infection assay | [3] | |
| Ebola Virus | IC50 | 5.7 µM (HeLa cells) | Human | Infectious Ebola virus assay | [4] |
| IC50 | 3.2 µM (HFF-1 cells) | Human | Infectious Ebola virus assay | ||
| Anticholinergic Activity | IC50 | 10 nM | Not Specified | Antihistamine and anticholinergic compound assay |
I. Histamine H1 Receptor Antagonism
The most well-characterized molecular target of this compound is the Histamine H1 receptor , a G-protein coupled receptor (GPCR) integral to the allergic response. By acting as an inverse agonist at this receptor, this compound competitively inhibits the binding of histamine, thereby preventing the downstream signaling cascade that leads to allergic symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction.
Experimental Protocol: Histamine H1 Receptor Binding Assay
A common method to determine the binding affinity of a compound to the H1 receptor is a competitive radioligand binding assay.
-
Cell Culture and Membrane Preparation:
-
HEK293T cells are transiently transfected with a vector encoding the human Histamine H1 receptor.
-
Two days post-transfection, cells are harvested and homogenized to prepare a cell membrane fraction containing the receptor.
-
-
Binding Assay:
-
The cell membrane preparation is incubated with a known concentration of a radiolabeled H1 receptor antagonist, such as [³H]mepyramine.
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the H1 receptor.
-
The reaction is allowed to reach equilibrium.
-
-
Detection and Analysis:
-
The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
The radioactivity of the filter is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
II. Antiviral Activity
A significant area of recent research has focused on the antiviral properties of this compound, particularly against Hepatitis C Virus (HCV) and Ebola virus.
A. Hepatitis C Virus (HCV)
This compound has been identified as a potent inhibitor of HCV infection, acting at an early stage of the viral life cycle, likely by targeting viral entry into host cells.
Molecular Target: HCV E1 Envelope Glycoprotein
Studies have demonstrated that this compound directly targets the HCV E1 envelope glycoprotein. It is proposed to bind to a hydrophobic pocket within E1, interfering with the fusion peptide and thereby blocking the membrane fusion step required for viral entry.
Experimental Protocol: HCV Entry Assay (HCV-Luc Infection Assay)
This assay utilizes a recombinant HCV that expresses a luciferase reporter gene to quantify viral entry and replication.
-
Cell Culture:
-
Huh7.5.1 cells (a human hepatoma cell line) are seeded in 96-well plates and cultured overnight.
-
-
Infection and Treatment:
-
The cells are infected with a luciferase-expressing HCV (HCV-Luc) in the presence of varying concentrations of this compound.
-
-
Incubation:
-
The infected cells are incubated for 48 hours to allow for viral entry, replication, and expression of the luciferase reporter.
-
-
Luciferase Assay:
-
After incubation, the cells are lysed, and a luciferase assay substrate is added.
-
The resulting luminescence, which is proportional to the level of viral infection, is measured using a luminometer.
-
-
Data Analysis:
-
The half-maximal effective concentration (EC50), the concentration of this compound that reduces viral infection by 50%, is calculated.
-
B. Ebola Virus
This compound has also been shown to inhibit the entry of the Ebola virus. The proposed mechanism is analogous to its action against HCV, involving the inhibition of viral entry into the host cell. Docking studies suggest that this compound may directly bind to the Ebola virus glycoprotein (GP).
Experimental Protocol: Ebola Virus Pseudoparticle Entry Assay
This assay uses replication-defective viral particles (pseudoparticles) that express the Ebola virus glycoprotein on their surface and contain a reporter gene (e.g., luciferase).
-
Pseudoparticle Production:
-
HEK293T cells are co-transfected with plasmids encoding the Ebola virus GP, a viral core protein (e.g., from HIV or VSV), and a reporter gene.
-
-
Cell Culture and Infection:
-
Target cells (e.g., Huh-7) are seeded in 96-well plates.
-
The cells are then infected with the Ebola virus pseudoparticles in the presence of varying concentrations of this compound.
-
-
Incubation and Reporter Gene Assay:
-
The cells are incubated for 48-72 hours to allow for pseudoparticle entry and expression of the reporter gene.
-
The activity of the reporter gene product (e.g., luciferase) is then measured.
-
-
Data Analysis:
-
The IC50 value is determined as the concentration of this compound that inhibits pseudoparticle entry by 50%.
-
III. Other Molecular Interactions
In addition to its well-defined antihistaminic and emerging antiviral roles, this compound exhibits several other pharmacological activities.
A. Anticholinergic, Antiserotonergic, and Local Anesthetic Properties
This compound is known to possess anticholinergic, antiserotonergic, and local anesthetic properties. These activities are likely due to its ability to interact with muscarinic acetylcholine receptors and serotonin receptors, although the specific receptor subtypes and binding affinities are not as well-characterized as its interaction with the H1 receptor. Its local anesthetic effects are attributed to the blockade of voltage-gated sodium channels, a common feature of many first-generation antihistamines.
B. Hedgehog Signaling Pathway
There is evidence to suggest that this compound may act as an inhibitor of the Hedgehog (Hh) signaling pathway. The Hh pathway is crucial during embryonic development and has been implicated in the development of some cancers. The precise molecular target of this compound within this pathway is still under investigation but may involve key components like Smoothened (SMO) or downstream effectors.
C. Lysosomotropic Properties
This compound is a lysosomotropic agent, meaning it can accumulate within lysosomes, the acidic organelles responsible for cellular degradation. This property is attributed to its chemical nature as a lipophilic or amphiphilic compound with a basic moiety. Once inside the acidic environment of the lysosome, this compound becomes protonated and trapped, which can lead to an increase in lysosomal pH and potential disruption of lysosomal function.
Experimental Protocol: Lysosomotropism Assay
A high-content screening assay can be used to identify lysosomotropic compounds.
-
Cell Culture and Staining:
-
HepG2 cells are seeded in 96-well plates.
-
The cells are stained with a lysosomal dye (e.g., a dye that accumulates in acidic compartments) and a nuclear dye (e.g., Hoechst).
-
-
Compound Treatment:
-
The cells are treated with a range of concentrations of this compound. A known lysosomotropic agent like chloroquine is used as a positive control, and a non-lysosomotropic compound as a negative control.
-
-
High-Content Imaging:
-
After incubation, the cells are imaged using a high-content screening system.
-
-
Image Analysis:
-
Image analysis software is used to quantify the intensity of the lysosomal dye. A decrease in lysosomal staining indicates that the test compound is competing with the dye for accumulation in the lysosomes, thus identifying it as lysosomotropic.
-
Cytotoxicity can be simultaneously assessed by analyzing nuclear morphology and cell count.
-
Conclusion
This compound is a multifaceted molecule with a range of identified molecular targets that extend far beyond its original classification as a simple antihistamine. Its well-established antagonism of the Histamine H1 receptor is now complemented by significant evidence for its role as a viral entry inhibitor, a modulator of key signaling pathways, and a lysosomotropic agent. The detailed quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic potential of this compound and its derivatives. A deeper understanding of its molecular interactions will be crucial for the rational design of future studies and the potential development of this repurposed drug for new clinical applications.
References
The Structure-Activity Relationship of Chlorcyclizine: A Dual-Targeting Antihistamine and Antiviral Agent
A Technical Guide for Researchers and Drug Development Professionals
Chlorcyclizine, a first-generation diphenylmethylpiperazine antihistamine, has long been utilized for the symptomatic relief of allergic reactions. Its primary mechanism of action involves the competitive antagonism of the histamine H1 receptor, thereby mitigating the effects of histamine in the body.[1][2][3] More recently, this compound has garnered significant attention for its potent antiviral activity, particularly against the Hepatitis C virus (HCV).[4][5] This discovery has spurred extensive research into the structure-activity relationship (SAR) of this compound and its analogs, with the goal of optimizing its therapeutic properties for both antihistaminic and antiviral applications. This guide provides an in-depth analysis of the SAR of this compound, detailing the key structural features that govern its biological activities, summarizing quantitative data, and outlining the experimental protocols used in its evaluation.
Core Structure and Pharmacophore
The fundamental structure of this compound consists of a central piperazine ring, a benzhydryl moiety (diphenylmethyl), and a methyl group on the distal nitrogen of the piperazine ring. The key pharmacophoric elements responsible for its biological activities can be dissected as follows:
-
Diarylmethyl Group (Benzhydryl): The two aryl rings are crucial for binding to the histamine H1 receptor. The presence and nature of substituents on these rings significantly influence potency and selectivity.
-
Piperazine Ring: This central scaffold provides the appropriate spatial orientation for the pharmacophoric groups.
-
Terminal Nitrogen: The basicity of the terminal tertiary amine is essential for interaction with the histamine H1 receptor.
Structure-Activity Relationship for Antihistaminic Activity
The SAR of this compound as an H1 receptor antagonist is well-established within the broader class of piperazine antihistamines.
-
Aryl Substituents: The para-chloro substituent on one of the phenyl rings is a common feature among potent antihistamines and is present in this compound. The co-planarity of the two aryl rings is considered optimal for H1 receptor affinity.
-
Terminal Nitrogen Group: A tertiary amine on the terminal nitrogen of the piperazine ring is required for maximal activity. This nitrogen can be part of a heterocyclic ring, as is the case with this compound, without loss of high antihistaminic activity.
Structure-Activity Relationship for Anti-HCV Activity
The discovery of this compound's anti-HCV activity has led to systematic SAR studies aimed at enhancing this effect while minimizing antihistaminic side effects. The primary mechanism of its anti-HCV action is the inhibition of viral entry into host cells.
Modifications of the Benzhydryl Moiety
The substitution pattern on the two phenyl rings of the benzhydryl group has a profound impact on anti-HCV potency.
-
Para-Chloro Substituent: Removal of the para-chloro group from the phenyl ring leads to a reduction in anti-HCV activity. Conversely, the introduction of a second para-chloro substituent on the other phenyl ring (dithis compound derivatives) can marginally increase activity.
Modifications of the Piperazine Ring
Alterations to the piperazine ring and its substituents have been extensively explored to modulate antiviral activity and other pharmacological properties.
-
N-Methyl Group: The N-methyl group of this compound can be replaced with other substituents to influence potency and selectivity. Replacing the methyl group with longer alkyl chains (up to four carbons) generally leads to decreased anti-HCV activity. However, the introduction of a cyclopentyl ring at this position resulted in improved activity.
-
Acetylation: Acetylation of the piperazine nitrogen dramatically reduces anti-HCV potency.
-
Introduction of Polar Groups: The introduction of hydroxyl or amino groups at the terminal position of chains attached to the piperazine nitrogen has been shown to yield derivatives with high anti-HCV activity and moderate cytotoxicity.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data from SAR studies on this compound and its derivatives against Hepatitis C virus.
Table 1: SAR of this compound Analogs with Modifications on the Piperazine Nitrogen
| Compound | R Group on Piperazine Nitrogen | HCV EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| (S)-2 (this compound) | -CH3 | 0.053 | >100 | >1887 |
| 1 | -H | 0.057 | 25.4 | 446 |
| (S)-10 | -CH2CH3 | 0.098 | >100 | >1020 |
| (S)-11 | -CH2CH2CH3 | 0.126 | >100 | >794 |
| (S)-12 | -CH(CH3)2 | 0.198 | >100 | >505 |
| (S)-13 | -CH2CH2CH2CH3 | 0.221 | >100 | >452 |
| (S)-16 | -Cyclopentyl | 0.019 | >100 | >5263 |
| (S)-17 | -Cyclohexyl | 0.177 | >100 | >565 |
| (S)-19 | -C(O)CH3 | >10 | >100 | - |
Data sourced from He et al., 2016.
Table 2: SAR of Dithis compound Derivatives
| Compound | R Group on Piperazine Nitrogen | HCV EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 29 | -H | 0.007 | 15.2 | 2171 |
| 30 | -CH3 | 0.005 | 17.2 | 3440 |
| 31 | -CH2CH2OH | 0.003 | 26.1 | 8700 |
| 34 | -CH2CH2OCH2CH2OH | 0.004 | 33.1 | 8275 |
Data sourced from He et al., 2016.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the SAR studies of this compound and its analogs.
HCV-Luc Infection Assay
This assay is used to determine the 50% effective concentration (EC50) of a compound for inhibiting HCV infection.
-
Cell Seeding: Huh7.5.1 cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and cultured overnight.
-
Compound Treatment and Infection: The cells are then treated with increasing concentrations of the test compound. Subsequently, the cells are infected with a luciferase reporter HCV (HCV-Luc).
-
Incubation: The plates are incubated for 48 hours to allow for viral infection and replication.
-
Luciferase Measurement: After incubation, the level of viral infection is quantified by measuring the luciferase signal using a commercial luciferase assay system.
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the luciferase signal by 50% compared to the untreated control.
Cytotoxicity Assay (ATPlite)
This assay is used to determine the 50% cytotoxic concentration (CC50) of a compound.
-
Cell Seeding: Huh7.5.1, HepG2, or primary human hepatocytes are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with increasing concentrations of the test compound.
-
Incubation: The plates are incubated for a period equivalent to the infection assay (e.g., 48 hours).
-
Cell Viability Measurement: Cell viability is assessed by measuring the intracellular ATP levels using a commercial kit such as the ATPlite assay.
-
Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
β-Arrestin H1-Histamine Receptor Assay
This assay is used to determine the antihistaminic activity of a compound by measuring its ability to antagonize the histamine H1 receptor.
-
Cell Plating: PathHunter β-Arrestin GPCR Assay cells expressing the H1-histamine receptor are plated in 384-well plates and cultured overnight.
-
Compound Incubation: The cells are incubated with the test compound for 30 minutes.
-
Agonist Addition: Histamine (the natural agonist) is added to the wells at a concentration of 0.25 µM, and the plates are incubated for an additional 120 minutes.
-
Signal Detection: A detection solution is added, and after a 60-minute incubation at room temperature, the chemiluminescent signal is read.
-
Data Analysis: The percentage of antihistamine activity is calculated based on the reduction in signal in the presence of the compound compared to the histamine-treated control.
Visualizations
Signaling Pathway
Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow
Caption: General Experimental Workflow for SAR Studies of this compound Analogs.
Conclusion
The structure-activity relationship of this compound is a compelling example of drug repurposing and optimization. While its core structure is well-suited for histamine H1 receptor antagonism, targeted modifications have unveiled a potent anti-HCV activity. The key to successful optimization lies in balancing these two activities, often aiming to enhance the antiviral effects while minimizing the sedative and other side effects associated with first-generation antihistamines. The dithis compound derivatives with polar side chains on the piperazine ring represent a promising new generation of compounds with significantly improved anti-HCV potency and selectivity. Further research into the precise molecular interactions of these analogs with their viral and host targets will undoubtedly pave the way for the development of novel and effective antiviral therapies.
References
- 1. Preclinical Pharmacological Development of this compound Derivatives for the Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery, Optimization, and Characterization of Novel this compound Derivatives for the Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Chlorcyclizine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorcyclizine, a first-generation piperazine derivative antihistamine, has been utilized for its H1 receptor antagonist properties. This document provides a comprehensive overview of the available toxicological data on this compound and its primary metabolite, northis compound. The profile covers acute, subchronic, and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental toxicity. While significant data exists for its acute and developmental effects, there is a notable lack of comprehensive long-term toxicity and carcinogenicity studies in the public domain. All quantitative data are summarized in structured tables, and detailed experimental methodologies for key studies are provided where available. Signaling pathways and experimental workflows are illustrated using diagrams to enhance understanding.
Introduction
This compound is a histamine H1 antagonist that has been used for the symptomatic relief of allergic conditions.[1][2] It also possesses anticholinergic and antiserotonergic properties.[2] Understanding its toxicological profile is crucial for risk assessment and guiding further research and development. This guide synthesizes the available non-clinical safety data on this compound.
Pharmacokinetics and Metabolism
This compound is readily absorbed after oral administration and undergoes N-demethylation to its primary active metabolite, northis compound.[3] Both this compound and northis compound are widely distributed in the body.[2] The metabolism of this compound is a key aspect of its toxicological profile, as northis compound has been implicated in some of its toxic effects.
Acute Toxicity
The acute toxicity of this compound has been evaluated in several species via various routes of administration. The median lethal dose (LD50) values are summarized in the table below.
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Oral | 300 | |
| Mouse | Intraperitoneal | 100 | |
| Mouse | Subcutaneous | 200 | |
| Rat | Intraperitoneal | 100 | |
| Guinea Pig | Intraperitoneal | 100 | |
| Cat | Intraperitoneal | 75 | |
| Dog | Intraperitoneal | 125 |
Table 1: Acute Toxicity of this compound (LD50 values)
Experimental Protocols
General Acute Oral Toxicity Study Protocol (Rodent)
A standardized acute oral toxicity study, such as one following OECD Guideline 423, would typically involve the following steps. While the specific protocol for the cited this compound study is not available, this represents a likely methodology.
-
Test System: Young adult, healthy, non-pregnant female rats (e.g., Sprague-Dawley strain).
-
Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle.
-
Dose Administration: The test substance is administered orally by gavage in a suitable vehicle.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
Subchronic and Chronic Toxicity
There is a significant lack of publicly available data on the subchronic and chronic toxicity of this compound. No long-term (e.g., 90-day or 2-year) repeat-dose toxicity studies in rodents or other species were identified in the comprehensive literature search. Such studies are essential for determining the No-Observed-Adverse-Effect Level (NOAEL) for long-term exposure and for identifying target organs of toxicity.
Carcinogenicity
No carcinogenicity bioassays (e.g., 2-year studies in rats and mice) for this compound were found in the public domain. Therefore, the carcinogenic potential of this compound has not been adequately evaluated.
Genotoxicity
Experimental Protocols (General)
Bacterial Reverse Mutation Assay (Ames Test)
-
Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay evaluates the ability of the test substance to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.
-
Methodology: The test is typically performed with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites. Various concentrations of this compound would be incubated with the bacterial strains, and the number of revertant colonies would be counted.
In Vitro Mammalian Chromosomal Aberration Test
-
Principle: This assay assesses the potential of a test substance to induce structural chromosomal damage in cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human lymphocytes).
-
Methodology: Cells are exposed to various concentrations of this compound, with and without metabolic activation. After a suitable incubation period, the cells are harvested, and metaphase chromosomes are examined microscopically for structural aberrations such as breaks, gaps, and exchanges.
In Vivo Mammalian Erythrocyte Micronucleus Test
-
Principle: This test evaluates the potential of a test substance to induce chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents.
-
Methodology: Mice or rats are administered this compound, typically on one or more occasions. At appropriate time points after the last dose, bone marrow is extracted, and immature erythrocytes (polychromatic erythrocytes) are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Reproductive and Developmental Toxicity
This compound has been shown to be a teratogen in rats, with the primary developmental toxicity manifestation being cleft palate. Studies have indicated that the metabolite, northis compound, is also a potent teratogen and may be the proximate agent responsible for this effect.
| Species | Dosing Regimen | Effects Observed | Reference |
| Rat | 50 mg/kg/day on gestation days 10-15 | High incidence of cleft palate in offspring | |
| Rat | 30, 60, and 90 mg/kg/day orally during palate development | Dose-dependent increase in cleft palate |
Table 2: Reproductive and Developmental Toxicity of this compound
Experimental Protocol: Developmental Toxicity Study in Rats
The following is a representative protocol based on published studies investigating the teratogenic effects of this compound.
-
Test System: Pregnant Sprague-Dawley rats.
-
Dose Administration: this compound is administered orally by gavage at various dose levels during the critical period of organogenesis, particularly palate development (e.g., gestation days 10-15).
-
Maternal Observations: Dams are monitored for clinical signs of toxicity, body weight changes, and food consumption.
-
Fetal Evaluation: Near the end of gestation (e.g., day 20 or 21), fetuses are delivered by caesarean section. The number of live and dead fetuses, resorptions, and fetal body weights are recorded. Fetuses are examined for external, visceral, and skeletal malformations.
Toxicity of Metabolite: Northis compound
Northis compound is the primary and active metabolite of this compound. It has been shown to be a potent teratogen, inducing cleft palate in rats.
| Endpoint | Result | Reference |
| GHS Classification | ||
| Acute toxicity, oral | Harmful if swallowed | |
| Skin corrosion/irritation | Causes skin irritation | |
| Serious eye damage/irritation | Causes serious eye irritation | |
| Reproductive toxicity | Suspected of damaging fertility or the unborn child | |
| Genotoxicity | ||
| Ames test (S. typhimurium) | No data available |
Table 3: Toxicological Data for Northis compound
Conclusion
The available toxicological data on this compound indicate a potential for acute toxicity at high doses and a clear teratogenic effect in rats, leading to cleft palate. Its primary metabolite, northis compound, is also implicated in this developmental toxicity. While a review suggests a lack of genotoxic potential, the primary data to support this is not readily accessible.
A significant data gap exists concerning the chronic toxicity and carcinogenicity of this compound. The absence of long-term studies in rodents makes it difficult to establish a comprehensive safety profile for prolonged human exposure. Further research, including a 2-year carcinogenicity bioassay and a full battery of genotoxicity tests with detailed reporting, would be necessary to fully characterize the toxicological profile of this compound and to perform a complete risk assessment for human health.
References
Chlorcyclizine as a Histamine H1 Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorcyclizine is a first-generation phenylpiperazine antihistamine that acts as a potent and selective antagonist of the histamine H1 receptor.[1] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, pharmacokinetics, and the methodologies used to characterize its activity. Quantitative data are presented to facilitate comparison, and key cellular signaling pathways and experimental workflows are visualized to provide a deeper understanding of its pharmacological profile. While recognized for its antihistaminic properties, this compound also exhibits anticholinergic and antiserotonergic effects, although quantitative binding affinities for these off-target receptors are not widely reported in publicly available literature.
Introduction
This compound is a first-generation antihistamine used for the symptomatic relief of allergic conditions such as urticaria, rhinitis, and pruritus.[2][3] As a member of the diphenylmethylpiperazine class, its therapeutic effects are primarily mediated through the competitive antagonism of the histamine H1 receptor.[1][4] Histamine, a key mediator in allergic and inflammatory responses, elicits its effects by binding to one of four G-protein coupled receptors (GPCRs), H1 through H4. The H1 receptor is ubiquitously expressed, notably in smooth muscle, vascular endothelium, and the central nervous system, and its activation is linked to the characteristic symptoms of allergy. This compound's ability to block this interaction makes it an effective agent in managing these conditions. Beyond its primary indication, this compound has been investigated for other therapeutic applications, including its potential as an antiemetic and, more recently, for its antiviral activity against the Hepatitis C virus (HCV).
Mechanism of Action
This compound functions as a competitive antagonist at the histamine H1 receptor. It binds to the receptor, preventing histamine from binding and initiating the downstream signaling cascade. The histamine H1 receptor is coupled to the Gq/11 family of G-proteins. Upon histamine binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with allergy and inflammation, such as smooth muscle contraction and increased vascular permeability. By blocking the initial step of histamine binding, this compound effectively inhibits this entire pathway.
Signaling Pathway Diagram
Caption: Histamine H1 receptor signaling pathway and its antagonism by this compound.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The binding affinity for the histamine H1 receptor is well-documented. While its anticholinergic and antiserotonergic activities are acknowledged, specific Ki values for these off-target receptors are not consistently reported in the available scientific literature.
| Parameter | Receptor/Target | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Histamine H1 Receptor | 9 nM | Radioligand Binding Assay | |
| Anticholinergic Activity | Muscarinic Receptors | Not Quantified | Receptor Binding Assays | |
| Antiserotonergic Activity | Serotonin Receptors | Not Quantified | Receptor Binding Assays | |
| Anti-HCV Activity (EC50) | Hepatitis C Virus Entry | 44 nM | Cell-based Assay |
Pharmacokinetics
This compound is readily absorbed after oral administration and is widely distributed throughout the body. It undergoes metabolism in the liver, primarily through N-demethylation to its active metabolite, northis compound, and N-oxidation. The drug and its metabolites are slowly excreted in the urine.
| Pharmacokinetic Parameter | Value | Species | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~5 hours | Human | |
| Protein Binding | ~85-90% | Not Specified | |
| Metabolism | N-demethylation, N-oxidation | Human, Rat | |
| Major Metabolite | Northis compound | Human | |
| Route of Elimination | Urine | Human |
Experimental Protocols
The characterization of histamine H1 receptor antagonists like this compound involves a suite of in vitro assays to determine binding affinity and functional activity. A representative protocol for a functional antagonism assay is detailed below.
Histamine H1 Receptor Functional Antagonism Assay (β-Arrestin Recruitment)
This assay measures the ability of a compound to block histamine-induced recruitment of β-arrestin to the H1 receptor, a key event in GPCR desensitization and signaling.
Objective: To determine the potency of this compound in antagonizing histamine-induced β-arrestin recruitment to the H1 receptor.
Materials:
-
PathHunter® β-Arrestin GPCR Assay Kit (or equivalent)
-
CHO-K1 cells stably co-expressing the human histamine H1 receptor fused to a ProLink™ tag and a β-arrestin-EA (Enzyme Acceptor) fusion protein.
-
Histamine (agonist)
-
This compound (test antagonist)
-
Assay buffer
-
Detection reagents
-
White, clear-bottom 96-well microplates
Methodology:
-
Cell Plating:
-
Culture the PathHunter® H1-expressing cells according to the supplier's instructions.
-
Plate the cells in white, clear-bottom 96-well plates at an appropriate density and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells of the cell plate. Include vehicle control wells.
-
Incubate the plate for a specified period (e.g., 30 minutes) at 37°C to allow for compound binding to the receptor.
-
-
Agonist Addition:
-
Prepare a solution of histamine in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the histamine solution to all wells except for the negative control wells.
-
Incubate the plate for a specified period (e.g., 90 minutes) at 37°C.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the development of the chemiluminescent signal.
-
-
Data Acquisition and Analysis:
-
Read the chemiluminescent signal using a plate reader.
-
Plot the luminescence signal as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the histamine-induced β-arrestin recruitment.
-
Experimental Workflow Diagram
Caption: Workflow for a β-arrestin recruitment functional antagonism assay.
Conclusion
This compound is a well-characterized first-generation histamine H1 receptor antagonist with high potency. Its mechanism of action through competitive inhibition of the H1 receptor effectively mitigates the downstream signaling events that lead to allergic and inflammatory responses. The provided quantitative data and experimental methodologies offer a framework for its continued study and for the development of novel antihistamines. Further research to quantify its binding affinity at other receptors would provide a more complete understanding of its selectivity profile and the molecular basis for its secondary effects.
References
An In-depth Technical Guide on the Anticholinergic Properties of Chlorcyclizine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorcyclizine, a first-generation piperazine derivative antihistamine, is recognized for its therapeutic effects in managing allergic conditions.[1][2][3] Beyond its primary histamine H1 receptor antagonism, this compound exhibits notable anticholinergic properties by competitively inhibiting muscarinic acetylcholine receptors.[1][4] This secondary mechanism contributes to both its therapeutic utility in reducing secretions and its characteristic side-effect profile, including drowsiness and dry mouth. This technical guide provides a comprehensive examination of the anticholinergic characteristics of this compound, detailing its mechanism of action, available quantitative data on receptor affinity for structurally related compounds, and the standardized experimental protocols for assessing these properties. The objective is to furnish researchers and drug development professionals with a thorough understanding of this compound's interaction with the cholinergic system.
Introduction to Anticholinergic Activity
Anticholinergic compounds exert their effects by blocking the action of the neurotransmitter acetylcholine (ACh) at its receptors. The muscarinic acetylcholine receptors (mAChRs), a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5), are the primary targets for the anticholinergic effects of drugs like this compound. These receptors are widely distributed throughout the central and peripheral nervous systems and are integral to the regulation of numerous physiological functions. Consequently, antagonism of these receptors can lead to a range of effects, from therapeutic benefits such as reduced secretions and bronchodilation to adverse effects like cognitive impairment, blurred vision, and urinary retention. A precise in vitro characterization of a compound's affinity and potency at each mAChR subtype is therefore crucial in drug development.
Mechanism of Action of this compound at Muscarinic Receptors
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. This means it binds to the same site as the endogenous ligand, acetylcholine, but does not activate the receptor. By occupying the receptor's binding site, this compound prevents acetylcholine from binding and initiating the downstream signaling cascades. This blockade of muscarinic signaling is the basis of its anticholinergic effects. The clinical manifestations of this action include dryness of the mouth, reduced bronchial secretions, and potential sedative effects due to its ability to cross the blood-brain barrier.
Quantitative Analysis of Muscarinic Receptor Affinity
A study by Kubo et al. (1987) investigated the antimuscarinic effects of several H1-receptor antagonists using a receptor-binding assay on bovine cerebral cortex membranes. While this study did not assess this compound directly, it did provide a Ki value for the closely related compound, homothis compound .
Furthermore, a study by Yasuda et al. provides a pA2 value for hydroxyzine , another piperazine derivative antihistamine, at the M3 muscarinic receptor. The pA2 value is a measure of the functional antagonist potency.
Table 1: Muscarinic Receptor Affinity of Compounds Structurally Related to this compound
| Compound | Receptor Target | Tissue Source | Ki (nM) | pA2 | Reference |
| Homothis compound | Muscarinic Receptors (non-subtype specific) | Bovine Cerebral Cortex | 28 | - | Kubo et al., 1987 |
| Hydroxyzine | M3 Muscarinic Receptor | Swine Tracheal Gland Cells | - | 4.8 | Yasuda et al., 2005 |
Note: The data presented are for compounds structurally related to this compound and may not be directly representative of this compound's affinity and potency. Further experimental validation is required to determine the precise anticholinergic profile of this compound.
Experimental Protocols for Assessing Anticholinergic Properties
The following are detailed methodologies for key in vitro experiments used to characterize the anticholinergic properties of a test compound like this compound.
Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki Determination)
This assay determines the affinity of a test compound for the five human muscarinic receptor subtypes by measuring its ability to displace a radiolabeled antagonist.
Objective: To determine the inhibitory constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Membrane Preparations: Commercially available membrane preparations from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound hydrochloride dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in assay buffer.
-
Non-specific Binding Control: Atropine (10 µM) or another high-affinity muscarinic antagonist.
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS or HEPES-buffered saline) at physiological pH.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and Cocktail.
Procedure:
-
Incubation Setup: In a 96-well plate, combine the cell membrane preparation (containing a specific muscarinic receptor subtype), [³H]NMS at a concentration close to its Kd, and varying concentrations of the test compound (this compound).
-
Total and Non-specific Binding: For total binding, wells contain membranes and [³H]NMS only. For non-specific binding, wells contain membranes, [³H]NMS, and a high concentration of an unlabeled antagonist (e.g., 10 µM atropine).
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays for Muscarinic Receptor Antagonism (pA2 Determination)
Functional assays measure the ability of a compound to inhibit the cellular response induced by a muscarinic agonist.
M1 and M3 receptors couple to Gq/11 proteins, and their activation leads to an increase in intracellular calcium ([Ca²⁺]i).
Objective: To determine the functional potency (pA2) of this compound at human M1 and M3 muscarinic receptors.
Materials:
-
Cell Line: CHO or HEK cells stably expressing human M1 or M3 receptors.
-
Calcium-sensitive Fluorescent Dye: Fluo-4 AM or Fura-2 AM.
-
Muscarinic Agonist: Acetylcholine or Carbachol.
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
-
Fluorescence Plate Reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Incubation: Incubate the cells with varying concentrations of this compound or vehicle for a predetermined time.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Inject the muscarinic agonist and continuously measure the change in fluorescence intensity over time.
Data Analysis (Schild Analysis):
-
Generate concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.
-
Determine the EC50 of the agonist for each antagonist concentration.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in presence of antagonist) / EC50 (in absence of antagonist) .
-
Create a Schild plot by plotting log(DR-1) versus the log of the molar concentration of the antagonist.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.
M2 and M4 receptors couple to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional potency (pA2) of this compound at human M2 and M4 muscarinic receptors.
Materials:
-
Cell Line: CHO or HEK cells stably expressing human M2 or M4 receptors.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Muscarinic Agonist: Acetylcholine or Carbachol.
-
Test Compound: this compound hydrochloride.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Treatment: Incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Stimulation: Add the muscarinic agonist followed by forskolin to stimulate cAMP production.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit according to the manufacturer's protocol.
Data Analysis: The data is analyzed using Schild analysis as described for the calcium mobilization assay to determine the pA2 value.
Visualizations
Signaling Pathways
References
Methodological & Application
Application Notes and Protocols for Chlorcyclizine in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Chlorcyclizine hydrochloride in various in vitro assays. This compound, a first-generation antihistamine, has garnered significant interest for its potential antiviral properties, particularly against Hepatitis C virus (HCV).[1] This document outlines its mechanism of action, solubility characteristics, and provides step-by-step instructions for its application in antiviral and cytotoxicity assays.
Mechanism of Action
This compound primarily acts as a histamine H1 receptor antagonist.[2][3] By blocking this receptor, it prevents histamine from binding and initiating the cascade of events that lead to allergic symptoms.[3] This antagonism of the H1 receptor is the basis for its use in treating conditions like urticaria, rhinitis, and pruritus.[4]
In addition to its antihistaminic activity, this compound has demonstrated potent antiviral effects, notably against HCV. It is understood to inhibit an early stage of the viral infection, likely by targeting the entry of the virus into the host cell. This dual mechanism of action makes it a compound of interest for drug repurposing and development.
Physicochemical and Solubility Data
This compound is commonly available as a hydrochloride salt. Its solubility is a critical factor for the preparation of stock and working solutions for in vitro experiments.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 77.5 mg/mL | May require ultrasonication to fully dissolve. |
| Ethanol (EtOH) | ~14.7 mg/mL | |
| Water | ~9.44 mg/mL | May require ultrasonication to fully dissolve. 1 g is soluble in about 2 mL of water. |
Data compiled from multiple sources.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol details the preparation of a 10 mM stock solution in DMSO and subsequent dilution to working concentrations.
Materials:
-
This compound hydrochloride (M.Wt: 337.3 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, nuclease-free water or appropriate cell culture medium
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out 3.373 mg of this compound hydrochloride and place it in a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the tube thoroughly until the compound is completely dissolved. If necessary, sonicate for short intervals in a water bath to aid dissolution.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw a vial of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in the desired cell culture medium to achieve the final working concentrations for your assay. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in culture medium.
-
It is crucial to include a vehicle control in your experiments, which consists of the same concentration of DMSO as used in the highest concentration of the drug treatment.
-
In Vitro Antiviral Assay (Cytopathic Effect Reduction Assay)
This protocol provides a general method to assess the antiviral activity of this compound by measuring the reduction of virus-induced cytopathic effect (CPE).
Materials:
-
Host cells susceptible to the virus of interest
-
Virus stock with a known titer
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
Cell viability reagent (e.g., Neutral Red, MTT)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed the host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plate at 37°C in a humidified CO2 incubator.
-
-
Compound Treatment and Infection:
-
Once the cells are confluent, remove the culture medium.
-
Add serial dilutions of the this compound working solutions to the wells in triplicate. Include a "cells only" control (no virus, no compound) and a "virus control" (virus, no compound).
-
Add the virus at a pre-determined multiplicity of infection (MOI) to all wells except the "cells only" control.
-
Incubate the plate at 37°C in a humidified CO2 incubator for the appropriate time for the virus to cause significant CPE in the virus control wells (typically 2-5 days).
-
-
Quantification of Antiviral Activity:
-
After the incubation period, assess cell viability using a suitable method, such as the Neutral Red uptake assay or MTT assay.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of CPE reduction for each concentration of this compound compared to the virus control. The 50% effective concentration (EC50) can be determined by regression analysis.
-
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic potential of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Remove the medium and add serial dilutions of this compound working solutions to the wells in triplicate. Include a "cells only" control (no compound).
-
Incubate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
The 50% cytotoxic concentration (CC50) can be determined by regression analysis.
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Antihistamine mechanism of action of this compound.
Caption: Antiviral mechanism of this compound against HCV.
References
- 1. Discovery, Optimization, and Characterization of Novel this compound Derivatives for the Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound | C18H21ClN2 | CID 2710 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of Chlorcyclizine
This document provides detailed application notes and a generalized protocol for the quantitative analysis of Chlorcyclizine using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
This compound is a first-generation antihistamine of the piperazine class used to treat allergy symptoms such as urticaria, rhinitis, and pruritus.[1] Accurate and reliable analytical methods are essential for its quantification in pharmaceutical formulations and for pharmacokinetic studies. HPLC is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity.[2]
Application Note 1: Reversed-Phase HPLC Method for this compound HCl
This method is adapted from a published application brief for the analysis of this compound HCl using a C8 stationary phase.[3][4]
Chromatographic Conditions
| Parameter | Value |
| Column | Symmetry C8, 3.9 x 150 mm, 5 µm |
| Guard Column | Symmetry Guard Column, 3.9 x 20 mm, 5 µm |
| Mobile Phase | 7.4 mM Sodium 1-heptanesulfonate in Water/Acetonitrile (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 8 µL |
| Detection | UV at 230 nm |
| Column Temperature | Ambient |
| Sample Concentration | 100 µg/mL |
Source: Adapted from Waters Corporation Application Brief.[3]
Expected Results
This method is reported to produce a USP Tailing Factor of 1.28 for the this compound peak, indicating good peak symmetry.
Application Note 2: Stability-Indicating HPLC Method for Cyclizine Analogs
This method, developed for a related compound, is suitable for the analysis of this compound in pharmaceutical formulations. It utilizes a C18 column and a buffered mobile phase.
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 10 mM Ammonium Acetate, Acetonitrile, Triethylamine (64:35:1 v/v/v) |
| pH Adjustment | Adjust to pH 3.7 with Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 254 nm |
| Column Temperature | Ambient |
| Run Time | ~30 minutes |
Source: Adapted from a method developed for Cyclizine Hydrochloride injection.
Expected Results
The retention time for the analyte is approximately 2.1 minutes under these conditions. The method is designed to be stability-indicating, which is crucial for quality control in the pharmaceutical industry.
Summary of HPLC Methods
The following table summarizes the key parameters of the described HPLC methods for easy comparison.
| Parameter | Method 1 | Method 2 |
| Analyte | This compound HCl | This compound |
| Stationary Phase | Symmetry C8 (5 µm) | C18 (5 µm) |
| Column Dimensions | 3.9 x 150 mm | 4.6 x 150 mm |
| Mobile Phase | 7.4 mM Sodium 1-heptanesulfonate in Water/Acetonitrile (65:35) | 10 mM Ammonium Acetate, Acetonitrile, Triethylamine (64:35:1), pH 3.7 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | UV @ 230 nm | UV @ 254 nm |
| Injection Volume | 8 µL | 20 µL |
Detailed Experimental Protocol
This section provides a generalized protocol for the analysis of this compound. It should be adapted based on the specific application and the chosen chromatographic method.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Sodium 1-heptanesulfonate (for Method 1)
-
Ammonium Acetate (for Method 2)
-
Triethylamine (for Method 2)
-
Acetic Acid or Phosphoric Acid (for pH adjustment)
-
0.45 µm membrane filters
Preparation of Solutions
-
Mobile Phase Preparation:
-
Method 1: Prepare a 7.4 mM solution of sodium 1-heptanesulfonate in HPLC-grade water. Mix this aqueous solution with acetonitrile in a 65:35 volume ratio. Filter and degas before use.
-
Method 2: Prepare a 10 mM ammonium acetate solution in water. Mix the aqueous solution, acetonitrile, and triethylamine in a 64:35:1 ratio. Adjust the pH to 3.7 using acetic acid. Filter and degas.
-
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase or a suitable solvent (e.g., a water/acetonitrile mixture).
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay (e.g., 1-100 µg/mL).
-
Sample Preparation (Example: Tablets)
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Transfer the powder to a suitable volumetric flask (e.g., 100 mL).
-
Add approximately 70% of the flask volume with the mobile phase or diluent.
-
Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients, discarding the first few mL of the filtrate.
-
Further dilution may be necessary to bring the concentration within the calibration range.
HPLC System Setup and Analysis
-
Set up the HPLC system according to the parameters specified in the chosen application note (column, mobile phase, flow rate, detection wavelength).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Perform replicate injections of the standard solutions to check for system suitability. Key parameters include peak area reproducibility (%RSD), theoretical plates, and tailing factor.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visual Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis of this compound.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Antiviral Activity of Chlorcyclizine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorcyclizine (CCZ), a first-generation antihistamine, has been identified as a potent inhibitor of several viruses, most notably the Hepatitis C Virus (HCV).[1] Its antiviral properties, particularly its ability to block viral entry, have made it a subject of significant interest for drug repurposing and the development of novel antiviral therapies.[1][2] These application notes provide detailed protocols for key cell-based assays used to evaluate the antiviral efficacy of this compound and its derivatives. The included methodologies cover the determination of antiviral activity, cytotoxicity, and the mechanism of action.
Data Presentation: Antiviral Activity of this compound and Derivatives
The antiviral activity of this compound and its optimized derivatives has been primarily evaluated against Hepatitis C Virus (HCV). The following tables summarize the quantitative data from various cell-based assays, providing a clear comparison of their efficacy and safety profiles.
Table 1: In Vitro Anti-HCV Activity and Cytotoxicity of this compound and its Analogs
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| This compound (Racemic) | HCV-Luc (JFH-1, 2a) | Huh7.5.1 | 0.008 | >15 | >1875 | [3] |
| (R)-Chlorcyclizine | HCV-Luc (JFH-1, 2a) | Huh7.5.1 | 0.008 | >15 | >1875 | [3] |
| (S)-Chlorcyclizine | HCV-Luc (JFH-1, 2a) | Huh7.5.1 | 0.007 | >13 | >1857 | |
| Nor-Chlorcyclizine | HCV-Luc (JFH-1, 2a) | Huh7.5.1 | 0.009 | 2.5 | 278 | |
| Derivative 3 | Chimeric HCV Genotype 2 | Huh7.5.1 | 0.001-0.01 | >20 | >2000 | |
| Derivative 3 | Chimeric HCV Genotype 1b | Huh7.5.1 | 1-10 | >20 | >2 |
Table 2: Antiviral Activity of this compound Against Other Viruses
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| (S)-Chlorcyclizine | Dengue Virus (RVP) | Huh7.5.1 | 1.88 | >25 | >13 |
Experimental Protocols
Detailed methodologies for the key cell-based assays are provided below. These protocols are essential for the consistent and reproducible evaluation of this compound's antiviral properties.
Protocol 1: HCV Luciferase (HCV-Luc) Infection Assay
This assay is a primary screening method to quantify the inhibition of HCV infection by a compound. It utilizes a recombinant HCV that expresses a luciferase reporter gene, allowing for a quantitative measure of viral replication.
Materials:
-
Huh7.5.1 cells
-
HCV-Luciferase reporter virus (e.g., Jc1-based)
-
Complete Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound or its derivatives
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Renilla Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed Huh7.5.1 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in complete DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete DMEM.
-
Infection and Treatment:
-
Aspirate the culture medium from the cells.
-
Add 50 µL of the diluted compound to each well.
-
Add 50 µL of HCV-Luc virus inoculum to each well. Include virus-only (positive control) and cells-only (negative control) wells.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay:
-
Aspirate the medium from the wells.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of viral inhibition against the log of the compound concentration using non-linear regression analysis.
Protocol 2: ATPlite™ Cell Viability (Cytotoxicity) Assay
This assay is performed in parallel with the antiviral assay to determine the cytotoxicity of the compound. It measures the amount of ATP present, which is an indicator of metabolically active, viable cells.
Materials:
-
Huh7.5.1 cells (or other relevant cell lines like HepG2, primary human hepatocytes)
-
Complete DMEM
-
This compound or its derivatives
-
96-well opaque-walled cell culture plates
-
ATPlite™ Luminescence Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at the same density as the antiviral assay. Incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with cells and medium only (untreated control).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
ATP Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add the ATPlite™ lysis solution to each well and shake for 5 minutes.
-
Add the ATPlite™ substrate solution and shake for another 5 minutes.
-
Dark-adapt the plate for 10 minutes.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the compound concentration. The selectivity index (SI) is then calculated as CC₅₀/EC₅₀.
Protocol 3: HCV Pseudoparticle (HCVpp) Entry Assay
This assay specifically assesses the ability of a compound to inhibit the entry stage of the HCV life cycle. It uses retroviral particles pseudotyped with HCV envelope glycoproteins (E1 and E2).
Materials:
-
HEK293T cells
-
Huh7.5.1 cells
-
Plasmids: HCV E1/E2 expression vector, retroviral gag-pol packaging vector, and a reporter vector (e.g., luciferase).
-
Transfection reagent
-
This compound or its derivatives
-
96-well plates
Procedure:
-
HCVpp Production:
-
Co-transfect HEK293T cells with the HCV E1/E2, gag-pol, and reporter plasmids.
-
Harvest the supernatant containing the HCVpp 48-72 hours post-transfection.
-
-
Entry Assay:
-
Seed Huh7.5.1 cells in a 96-well plate and incubate overnight.
-
Pre-incubate the HCVpp-containing supernatant with serial dilutions of this compound for 1 hour at 37°C.
-
Add the HCVpp-compound mixture to the Huh7.5.1 cells.
-
-
Incubation and Readout:
-
Incubate the plates for 72 hours.
-
Measure the reporter gene expression (e.g., luciferase activity) as described in Protocol 1.
-
-
Data Analysis: Determine the EC₅₀ value for entry inhibition.
Protocol 4: HCV Subgenomic Replicon Assay
This assay evaluates the effect of a compound on HCV RNA replication, independent of viral entry and assembly. It utilizes Huh-7 cells that stably express a subgenomic HCV RNA (replicon) that can replicate autonomously.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b or 2a)
-
Complete DMEM with G418 (for selection)
-
This compound or its derivatives
-
96-well plates
-
Method for quantifying HCV RNA (e.g., qRT-PCR) or a reporter gene product if present in the replicon.
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Quantification of Replication:
-
Extract total RNA from the cells.
-
Perform qRT-PCR to quantify the levels of HCV RNA.
-
Alternatively, if the replicon contains a reporter gene (e.g., luciferase), measure its activity.
-
-
Data Analysis: Calculate the EC₅₀ for replication inhibition.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involved in this compound's antiviral action and the general experimental workflows.
Caption: Mechanism of HCV entry inhibition by this compound.
Caption: General workflow for antiviral and cytotoxicity assays.
References
Application Notes and Protocols for Preclinical Studies of Chlorcyclizine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorcyclizine (CCZ) is a first-generation H1 histamine receptor antagonist that has been repurposed for its potent antiviral activity, particularly against the Hepatitis C Virus (HCV).[1][2] Preclinical studies are essential to evaluate its efficacy, safety, and pharmacokinetic profile before clinical translation. These application notes provide detailed information on the dosage, administration, and relevant experimental protocols for the use of this compound in preclinical research settings.
Data Presentation
Recommended Dosage in Animal Models
The following table summarizes the reported effective doses of this compound in preclinical studies.
| Animal Model | Indication | Route of Administration | Dosage | Reference(s) |
| Mouse | Anti-HCV | Intraperitoneal (IP) | 50 mg/kg (daily) | [3] |
| Mouse | Anti-HCV | Intraperitoneal (IP) | 10 mg/kg (daily) | [3] |
| Rat | Teratogenicity | Oral Gavage (PO) | 30, 60, 90 mg/kg (daily) | [4] |
Acute Toxicity Data (LD50)
The following table presents the reported median lethal dose (LD50) of this compound hydrochloride in rodents.
| Species | Route of Administration | LD50 | Reference(s) |
| Mouse | Oral (PO) | 300 mg/kg | |
| Mouse | Intraperitoneal (IP) | 100 mg/kg | |
| Rat | Intraperitoneal (IP) | 100 mg/kg |
Pharmacokinetic Parameters in Mice
The following table outlines the pharmacokinetic parameters of (S)-Chlorcyclizine and its active metabolite (S)-nor-Chlorcyclizine in CD-1 mice following a single intraperitoneal administration.
| Compound | Dose (mg/kg) | Cmax (µM) | Tmax (hours) | T½ (hours) | Reference(s) |
| (S)-Chlorcyclizine | 50 | 2.02 (plasma) | 0.5 | 3.6 | |
| (S)-nor-Chlorcyclizine | 10 | 1.12 (plasma) | 1.0 | 7.9 |
Experimental Protocols
Vehicle Preparation
The selection of an appropriate vehicle is critical for the effective delivery and solubility of this compound.
-
For Oral Gavage (Rat): A common vehicle used is 0.5% methylcellulose in water.
-
For Intraperitoneal Injection (Mouse): A suitable vehicle can be prepared as follows:
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 25.8 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL. This formulation yields a clear solution.
-
Administration Protocols
This protocol is adapted from standard procedures for oral administration in rodents.
Materials:
-
This compound solution in the appropriate vehicle.
-
Gavage needle (16-18 gauge, 2-3 inches for adult rats).
-
Syringe (1-3 mL).
-
Animal scale.
Procedure:
-
Weigh the rat to determine the correct volume of the dosing solution. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.
-
Gently restrain the rat, holding it firmly to prevent movement.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing injury.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle.
-
Once the needle is in the esophagus, slowly administer the this compound solution.
-
Gently remove the needle in the same direction it was inserted.
-
Monitor the animal for any signs of distress, such as labored breathing.
This protocol is based on standard guidelines for intraperitoneal injections in mice.
Materials:
-
This compound solution in the appropriate vehicle.
-
Sterile syringe (0.5-1 mL) with a 25-27 gauge needle.
-
70% ethanol for disinfection.
-
Animal scale.
Procedure:
-
Weigh the mouse to calculate the required injection volume. The maximum recommended volume for IP injection in mice is 10 ml/kg.
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Position the mouse to expose the abdomen. The injection site is the lower right or left quadrant of the abdomen.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-40 degree angle with the bevel facing up.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle.
-
Slowly inject the this compound solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the mouse for any adverse reactions.
Signaling Pathway and Experimental Workflow
Mechanism of Action: Inhibition of HCV Entry
This compound exerts its anti-HCV effect by directly targeting the viral envelope glycoprotein E1. This interaction interferes with the viral fusion process, thereby inhibiting the entry of the virus into the host hepatocyte.
Caption: Inhibition of HCV entry by this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a mouse model of HCV infection.
Caption: In vivo efficacy study workflow.
Conclusion
These application notes provide a comprehensive overview of the dosage, administration, and experimental considerations for the preclinical evaluation of this compound. The provided data and protocols are intended to serve as a guide for researchers in designing and executing their studies. It is crucial to adapt these protocols to specific experimental needs and to adhere to all institutional and national guidelines for animal welfare.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. STUDIES ON THE EFFECT OF this compound AND OTHER DRUGS ON THE TOXICITY OF SEVERAL ORGANOPHOSPHATE ANTICHOLINESTERASES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing of the antihistamine this compound and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | CAS#:14362-31-3 | Chemsrc [chemsrc.com]
Techniques for Measuring Chlorcyclizine in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Chlorcyclizine in various biological matrices. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, general guidance for the development of an Enzyme-Linked Immunosorbent Assay (ELISA) is provided.
Introduction
This compound is a first-generation antihistamine of the piperazine class used to treat allergy symptoms such as urticaria, rhinitis, and pruritus.[1][2] It functions as a histamine H1 receptor antagonist, but also exhibits some local anesthetic, anticholinergic, and antiserotonergic properties.[1] Accurate and reliable measurement of this compound in biological samples like plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document outlines validated methods and detailed protocols to enable researchers to effectively quantify this compound in a laboratory setting.
Analytical Techniques
A variety of analytical techniques can be employed for the determination of this compound in biological samples. The choice of method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of this compound. It offers good precision and accuracy, although it may lack the sensitivity of mass spectrometry-based methods.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the determination of this compound and its metabolites.[3] Its specificity makes it the gold standard for bioanalytical studies.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of antihistamines. It often requires derivatization to improve the volatility of the analyte.[4]
Quantitative Data Summary
The following table summarizes the quantitative validation parameters for various analytical methods used to measure this compound and related compounds in biological samples.
| Parameter | HPLC-UV | LC-MS/MS (Cyclizine) | GC-MS (Antihistamines) |
| Analyte | This compound HCl | Cyclizine & Norcyclizine | Panel of 11 Antihistamines |
| Matrix | Not specified | Human Plasma | Whole Blood |
| Linearity Range | Not specified | 2 - 200 ng/mL | 5 - 1000 ng/mL |
| Limit of Detection (LOD) | Not specified | Not Reported | 1.50 ng/mL |
| Limit of Quantification (LOQ) | Not specified | 2 ng/mL | 5.00 ng/mL |
| Recovery | Not specified | >87% | >80% |
| Intra-day Precision (%RSD) | Not specified | <14% | <11% |
| Inter-day Precision (%RSD) | Not specified | <14% | <11% |
| Accuracy | Not specified | Within ±8% | <6.5% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is based on a method for the analysis of this compound and Cyclizine.
a. Sample Preparation (Plasma/Serum)
-
To 1 mL of plasma or serum, add an internal standard solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of heptane and isoamyl alcohol).
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
b. Chromatographic Conditions
-
Column: Symmetry C8, 3.9 x 150 mm, 5 µm
-
Mobile Phase: 7.4 mM sodium 1-heptanesulfonate in water/acetonitrile (65:35)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 8 µL of 100 µg/mL sample
-
Detection: UV at 230 nm
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from a validated method for the quantification of the related compound, cyclizine, and its metabolite in human plasma.
a. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., cinnarizine) to precipitate proteins.
-
Vortex the samples for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube for injection.
b. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C8, 50 mm x 2.0 mm analytical column
-
Mobile Phase: A linear gradient of methanol and 0.05% formic acid.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: For this compound, the precursor ion would be m/z 301.2 and product ions would need to be determined through optimization. As a reference, for cyclizine, the transition is 267.2 -> 167.2.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general procedure for the analysis of antihistamines in whole blood and may require optimization for this compound.
a. Sample Preparation (Whole Blood)
-
To 1 mL of whole blood, add an internal standard.
-
Perform protein precipitation with an appropriate solvent (e.g., acetonitrile).
-
Perform solid-phase extraction (SPE) for cleanup. Condition a C18 SPE cartridge with methanol and water. Load the supernatant from the protein precipitation step. Wash the cartridge with water and then elute the analyte with methanol.
-
Evaporate the eluate to dryness.
-
Derivatize the residue with a suitable agent (e.g., acetic anhydride and n-propanol) to improve volatility and chromatographic performance.
b. GC-MS Conditions
-
GC System: Agilent 7890A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Inlet Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Mass selective detector
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of this compound and its derivative.
Enzyme-Linked Immunosorbent Assay (ELISA) - Development Guidelines
As no commercial ELISA kit for this compound is currently available, the following outlines the general steps required for the development of a competitive ELISA:
-
Hapten Synthesis: Modify the this compound molecule to enable conjugation to a carrier protein.
-
Immunogen Preparation: Conjugate the this compound hapten to a carrier protein (e.g., Bovine Serum Albumin - BSA or Keyhole Limpet Hemocyanin - KLH) to make it immunogenic.
-
Antibody Production: Immunize animals (e.g., rabbits or mice) with the immunogen to produce polyclonal or monoclonal antibodies against this compound.
-
Assay Development:
-
Coat a microtiter plate with a this compound-protein conjugate.
-
Incubate the plate with a mixture of the anti-Chlorcyclizine antibody and the sample (or standard). This compound in the sample will compete with the coated this compound for antibody binding.
-
Wash the plate to remove unbound components.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a colored product upon reaction with the enzyme.
-
Measure the absorbance of the colored product. The signal intensity will be inversely proportional to the concentration of this compound in the sample.
-
-
Validation: Validate the developed assay for parameters such as specificity, sensitivity, precision, and accuracy.
Visualizations
Caption: Generalized experimental workflow for this compound analysis.
Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fully validated method for the simultaneous determination of 11 antihistamines in breast milk by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlorcyclizine Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical efficacy studies for Chlorcyclizine (CCZ), a first-generation antihistamine repurposed for various therapeutic applications. The protocols detailed below focus on its antiviral activity against Hepatitis C Virus (HCV), its potential as an anti-cancer agent in hepatocellular carcinoma, and its emerging role in the treatment of erythropoietic protoporphyria (EPP).
Introduction to this compound
This compound is a piperazine derivative that primarily functions as a histamine H1 receptor antagonist.[1][2] Its traditional use has been in the symptomatic relief of allergic reactions.[1] However, recent research has unveiled its potential in other disease areas. Notably, CCZ has been identified as a potent inhibitor of HCV entry into host cells.[3][4] Studies have also suggested its utility in certain cancers and rare genetic disorders like EPP.
Key Applications and Mechanisms of Action
-
Anti-Hepatitis C Virus (HCV) Activity: this compound has been shown to inhibit an early stage of the HCV infection cycle, specifically viral entry. Its mechanism involves directly targeting the HCV E1 envelope glycoprotein, which is crucial for the fusion of the viral and host cell membranes. This action prevents the viral genetic material from entering the hepatocyte and initiating replication.
-
Anti-Cancer Potential (Hepatocellular Carcinoma): In experimental models of hepatocellular carcinoma, this compound has demonstrated antineoplastic activity. It has been shown to restrict the increase of markers associated with preneoplastic and neoplastic hepatic conditions, such as glutathione (GSH), glutathione-S-transferase (GST), and gamma-glutamyl transpeptidase (γGTP), and to reduce the number of hepatic nodules.
-
Treatment of Erythropoietic Protoporphyria (EPP): this compound has been identified as a promising agent for reducing the accumulation of protoporphyrin-IX (PP-IX) in the liver, a hallmark of EPP that can lead to severe liver damage. Its mechanism in this context involves clearing toxic porphyrin buildup and reducing inflammation.
Experimental Protocols
In Vitro Efficacy Studies: Anti-HCV Activity
a) HCV-Luciferase Infection Assay
This assay is used to determine the 50% effective concentration (EC50) of this compound in inhibiting HCV infection. It utilizes a recombinant HCV (JFH-1 strain) that expresses a luciferase reporter gene (HCV-Luc).
Protocol:
-
Cell Culture: Seed Huh7.5.1 cells (a human hepatoma cell line) in 96-well plates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in dimethyl sulfoxide (DMSO). The final DMSO concentration in the cell culture should be kept below 0.5%.
-
Infection: Infect the Huh7.5.1 cells with the HCV-Luc reporter virus in the presence of varying concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plates for 48 hours to allow for viral entry, replication, and reporter gene expression.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Calculate the percent inhibition of HCV infection for each this compound concentration relative to the DMSO control. Determine the EC50 value by fitting the dose-response curve using a nonlinear regression model.
b) Cytotoxicity Assay (ATPlite)
This assay is performed in parallel with the infection assay to determine the 50% cytotoxic concentration (CC50) of this compound and to calculate the selectivity index (SI = CC50/EC50).
Protocol:
-
Cell Culture: Seed Huh7.5.1 cells in a 96-well plate at the same density as the infection assay.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound used in the infection assay.
-
Incubation: Incubate the plates for 48 hours.
-
ATP Measurement: Measure the intracellular ATP levels using a commercial ATP-based cell viability assay (e.g., ATPlite). The amount of ATP is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percent cytotoxicity for each this compound concentration relative to the DMSO control. Determine the CC50 value from the dose-response curve.
In Vivo Efficacy Studies: Anti-HCV in Chimeric Mouse Model
This in vivo model utilizes immunodeficient mice (e.g., Alb-uPA/SCID) engrafted with primary human hepatocytes, making them susceptible to HCV infection.
Protocol:
-
Animal Model: Use Alb-uPA/SCID mice with stable engraftment of human hepatocytes.
-
Infection: Infect the mice with human serum containing HCV of a specific genotype (e.g., 1b or 2a). Monitor the serum HCV RNA levels for several weeks to establish a baseline infection.
-
Treatment: Administer this compound (or a vehicle control) to the infected mice daily via an appropriate route (e.g., intraperitoneal injection). Dosing can be determined from prior pharmacokinetic studies.
-
Monitoring: Collect blood samples at regular intervals during the treatment period (e.g., 4-6 weeks).
-
Endpoint Analysis: Quantify the HCV RNA levels in the serum using real-time quantitative PCR (RT-qPCR). Monitor for any signs of toxicity, including changes in body weight and serum levels of human albumin.
-
Data Analysis: Compare the reduction in HCV RNA titers in the this compound-treated group to the control group to determine the in vivo antiviral efficacy.
In Vivo Efficacy Studies: Anti-Cancer (Hepatocellular Carcinoma) in a Rat Model
This protocol is based on a chemically induced model of hepatocarcinogenesis.
Protocol:
-
Animal Model: Use male Sprague-Dawley rats.
-
Carcinogenesis Induction: Initiate hepatocarcinogenesis with a procarcinogen like N-diethylnitrosamine (NDA) and promote it with a substance like phenobarbital (PB).
-
Treatment: Administer this compound orally to the rats during the promotion phase of carcinogenesis.
-
Monitoring and Endpoint Analysis: At the end of the study period, sacrifice the animals and collect liver tissues.
-
Count the number of visible hepatic nodules.
-
Prepare liver homogenates to measure the levels of glutathione (GSH), glutathione-S-transferase (GST), and gamma-glutamyl transpeptidase (γGTP).
-
-
Data Analysis: Compare the number of nodules and the levels of the biochemical markers between the this compound-treated group and the carcinogen-control group.
Efficacy Studies: Erythropoietic Protoporphyria (EPP) in Mouse Models
These protocols utilize genetic and diet-induced mouse models of EPP.
Protocol:
-
Animal Models:
-
Genetic Model: Use Ferrochelatase mutant (Fechm1Pas) mice.
-
Diet-Induced Model: Feed mice a porphyrinogenic diet containing 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC).
-
-
Treatment: Administer this compound to the EPP model mice. Note that studies have shown a sex-specific response, with efficacy being more pronounced in female mice.
-
Endpoint Analysis:
-
Measure protoporphyrin-IX (PP-IX) levels in the liver, erythrocytes, and bone marrow using fluorescence-based methods.
-
Assess liver injury by measuring serum alanine transaminase (ALT) levels and through histological analysis of liver tissue.
-
Analyze markers of cellular stress, such as protein oxidation and aggregation.
-
-
Data Analysis: Compare the PP-IX levels and markers of liver injury between the this compound-treated and control groups.
Data Presentation
Table 1: In Vitro Anti-HCV Activity and Cytotoxicity of this compound and its Derivatives
| Compound | HCV Genotype | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound (CCZ) | 2a | ~0.044 | >25 | >568 |
| Derivative 1 | 2a | 0.0023 | 19.8 | 8609 |
| Derivative 2 | 1a | 12.55 | >25 | >2 |
| Derivative 2 | 1b | 6.24 | >25 | >4 |
| Derivative 2 | 2a | 0.00059 | >25 | >42373 |
| Derivative 2 | 2b | 0.0080 | >25 | >3125 |
Data synthesized from multiple sources.
Table 2: In Vivo Anti-HCV Efficacy of this compound in Chimeric Mice
| HCV Genotype | Treatment Duration | Dose | Mean Log Reduction in HCV RNA |
| 1b | 4 weeks | 50 mg/kg/day | ~2.0 |
| 2a | 6 weeks | 50 mg/kg/day | ~1.5 |
Data synthesized from He et al., 2015.
Mandatory Visualization
Caption: Mechanism of this compound's anti-HCV activity.
Caption: this compound's antagonism of the H1 receptor signaling pathway.
Caption: In vivo experimental workflow for HCV efficacy studies.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Repurposing of the antihistamine this compound and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing of the antihistamine this compound and related compounds for treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlorcyclizine as a Tool Compound in Virology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorcyclizine (CCZ), a first-generation histamine H1 antagonist, has emerged as a promising tool compound in virology research. Initially approved for the treatment of allergy symptoms, recent studies have repurposed this compound as a potent inhibitor of a range of viruses, most notably Hepatitis C Virus (HCV).[1][2][3][4][5] Its well-established safety profile and affordability make it an attractive candidate for further investigation and development as an antiviral agent. This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of this compound in a research setting.
Mechanism of Action
This compound's primary antiviral mechanism is the inhibition of viral entry into host cells. In the context of HCV, it has been demonstrated that this compound directly targets the viral envelope glycoprotein E1, interfering with the membrane fusion process. This action prevents the release of the viral genome into the cytoplasm, thus halting the infection at an early stage. Studies have also suggested that the inhibitory activity of this compound is dependent on the host's cholesterol content, indicating a potential interplay with host cell lipids during viral entry. While its antihistaminic properties are well-documented, its antiviral effects appear to be independent of H1-histamine receptor antagonism.
Quantitative Data Summary
The following table summarizes the in vitro efficacy and cytotoxicity of this compound and its derivatives against various viruses.
| Compound | Virus (Genotype/Strain) | Cell Line | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference |
| This compound (CCZ) | Hepatitis C Virus (HCV) (JFH-1, 2a) | Huh-7.5.1 | ~50 nM (EC50) | >15.1 µM | >318 | |
| Hepatitis C Virus (HCV) | Huh-7.5.1 | 2.3 nM (IC50) | >15 µM | >6500 | ||
| Hepatitis C Virus (HCV) (1b) | Chimeric Mice | In vivo efficacy | Not Applicable | Not Applicable | ||
| Hepatitis C Virus (HCV) (2a) | Chimeric Mice | In vivo efficacy | Not Applicable | Not Applicable | ||
| Dengue Virus (DENV) | Huh-7.5.1 | 1.88 µM (EC50) | >31.6 µM | <17 | ||
| (S)-CCZ | Hepatitis C Virus (HCV) | Huh-7.5.1 | ~50 nM (EC50) | >15.1 µM | >318 | |
| (R)-CCZ | Hepatitis C Virus (HCV) | Huh-7.5.1 | ~50 nM (EC50) | >15.1 µM | >318 | |
| Nor-CCZ | Hepatitis C Virus (HCV) | Huh-7.5.1 | ~50 nM (EC50) | ~5.3 µM | ~106 | |
| Hydroxyzine | Hepatitis C Virus (HCV) | Huh-7.5.1 | 19 nM (IC50) | >10 µM | >500 | |
| Homothis compound | Hepatitis C Virus (HCV) | Huh-7.5.1 | ~50 nM (EC50) | >46.2 µM | >924 | |
| This compound | Ebola Virus (EBOV) | HeLa | 5.7 µM (IC50) | >25 µM | >4.4 | |
| Ebola Virus (EBOV) | HFF-1 | 3.2 µM (IC50) | >25 µM | >7.8 | ||
| This compound | Marburg Virus (MARV) | HeLa | 4.6 µM (IC50) | >25 µM | >5.4 |
Experimental Protocols
1. HCV Pseudoparticle (HCVpp) Entry Assay
This assay is used to assess the inhibitory effect of this compound on HCV entry. HCVpp are retroviral particles carrying a reporter gene (e.g., luciferase) and pseudotyped with HCV envelope glycoproteins (E1 and E2).
-
Materials:
-
HEK293T cells
-
Huh-7.5.1 cells
-
Plasmids: HCV E1E2 expression vector, retroviral packaging construct (e.g., MLV Gag-Pol), and a reporter vector (e.g., pTG126 Luciferase)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM medium
-
DMEM with 10% FBS
-
This compound
-
Luciferase assay reagent
-
96-well white plates
-
-
Protocol:
-
HCVpp Production (Day 1): Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Transfection (Day 2): Co-transfect the HEK293T cells with the HCV E1E2 expression plasmid, the packaging construct, and the reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
HCVpp Harvest (Day 4): Harvest the supernatant containing the HCVpp 48 hours post-transfection. Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
Infection (Day 4): Seed Huh-7.5.1 cells in a 96-well white plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the Huh-7.5.1 cells with various concentrations of this compound for 1 hour.
-
Infect the cells with the harvested HCVpp in the presence of the corresponding this compound concentration.
-
Luciferase Assay (Day 6): After 48-72 hours of incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Calculate the half-maximal effective concentration (EC50) by plotting the percentage of inhibition against the log of the this compound concentration.
-
2. ATPlite™ Cell Viability (Cytotoxicity) Assay
This assay is performed in parallel with antiviral assays to determine the cytotoxicity of this compound.
-
Materials:
-
Huh-7.5.1 cells (or other relevant cell lines)
-
DMEM with 10% FBS
-
This compound
-
ATPlite™ Luminescence Assay System (PerkinElmer)
-
96-well plates
-
-
Protocol:
-
Cell Seeding (Day 1): Seed Huh-7.5.1 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Treatment (Day 2): Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation (Day 4): Incubate the plate for 48 hours, mirroring the duration of the antiviral assay.
-
Assay Procedure (Day 4):
-
Allow the ATPlite™ reagents to equilibrate to room temperature.
-
Add 50 µL of mammalian cell lysis solution to each well.
-
Shake the plate for 5 minutes at 700 rpm.
-
Add 50 µL of the substrate solution to each well.
-
Shake the plate for another 5 minutes at 700 rpm.
-
Dark adapt the plate for 10 minutes.
-
Measure the luminescence using a plate reader.
-
-
Calculate the half-maximal cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the this compound concentration.
-
3. HCV Subgenomic Replicon Assay
This assay assesses the effect of this compound on HCV RNA replication. It utilizes Huh-7 cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).
-
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter
-
DMEM with 10% FBS and G418 (for stable replicon cell lines)
-
This compound
-
Luciferase assay reagent
-
96-well plates
-
-
Protocol:
-
Cell Seeding (Day 1): Seed the HCV replicon cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Treatment (Day 2): Treat the cells with various concentrations of this compound.
-
Incubation (Day 4): Incubate the plate for 48 hours.
-
Luciferase Assay (Day 4): Lyse the cells and measure the luciferase activity as described in the HCVpp entry assay protocol.
-
A lack of reduction in luciferase signal indicates that this compound does not inhibit HCV replication, consistent with its mode of action as an entry inhibitor.
-
Visualizations
Caption: Mechanism of this compound's anti-HCV activity.
Caption: Experimental workflow for the HCV pseudoparticle entry assay.
Caption: Logical relationships of this compound's properties and applications.
References
- 1. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) | Springer Nature Experiments [experiments.springernature.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Preclinical Pharmacological Development of this compound Derivatives for the Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Chlorcyclizine In Vivo Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Chlorcyclizine (CCZ) dosage in in vivo experiments. It includes frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a first-generation antihistamine that primarily acts as an H1-receptor antagonist.[1][2] By blocking H1 histamine receptors, it inhibits histamine-mediated responses, which are crucial in allergic reactions.[1][3] Additionally, it possesses anticholinergic, antiserotonergic, and some local anesthetic properties.[4]
Q2: What are the key pharmacokinetic properties of this compound to consider for in vivo studies? A2: this compound is readily absorbed after oral administration and is widely distributed throughout the body. A key feature is its preferential distribution to the liver. It is metabolized in the liver via N-demethylation to its primary active metabolite, northis compound (nor-CCZ), and is excreted mainly through urine. Nor-CCZ has comparable antiviral activity to CCZ but may exhibit higher cytotoxicity.
Q3: Can this compound cross the blood-brain barrier? A3: Yes, as a first-generation antihistamine, this compound can cross the blood-brain barrier. This can lead to central nervous system effects, most notably sedation or drowsiness, which should be monitored as a potential side effect in animal models.
Q4: In which research areas has this compound been tested in vivo? A4: Beyond its use as an antihistamine, this compound has been repurposed and tested in vivo for its potent anti-Hepatitis C Virus (HCV) activity in chimeric mouse models. It has also been used in developmental toxicology studies in rats to assess its effects on fetal development.
Q5: What is the significance of the active metabolite, northis compound? A5: The N-demethylated metabolite, northis compound (nor-CCZ), is significant because it is also biologically active and tends to accumulate in tissues with chronic dosing. In anti-HCV studies, (S)-nor-CCZ showed preferable pharmacokinetic properties compared to (S)-CCZ in mice, with a longer half-life and higher liver distribution. Researchers should consider quantifying both the parent drug and this metabolite in pharmacokinetic studies.
Troubleshooting Guide
Q1: I am observing excessive sedation and lethargy in my animal models. What should I do? A1: Excessive sedation is a known side effect of first-generation antihistamines due to their action on central H1 receptors.
-
Action: Consider reducing the dose. If the therapeutic window is narrow, you may need to explore alternative administration routes that could reduce peak plasma concentrations or switch to a derivative with lower central nervous system penetration, if available.
-
Recommendation: Perform a dose-response study to find the minimum effective dose that causes acceptable or no sedation.
Q2: I am not observing the expected therapeutic effect at a previously reported dose. What are the potential issues? A2: Lack of efficacy can stem from several factors.
-
Drug Formulation/Administration: Ensure the drug is completely solubilized. This compound hydrochloride has specific solubility properties. Verify the accuracy of your dosing calculations and administration technique (e.g., oral gavage, intraperitoneal injection).
-
Pharmacokinetics: The strain, sex, or age of your animal model may metabolize the drug differently. Male rats, for instance, appear to demethylate this compound faster than females. Consider conducting a pilot pharmacokinetic study to determine the drug's half-life and exposure in your specific model.
-
Biological Model: The target engagement in your specific disease model may require higher or more sustained exposure than in previously published studies.
Q3: My results are inconsistent across different animals in the same treatment group. How can I improve reproducibility? A3: Inconsistent results can be due to variability in drug administration, metabolism, or underlying animal health.
-
Standardize Administration: Ensure consistent volume, timing, and technique for every animal. For oral gavage, confirm proper placement to avoid misdosing.
-
Animal Health: Use animals of a similar age and weight, and allow for a proper acclimatization period. Monitor for any underlying health issues that could affect drug metabolism or response.
-
Metabolism: As noted, factors like sex can influence metabolism. Consider whether you need to separate males and females in your analysis or use only one sex for the study.
Q4: I am observing signs of toxicity, such as weight loss or chromorhinorrhea (in rats). What are my next steps? A4: These are important findings that require immediate action. In developmental studies, doses of 60-90 mg/kg in pregnant rats resulted in adverse clinical signs and weight loss.
-
Immediate Action: Stop dosing the affected cohort and provide supportive care as needed. Record all clinical signs meticulously.
-
Next Steps: The dose is likely above the maximum tolerated dose (MTD). You must perform a dose de-escalation. Analyze the relationship between the toxic dose and the effective dose to determine if there is a viable therapeutic window for your application. Refer to the provided dose-range finding protocol.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies to aid in experimental design.
Table 1: Pharmacokinetic Parameters of this compound (CCZ) and its Metabolite (nor-CCZ) in Mice
| Compound | Dose (Route) | T½ (Plasma) | T½ (Liver) | Cmax (Plasma) | Tmax (Plasma) | Liver/Plasma Ratio (AUC) | Reference |
|---|---|---|---|---|---|---|---|
| (S)-CCZ | 50 mg/kg (i.p.) | 1.99 h | - | ~2.02 µM (at 8h) | - | 41 | |
| (S)-nor-CCZ | 10 mg/kg (i.p.) | 4.7 h | - | ~0.89 µM (at 8h) | - | 60.7 | |
| Compound 30 (Derivative) | 10 mg/kg (i.p.) | - | 8.5 h | - | - | 16 |
(i.p. = intraperitoneal)
Table 2: Reported In Vivo Effective Doses of this compound
| Indication | Animal Model | Dose Range | Administration Route | Duration | Outcome | Reference |
|---|---|---|---|---|---|---|
| Hepatitis C (Genotype 1b) | Alb-uPA/SCID Mice | 2 - 50 mg/kg/day | Intraperitoneal | 4 weeks | Time-dependent reduction in HCV titers (~1-2 log reduction) | |
| Hepatitis C (Genotype 2a) | Alb-uPA/SCID Mice | 10 - 50 mg/kg/day | Intraperitoneal | 6 weeks | Time-dependent reduction in HCV titers (~1.5 log reduction) |
| Hepatitis C (Genotype 1b) | Alb-uPA/SCID Mice | 5 mg/kg/day | Intraperitoneal | 4 weeks | Significant reduction in viral load | |
Table 3: In Vivo Toxicity Data for this compound in Pregnant Rats
| Dose | Administration Route | Duration | Key Findings | Reference |
|---|---|---|---|---|
| 30 mg/kg/day | Oral Gavage | Gestation Days 11-14 | No adverse clinical signs; prevented expected pregnancy-related weight gain. | |
| 60 mg/kg/day | Oral Gavage | Gestation Days 11-14 | Transient adverse signs (chromorhinorrhea, urogenital staining); 7% body weight loss. |
| 90 mg/kg/day | Oral Gavage | Gestation Days 11-14 | Transient adverse signs (as above); 11% body weight loss. | |
Visualizations and Diagrams
Signaling Pathway and Experimental Workflows
Caption: this compound's primary action is blocking the H1 receptor, with secondary off-target effects.
Caption: A stepwise workflow for systematically optimizing this compound dosage in animal studies.
Caption: A decision tree to diagnose and address common issues in this compound experiments.
Experimental Protocols
Protocol: Dose-Range Finding Study for this compound in Mice
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range for this compound in a specific mouse model.
Materials:
-
This compound HCl
-
Vehicle solution (e.g., 10% PEG300 and 90% of 30% HP-β-CD in water, or as determined by solubility testing).
-
Appropriate mouse strain (e.g., CD-1, C57BL/6), age- and weight-matched.
-
Standard animal housing and husbandry equipment.
-
Dosing equipment (e.g., oral gavage needles, syringes).
-
Calibrated scale for animal weighing.
Methodology:
-
Animal Acclimatization: Allow animals to acclimate to the facility for a minimum of 7 days before the start of the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (n=3-5 per group is typical for a pilot study). Include a vehicle control group and at least 3-4 dose level groups of this compound.
-
Dose Selection: Based on literature, a starting range could be 10, 30, and 60 mg/kg. The range should be wide enough to identify both a no-effect level and a toxic level.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound HCl in a suitable solvent.
-
On each dosing day, prepare fresh dosing solutions by diluting the stock solution with the appropriate vehicle to achieve the final desired concentrations.
-
Ensure the solution is clear and homogenous.
-
-
Administration:
-
Administer this compound or vehicle via the chosen route (e.g., oral gavage or intraperitoneal injection) once daily.
-
The volume should be consistent across all animals (e.g., 10 mL/kg).
-
-
Monitoring and Data Collection:
-
Clinical Observations: Monitor animals at least twice daily for any signs of toxicity, including changes in posture, activity (sedation), grooming, and signs noted in rat studies like chromorhinorrhea. Use a standardized scoring sheet.
-
Body Weight: Measure body weight daily, just before dosing. A weight loss of >15-20% is often considered a humane endpoint.
-
Feed and Water Consumption: These can be measured daily or every few days as an indicator of general health.
-
Efficacy Readouts (if applicable): If your model has a biomarker or phenotype that can be measured during the study (e.g., viral load), collect samples at baseline and specified time points.
-
-
Study Duration: A typical acute or subacute toxicology study lasts from 7 to 28 days. The duration should be sufficient to observe potential cumulative effects.
-
Endpoint and Analysis:
-
At the end of the study, collect terminal samples (blood for PK/biomarkers, tissues for histopathology).
-
Analyze body weight data, clinical observation scores, and any efficacy markers.
-
The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10% weight loss, severe clinical signs, or mortality).
-
Use the results to select 2-3 doses below the MTD for subsequent, larger-scale efficacy studies.
-
References
Troubleshooting Chlorcyclizine solubility and stability issues
Welcome to the technical support resource for Chlorcyclizine. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility and stability of this compound and its hydrochloride salt to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Solubility Issues
Q1: What is the recommended solvent for dissolving this compound?
A1: The choice of solvent depends on whether you are using this compound free base or the hydrochloride (HCl) salt.
-
This compound HCl Salt: This form is recommended for aqueous applications as it is freely soluble in water.[1] It is also soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and chloroform.[1][2] For high-concentration stock solutions, DMSO is a good choice.[2]
-
This compound Free Base: The free base is poorly soluble in water (predicted solubility of 0.0424 mg/mL) due to its lipophilic nature (logP ≈ 4.16).[3] It is more suitable for dissolution in organic solvents.
For ease of comparison, the solubility of this compound forms is summarized below.
Table 1: Solubility of this compound Forms
| Compound Form | Solvent | Solubility | Reference |
| This compound HCl | Water | ~500 mg/mL (1 g in 2 mL) | |
| Ethanol | ~90 mg/mL (1 g in 11 mL) | ||
| DMSO | 77.5 mg/mL (Requires sonication) | ||
| Chloroform | ~250 mg/mL (1 g in 4 mL) | ||
| Ether, Benzene | Practically Insoluble | ||
| This compound (Base) | Water | 0.0424 mg/mL (Predicted) |
Q2: I'm struggling to dissolve this compound HCl in my aqueous buffer. What steps can I take?
A2: If you are experiencing difficulty, it is likely due to pH or concentration issues. This compound is a basic compound with two pKa values (pKa1 ≈ 2.1, pKa2 ≈ 7.7). Its aqueous solubility is highly pH-dependent.
-
Check the pH: The HCl salt forms a slightly acidic solution (pH 4.8-5.5 in a 1% solution), which favors dissolution. If your buffer is neutral or alkaline (pH > 7.7), the compound will convert to the less soluble free base form, causing it to precipitate. Ensure your final solution pH is below the pKa of ~7.7.
-
Use Gentle Heating and/or Sonication: For stubborn solutions, particularly at higher concentrations, gentle warming (e.g., to 37°C) or sonication can help overcome the energy barrier to dissolution.
-
Start with a Concentrated Stock: Prepare a concentrated stock solution in an appropriate solvent like DMSO or water (for the HCl salt) first, and then dilute it into your aqueous buffer. This often prevents solubility issues encountered when dissolving the powder directly into a buffer.
Below is a workflow to guide you through systematically troubleshooting solubility problems.
Q3: My this compound precipitated after I diluted my DMSO stock into my cell culture medium. How can I avoid this?
A3: This is a common issue known as "precipitation upon dilution." It occurs when a drug that is highly soluble in a concentrated organic stock (like DMSO) is diluted into an aqueous medium where its solubility is much lower.
Prevention Strategies:
-
Lower the Final Concentration: The most straightforward solution is to ensure the final concentration in your medium does not exceed the aqueous solubility limit of this compound at the medium's pH.
-
Reduce DMSO Percentage: Keep the final concentration of DMSO in your cell culture medium as low as possible (typically <0.5%) to minimize solvent effects and potential cytotoxicity.
-
Use a Co-solvent System: For in vivo or other applications requiring higher concentrations, a co-solvent system can be used to maintain solubility. A protocol for such a formulation is provided below.
Experimental Protocol: Preparation of a Co-solvent Formulation
This protocol is adapted from formulations used for in vivo studies and is intended to create a solution suitable for administration.
-
Prepare a Primary Stock: Dissolve this compound HCl in 100% DMSO to create a concentrated primary stock solution (e.g., 25.8 mg/mL). Use sonication if necessary to ensure it is fully dissolved.
-
Add Co-solvents: In a separate tube, prepare the vehicle. For every 1 mL of final solution required, mix the following:
-
400 µL of PEG300
-
50 µL of Tween-80
-
-
Combine and Mix: Add 100 µL of your DMSO stock solution to the 450 µL of vehicle (PEG300 + Tween-80). Mix thoroughly.
-
Final Dilution: Add 450 µL of saline to the mixture to bring the final volume to 1 mL. The final solvent ratio will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Final Check: Ensure the solution is clear. If not, gentle warming may be applied. This formulation should yield a clear solution of at least 2.58 mg/mL.
Stability Issues
Q4: How should I store this compound powder and stock solutions?
A4: Proper storage is critical to prevent degradation. Recommendations are based on vendor data and general chemical stability principles.
Table 2: Recommended Storage Conditions for this compound HCl
| Form | Solvent | Storage Temperature | Duration | Reference |
| Powder | N/A | -20°C | 3 years | |
| 4°C | 2 years | |||
| Stock Solution | DMSO | -80°C | 2 years | |
| -20°C | 1 year | |||
| Aqueous Solution | Buffer/Saline | 2-8°C | Use within 24 hours |
Note: Aqueous solutions are more susceptible to microbial growth and hydrolysis. It is recommended to prepare them fresh or sterilize by filtration and store at 4°C for short-term use.
Q5: Is this compound sensitive to light or temperature?
A5: While specific photostability studies on this compound are not widely published, many pharmaceutical compounds are sensitive to light and temperature. Oxidation, photolysis, and hydrolysis are common chemical degradation pathways.
-
Light Sensitivity: As a general precaution, it is best practice to protect this compound solutions from light by storing them in amber vials or by wrapping containers in aluminum foil. This minimizes the risk of photodegradation.
-
Temperature Sensitivity: Avoid repeated freeze-thaw cycles for stock solutions, as this can accelerate degradation. Aliquoting stock solutions into single-use volumes is highly recommended. Elevated temperatures can increase the rate of chemical degradation.
Q6: I suspect my this compound has degraded. What are the signs and how can I investigate?
A6: Visual and performance indicators can suggest degradation. While definitive analysis requires analytical chemistry techniques, you can follow a logical troubleshooting process.
Signs of Degradation:
-
Change in color or appearance of the powder or solution.
-
Presence of visible precipitate in a solution that was previously clear.
-
Loss of expected biological activity in your assay (e.g., requiring higher concentrations to achieve the same effect).
The diagram below outlines a process for investigating suspected degradation.
For definitive confirmation of degradation and identification of degradation products, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be required. These techniques can separate the parent compound from any impurities or degradants.
References
Minimizing off-target effects of Chlorcyclizine in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Chlorcyclizine in research applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a first-generation antihistamine that primarily functions as a potent antagonist of the Histamine H1 receptor (H1R)[1][2][3]. By binding to H1 receptors, it blocks the action of histamine, which is a key mediator of allergic responses. This action leads to the alleviation of symptoms such as sneezing, itching, and inflammation[1][2].
Q2: What are the known off-target effects of this compound?
The most well-characterized off-target effects of this compound stem from its original use as an antihistamine. When being repurposed for other applications, such as an antiviral agent against Hepatitis C Virus (HCV), its potent H1 receptor antagonism is considered a primary off-target effect. Additionally, like many first-generation antihistamines, this compound is known to possess anticholinergic (muscarinic receptor antagonist), antiserotonergic, and local anesthetic properties. These can lead to side effects such as drowsiness, dry mouth, and dizziness.
Q3: How can I minimize the primary off-target effect (H1 receptor antagonism) of this compound in my experiments?
To mitigate the antihistaminic effects of this compound, especially when studying its other properties like anti-HCV activity, researchers can consider the following strategies:
-
Use of Derivatives: Structure-activity relationship (SAR) studies have led to the development of this compound derivatives with significantly reduced H1 receptor antagonism while retaining or even improving the desired on-target activity (e.g., anti-HCV).
-
Dose Optimization: Conduct thorough dose-response studies to identify the lowest effective concentration for your desired on-target effect. This minimizes the engagement of off-target receptors which may have lower affinity.
-
Control Experiments: Employ appropriate controls, such as other antihistamines with different structural features, to differentiate between the on-target and off-target effects. Additionally, using a well-characterized active metabolite like northis compound, which has less antihistamine activity, can be informative.
Q4: Is there any evidence for this compound interacting with the Hedgehog signaling pathway or Smoothened?
While the Hedgehog (Hh) signaling pathway and its core component Smoothened (SMO) are important drug targets, there is currently no significant evidence in the scientific literature to suggest a direct or potent interaction of this compound with this pathway. Researchers investigating novel activities of this compound should consider broad selectivity profiling to identify any unexpected interactions.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in cell-based assays at concentrations expected to be effective for the on-target activity.
-
Question: Have you performed a comprehensive dose-response curve for both cytotoxicity and on-target activity?
-
Answer: It is crucial to determine the therapeutic window of this compound in your specific cell line. A narrow window between the effective concentration (EC50) for the desired effect and the cytotoxic concentration (CC50) may indicate on-target toxicity or potent off-target effects leading to cell death.
-
-
Question: Are you using an appropriate cytotoxicity assay?
-
Answer: The MTT assay is a common method to assess metabolic activity as an indicator of cell viability. Ensure your protocol is optimized for your cell type and that the observed effect is not an artifact of the assay itself. Consider using complementary assays like Trypan Blue exclusion or a lactate dehydrogenase (LDH) release assay to confirm cytotoxicity.
-
-
Question: Have you considered the metabolic conversion of this compound in your cell line?
-
Answer: this compound is metabolized to northis compound, which has been reported to have higher cytotoxicity in some studies. The metabolic capacity of your cell line could influence the observed toxicity.
-
Issue 2: Inconsistent or non-reproducible results in functional assays.
-
Question: Have you confirmed the purity and stability of your this compound compound?
-
Answer: Impurities or degradation of the compound can lead to variable results. It is recommended to use a high-purity grade of this compound and to prepare fresh stock solutions regularly.
-
-
Question: Are your experimental controls adequate?
-
Answer: Include positive and negative controls for both the on-target and potential off-target pathways. For example, when studying anti-HCV activity, include a known HCV inhibitor as a positive control and a structurally related antihistamine with no reported anti-HCV activity as a negative control for off-target effects.
-
-
Question: Is the observed effect specific to your on-target mechanism?
-
Answer: To confirm on-target activity, consider rescue experiments. For example, if this compound is hypothesized to inhibit a specific enzyme, overexpression of that enzyme might rescue the phenotype.
-
Data Presentation
Table 1: In Vitro Anti-Hepatitis C Virus (HCV) Activity and Cytotoxicity of this compound and its Derivatives
| Compound | Anti-HCV EC50 (nM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) | H1 Receptor Antagonism (% of control) | Reference |
| This compound (CCZ) | 44 | 33.3 | 758 | 16 | |
| (R)-Chlorcyclizine | 49 | 29.8 | 608 | 16 | |
| (S)-Chlorcyclizine | 44 | 33.3 | 758 | Not Reported | |
| Northis compound | 53 | 9.9 | 188 | Low | |
| Derivative 3 | 2.3 | 19.8 | 8609 | Reduced | |
| Derivative 29 | 17 | 28.9 | 1700 | ~10 | |
| Derivative Rac-25 | Not Reported | Not Reported | Not Reported | ~30 |
Table 2: Off-Target Binding Profile of this compound (Qualitative)
| Receptor Family | Interaction Reported | Quantitative Data (Ki values) | Recommendation for Researchers |
| Muscarinic Acetylcholine | Yes (Anticholinergic effects) | Not readily available in public databases. | Perform radioligand binding assays using specific muscarinic receptor subtypes (M1-M5) to determine Ki values. |
| Serotonergic | Yes (Antiserotonergic properties) | Not readily available in public databases. | Screen against a panel of serotonin receptors (e.g., 5-HT1A, 5-HT2A) to quantify binding affinities. |
| Adrenergic | Possible | Not readily available in public databases. | Include adrenergic receptors (e.g., alpha1, alpha2) in a comprehensive selectivity profiling panel. |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is for determining the concentration of this compound that reduces the viability of a cell culture by 50% (CC50).
Materials:
-
This compound (high purity)
-
Cell line of interest (e.g., Huh7.5.1 for HCV studies)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48-72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the CC50 value using non-linear regression analysis.
Protocol 2: Competitive Radioligand Receptor Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for a specific off-target receptor (e.g., Histamine H1 Receptor).
Materials:
-
This compound (high purity)
-
Cell membranes or purified receptor preparation expressing the target receptor
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-pyrilamine for H1R)
-
Unlabeled competitor for non-specific binding determination (e.g., high concentration of unlabeled pyrilamine)
-
Assay buffer
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well filter plate, set up the following reactions in triplicate:
-
Total Binding: Receptor preparation, radiolabeled ligand, and assay buffer.
-
Non-specific Binding (NSB): Receptor preparation, radiolabeled ligand, and a saturating concentration of the unlabeled competitor.
-
Competitive Binding: Receptor preparation, radiolabeled ligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the log of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for determining if an unexpected phenotype is an on-target or off-target effect.
Caption: Simplified signaling pathway of the Histamine H1 receptor, a primary off-target of this compound.
Caption: General experimental workflow for characterizing the on- and off-target effects of this compound.
References
Technical Support Center: Enhancing the Bioavailability of Chlorcyclizine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the bioavailability of chlorcyclizine derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound and its derivatives?
A1: The primary challenges stem from their physicochemical properties. This compound and many of its derivatives are lipophilic molecules, which can lead to poor aqueous solubility.[1][2] This low solubility can limit the dissolution rate in the gastrointestinal fluids, a critical step for drug absorption.[1] Additionally, some antihistamines are known substrates for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug out of intestinal cells, reducing its net absorption.[3][4] First-pass metabolism in the liver can also significantly reduce the amount of active drug reaching systemic circulation.
Q2: What initial in vitro assays are recommended to assess the bioavailability potential of a new this compound derivative?
A2: A tiered approach is recommended. Start with fundamental physicochemical characterization, including aqueous solubility at different pH values and lipophilicity (LogP/LogD). Following this, in vitro permeability assays using cell-based models like Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay) are crucial. These assays help predict intestinal permeability and identify potential substrates for efflux transporters. Metabolic stability assays using liver microsomes or hepatocytes are also essential to estimate the extent of first-pass metabolism.
Q3: How can the antihistamine activity of a new derivative be assessed while aiming to improve its bioavailability for other therapeutic targets?
A3: It is important to decouple the desired therapeutic activity from the off-target antihistamine effects. The H1 histamine receptor antagonistic activity can be evaluated using in vitro assays that measure the blockade of histamine-induced responses, such as β-arrestin recruitment or calcium mobilization. By comparing the potency of a new derivative in a primary efficacy assay (e.g., anti-viral) with its H1 receptor antagonism, a selectivity index can be determined. The goal is to identify derivatives with high potency for the desired target and low affinity for the H1 receptor.
Q4: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble this compound derivatives?
A4: Several strategies can be employed, often in combination:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can enhance the dissolution rate.
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous form, which typically has higher solubility than the crystalline form.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.
-
Nanotechnology: Encapsulating the drug in nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can improve solubility, protect the drug from degradation, and potentially offer targeted delivery.
Q5: When should in vivo pharmacokinetic studies be initiated, and what is a typical study design?
A5: In vivo pharmacokinetic (PK) studies are typically initiated after promising in vitro data on permeability and metabolic stability have been obtained. A common initial in vivo study involves administering the compound to a rodent species (e.g., mice or rats) via both intravenous (IV) and oral (PO) routes. The IV administration provides data on clearance and volume of distribution, while the PO administration allows for the determination of oral bioavailability by comparing the area under the curve (AUC) of the plasma concentration-time profiles of the PO and IV routes.
Troubleshooting Guides
Low Aqueous Solubility
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of the compound in aqueous buffers during in vitro assays. | The intrinsic solubility of the compound is exceeded. | - Determine the thermodynamic solubility of the compound at the relevant pH. - Use co-solvents (e.g., DMSO, ethanol) at low, non-toxic concentrations in your assay buffers. Note the potential for solvents to affect cell-based assays. - Consider using solubility-enhancing excipients like cyclodextrins in the formulation for the assay. |
| High variability in dissolution testing results. | The solid form of the compound (polymorphism, crystallinity) is not consistent. | - Characterize the solid-state properties of your drug substance using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). - Control the crystallization process to ensure a consistent polymorphic form. - Consider formulating an amorphous solid dispersion to bypass crystallinity issues. |
| The compound shows good permeability but poor oral absorption in vivo. | Dissolution rate in the gastrointestinal tract is the rate-limiting step. | - Employ formulation strategies to enhance dissolution, such as micronization, nanosuspensions, or lipid-based formulations. - Conduct dissolution studies under biorelevant conditions (e.g., simulated gastric and intestinal fluids) to better predict in vivo performance. |
Poor Permeability in Caco-2 Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low apparent permeability coefficient (Papp) in the apical to basolateral (A-B) direction. | The compound has inherently low passive permeability. | - Assess the physicochemical properties of the compound. High molecular weight and high polarity can limit passive diffusion. - If the compound is a substrate for active uptake transporters, their expression in Caco-2 cells might be low. Consider using other cell lines with higher expression of relevant transporters. |
| High efflux ratio (Papp B-A / Papp A-B > 2). | The compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). | - Confirm P-gp or BCRP involvement by conducting the Caco-2 assay in the presence of specific inhibitors (e.g., verapamil for P-gp). - If efflux is confirmed, consider medicinal chemistry approaches to modify the structure and reduce its affinity for the transporter. - Explore formulation strategies that include excipients known to inhibit efflux transporters. |
| Low mass balance (% recovery < 80%). | The compound may be binding to the plasticware of the assay plate or accumulating within the cells. It could also be undergoing metabolism by Caco-2 cells. | - Include a protein like Bovine Serum Albumin (BSA) in the receiver compartment to reduce non-specific binding. - At the end of the assay, lyse the cells and analyze the cell lysate to quantify intracellular drug concentration. - Analyze the metabolites in the donor, receiver, and cell lysate samples to assess the extent of metabolism. |
| High variability between replicate wells or experiments. | Inconsistent Caco-2 monolayer integrity. | - Routinely measure the transepithelial electrical resistance (TEER) of the monolayers before and after the experiment to ensure integrity. - Monitor the permeability of a paracellular marker (e.g., Lucifer yellow or mannitol) in each experiment. |
Low In Vivo Bioavailability
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low oral bioavailability (F% << 100%) despite good in vitro permeability and solubility. | High first-pass metabolism in the liver or gut wall. | - Conduct in vitro metabolism studies with liver and intestinal microsomes or S9 fractions to identify the major metabolizing enzymes (e.g., cytochrome P450 isoforms). - If a specific CYP enzyme is responsible, consider co-administration with a known inhibitor of that enzyme in preclinical studies to confirm the hypothesis. - Medicinal chemistry efforts can be directed at modifying the metabolic soft spots in the molecule. |
| High inter-animal variability in plasma concentrations after oral dosing. | - Formulation performance is inconsistent. - Variability in gastric emptying or intestinal transit time. - Genetic polymorphism in drug-metabolizing enzymes or transporters in the animal strain. | - Ensure the formulation is homogenous and stable. For suspensions, ensure adequate and consistent re-suspension before dosing. - Standardize the fasting state of the animals before dosing. - If genetic variability is suspected, consider using an inbred animal strain. |
| No detectable plasma concentrations after oral administration. | - The dose may be too low. - The analytical method may not be sensitive enough. - Complete lack of absorption or extremely rapid metabolism. | - Increase the oral dose. - Validate the bioanalytical method to ensure it has the required lower limit of quantification (LLOQ). - Re-evaluate the in vitro data. Consider the possibility of instability in the gastrointestinal fluids. |
Quantitative Data Summary
Table 1: In Vitro ADME Properties of Selected this compound Derivatives
| Compound | Structure Modification | Anti-HCV EC50 (nM) | Cytotoxicity CC50 (µM) | H1 Receptor Activity (%) |
| rac-CCZ | - | 44 | >25 | 16 |
| Compound 2 | Ethyl substitution on piperazine N | 23 | >25 | 35 |
| Compound 3 | n-Propyl substitution on piperazine N | 17 | >25 | 45 |
| Compound 7 | PEG2-OH substitution on piperazine N | 30 | >25 | 60 |
| Compound 12 | PEG6-OH substitution on piperazine N | 40 | 15 | 80 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound and a Derivative in Mice
| Compound | Dose & Route | Cmax (µM) | Tmax (h) | AUC (µM*h) | T1/2 (h) |
| (S)-Chlorcyclizine | 10 mg/kg i.p. | 1.5 | 0.5 | 4.5 | 1.99 |
| Compound 30 | 10 mg/kg i.p. | 2.1 | 1.0 | 12.3 | 8.5 |
Experimental Protocols
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a this compound derivative.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport: The test compound is added to the apical (upper) chamber. Samples are taken from the basolateral (lower) chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral chamber, and samples are taken from the apical chamber.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug permeation.
-
A is the surface area of the insert.
-
C0 is the initial concentration of the drug in the donor chamber. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
-
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the oral bioavailability and other pharmacokinetic parameters of a this compound derivative.
Methodology:
-
Animal Model: Male CD-1 mice (or another appropriate strain) are used. Animals are fasted overnight before dosing.
-
Dosing:
-
Intravenous (IV) Group: The compound is formulated in a suitable vehicle (e.g., saline with a co-solvent) and administered as a bolus dose via the tail vein.
-
Oral (PO) Group: The compound is formulated in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose) and administered by oral gavage.
-
-
Blood Sampling: Serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) are collected from the saphenous vein or via cardiac puncture at the terminal time point. Plasma is separated by centrifugation.
-
Sample Analysis: Plasma concentrations of the drug are determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life).
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
Caption: Strategies to overcome key barriers to oral bioavailability.
Caption: A typical experimental workflow for bioavailability assessment.
Caption: Simplified Histamine H1 receptor signaling pathway.
References
Technical Support Center: Addressing Chlorcyclizine-Induced Cytotoxicity in Cell Culture
Welcome to the technical support center for researchers encountering Chlorcyclizine-induced cytotoxicity in their cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate common issues.
Frequently Asked Questions (FAQs)
1. What is the expected cytotoxic concentration of this compound?
The cytotoxic concentration (CC50) of this compound can vary significantly depending on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type. Below is a summary of reported CC50 values in various cell lines.
Data Presentation: Reported CC50 Values for this compound
| Cell Line | Assay | CC50 (µM) | Reference |
| Huh7.5.1 | ATPlite | >50 | [1](--INVALID-LINK--) |
| HepG2 | ATPlite | >50 | [1](--INVALID-LINK--) |
| Primary Human Hepatocytes | ATPlite | >50 | [1](--INVALID-LINK--) |
| MT-4 | ATPlite | >50 | [1](--INVALID-LINK--) |
2. What is the primary mechanism of this compound-induced cytotoxicity?
Based on studies of the related compound cyclizine, this compound likely induces cytotoxicity through the induction of apoptosis. This can occur via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events may include the activation of caspases (like caspase-3, -8, and -9), mitochondrial dysfunction, and changes in the expression of apoptotic regulatory proteins.[2]
3. I am observing excessive cell death even at low concentrations of this compound. What could be the issue?
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Your cell line may be particularly sensitive. It is recommended to perform a thorough literature search for any reported effects of this compound on your specific cell model.
-
Compound Stability: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and duration of exposure can all influence cytotoxicity. Optimize these conditions for your experiments.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations on the outer wells of the plate, fill the peripheral wells with sterile PBS or media without cells and use only the inner wells for your experiment. |
| Compound Precipitation | Visually inspect the wells under a microscope after adding this compound to ensure it is fully dissolved at the tested concentrations. If precipitation is observed, consider using a lower concentration range or a different solvent (with appropriate vehicle controls). |
| Assay Interference | This compound, as a chemical compound, may interfere with the readout of certain viability assays. For example, it might directly react with the assay reagent. It is advisable to include a "compound only" control (this compound in media without cells) to check for any background signal. |
Issue 2: Unexpected Morphological Changes in Cells
Possible Causes and Solutions:
| Observation | Potential Cause | Suggested Troubleshooting Step |
| Cell Shrinkage, Blebbing, Nuclear Condensation | Apoptosis: These are classic morphological hallmarks of apoptosis. | Confirm apoptosis using assays such as Annexin V/PI staining, caspase activity assays, or TUNEL staining. |
| Cell Swelling and Lysis | Necrosis: This suggests a more severe, acute toxic effect, possibly at higher concentrations. | Perform a dose-response and time-course experiment to determine if the necrotic phenotype is concentration- and time-dependent. Use an LDH release assay to quantify necrosis. |
| Formation of Large Vacuoles | Autophagy or ER Stress: While not definitively linked to this compound, these are common cellular stress responses that can lead to vacuolization. | Investigate markers for autophagy (e.g., LC3-II expression) or ER stress (e.g., CHOP, BiP expression) via Western blot or immunofluorescence. |
Issue 3: Difficulty in Mitigating this compound-Induced Cytotoxicity
Potential Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Co-treatment with Antioxidants | If cytotoxicity involves the generation of reactive oxygen species (ROS), antioxidants may offer protection. | Consider co-incubating cells with N-acetylcysteine (NAC). Perform a dose-response of NAC to find a non-toxic, protective concentration. |
| Modulation of Autophagy | If this compound induces autophagy as a pro-survival mechanism, inhibiting it could enhance cytotoxicity. Conversely, if autophagy is contributing to cell death, inducing it might be protective. The role of autophagy in this compound's effects is not well-established and requires empirical determination. | To investigate the role of autophagy, co-treat with an autophagy inhibitor like Chloroquine or 3-Methyladenine (3-MA) and assess changes in cell viability. |
| Inhibition of ER Stress | If ER stress is identified as a contributing factor, inhibitors of specific ER stress pathways could be beneficial. | Once ER stress is confirmed, consider using chemical chaperones like 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) to see if they can rescue the cytotoxic phenotype. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in a 6-well plate with the desired concentrations of this compound.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the samples by flow cytometry.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Visualizations
Caption: A typical experimental workflow for assessing this compound-induced cytotoxicity.
Caption: Postulated apoptotic signaling pathways induced by this compound.
Caption: A logical flowchart for troubleshooting unexpected this compound cytotoxicity.
References
Technical Support Center: Optimization of Chlorcyclizine Treatment Protocols
This guide is intended for researchers, scientists, and drug development professionals utilizing Chlorcyclizine (CCZ) in their experiments. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results | Compound Instability: this compound solution may have degraded. | Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles. |
| Solubility Issues: The compound may not be fully dissolved, leading to inaccurate concentrations. | This compound hydrochloride is soluble in water and PBS (pH 7.2) at up to 10 mg/mL.[2][3] For cell culture, dissolve in DMSO at a high concentration first, then dilute to the final concentration in media. Sonication can aid dissolution.[4] | |
| Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound. | Perform a dose-response curve (e.g., using a CCK-8 assay) to determine the optimal concentration for your specific cell line.[5] | |
| Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects due to its anticholinergic and other properties. | Use the lowest effective concentration determined from your dose-response experiments. Include appropriate controls to monitor for off-target effects. | |
| High Cell Toxicity or Death | Excessive Concentration: The concentration of this compound used may be cytotoxic to the cells. | Refer to your dose-response curve to determine the EC50 and CC50 values. Use a concentration that maximizes the desired effect while minimizing cytotoxicity. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of DMSO in your cell culture medium is typically below 0.5%. | |
| Contamination: Bacterial or fungal contamination can lead to cell death. | Practice sterile techniques and regularly test cell cultures for contamination. | |
| Difficulty Reproducing In Vivo Results | Pharmacokinetic Differences: The absorption, distribution, metabolism, and excretion (ADME) of this compound can vary between animal models. | Conduct pharmacokinetic studies in your chosen animal model to determine the optimal dosing regimen and timing. Consider the route of administration (e.g., oral gavage, intraperitoneal injection). |
| Metabolism: this compound is metabolized in the liver to its primary metabolite, northis compound, which also has biological activity. | Measure both this compound and northis compound levels in plasma and target tissues. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a first-generation antihistamine that acts as an antagonist of the histamine H1 receptor. It also possesses anticholinergic, antiserotonergic, and sedative properties. In recent research, it has been identified as a potent inhibitor of Hepatitis C Virus (HCV) entry into host cells.
Q2: How should I prepare and store this compound solutions?
A2: For in vitro experiments, prepare a high-concentration stock solution in DMSO (e.g., 50 mg/mL). For in vivo studies, this compound hydrochloride can be dissolved in PBS (pH 7.2) at up to 10 mg/mL. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at 2-8°C.
Q3: What are the known off-target effects of this compound?
A3: As a first-generation antihistamine, this compound can cross the blood-brain barrier and cause sedation or drowsiness. Its anticholinergic properties can lead to side effects such as dry mouth, blurred vision, and dizziness. In drug interaction studies, it has been shown to potentially increase the risk of QTc prolongation when combined with other specific drugs.
Q4: What are typical effective concentrations of this compound in cell culture?
A4: The effective concentration of this compound can vary depending on the cell type and the specific application. For its anti-HCV activity, the EC50 has been reported to be as low as 44 nM in vitro. It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental system.
Q5: Is this compound suitable for in vivo studies?
A5: Yes, this compound has been used in in vivo studies, particularly in mouse models. It has shown preferential distribution to the liver, which is advantageous for studying liver diseases like HCV. However, its sedative effects should be considered when designing animal experiments.
Data Presentation
Table 1: In Vitro Activity of this compound against Hepatitis C Virus (HCV)
| Parameter | Value | Cell Line | Reference |
| EC50 | 44 nM | Huh7.5.1 | |
| EC90 | - | Huh7.5.1 | |
| CC50 | >5 µM | Huh7.5.1 | |
| Ki (Histamine H1 Receptor) | 9 nM | - |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Time to peak plasma concentration | 5 hours | Human | |
| Plasma protein binding | 85-90% | - | |
| Metabolism | N-demethylation to northis compound, N-oxidation | Human, Rat | |
| Excretion | Primarily via urine | Human |
Experimental Protocols
Protocol 1: Determination of EC50 and CC50 of this compound in Cell Culture
This protocol outlines the methodology to determine the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) of this compound.
Materials:
-
This compound Hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell line (e.g., Huh7.5.1 for HCV studies)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay kit (e.g., CCK-8, MTT)
-
Virus stock (if determining antiviral EC50)
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound HCl in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serial Dilution: Prepare a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours).
-
For EC50 (Antiviral): If assessing antiviral activity, infect the cells with the virus at a suitable multiplicity of infection (MOI) after the drug treatment.
-
Cell Viability Assay (for CC50): Add the cell viability reagent to the wells according to the manufacturer's instructions and incubate.
-
Readout: Measure the absorbance or fluorescence using a plate reader. For EC50, a separate assay to quantify viral replication (e.g., luciferase assay, qPCR) will be needed.
-
Data Analysis: Calculate the percentage of cell viability or viral inhibition relative to the controls. Plot the data and use a non-linear regression model to determine the EC50 and CC50 values.
Protocol 2: In Vivo Efficacy Study in a Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound.
Materials:
-
This compound Hydrochloride
-
Vehicle (e.g., sterile PBS)
-
Appropriate mouse model (e.g., chimeric mice with humanized livers for HCV studies)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies
-
Tissue collection tools
Procedure:
-
Animal Acclimatization: Allow the animals to acclimate to the facility for at least one week before the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, different doses of this compound).
-
Dosing Preparation: Prepare the this compound solution in the appropriate vehicle at the desired concentrations.
-
Administration: Administer this compound to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule.
-
Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects. Record body weight and other relevant clinical observations.
-
Sample Collection: At specified time points, collect blood samples for pharmacokinetic analysis and to measure efficacy markers.
-
Termination and Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues for further analysis (e.g., histology, gene expression).
-
Data Analysis: Analyze the collected data to assess the efficacy and safety of the this compound treatment.
Mandatory Visualizations
Caption: Mechanism of action of this compound as an H1 receptor antagonist.
Caption: General workflow for optimizing this compound treatment protocols.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Overcoming Resistance to Chlorcyclizine in Viral Assays
Welcome to the technical support center for researchers utilizing Chlorcyclizine (CCZ) in viral assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges you may encounter during your experiments, with a focus on identifying and overcoming suspected viral resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary antiviral mechanism of action for this compound?
This compound is a potent inhibitor of Hepatitis C Virus (HCV) infection. Its mechanism of action is to block an early stage of the viral lifecycle, specifically viral entry.[1][2] It directly targets the HCV E1 envelope glycoprotein, interfering with the fusion process between the viral and host cell membranes.[3][4]
Q2: Is resistance to this compound a known issue?
While initial studies in mice showed no evidence of drug resistance, more recent in vitro studies have successfully generated CCZ-resistant HCV strains.[3] These resistant variants harbor specific mutations in the E1 glycoprotein, the direct target of this compound.
Q3: My assay shows a reduced inhibitory effect of this compound. Does this automatically mean I have a resistant virus?
Not necessarily. A decrease in the apparent efficacy of this compound can arise from several experimental factors unrelated to viral genetics. It is crucial to systematically troubleshoot your assay to rule out these possibilities before concluding the presence of a resistant mutant. This guide will walk you through potential issues in common viral assays.
Q4: Against which viruses is this compound active?
This compound's antiviral activity is highly specific to HCV. It has shown little to no activity against a panel of other viruses, including Hepatitis B virus, dengue virus, influenza A (H1N1), and HIV-1.
Troubleshooting Guides for Viral Assays
A decrease in this compound's inhibitory effect can manifest as an increase in the half-maximal effective concentration (EC50). Before attributing this to viral resistance, consider the following potential issues in your experimental setup.
HCV-Luciferase Reporter Virus Infection Assay
This assay measures viral entry and replication by quantifying the activity of a luciferase reporter gene incorporated into the viral genome.
Potential Problem & Solution
-
Suboptimal Cell Health:
-
Issue: Huh7.5.1 cells that are unhealthy or have a high passage number can exhibit altered susceptibility to viral infection and drug treatment.
-
Solution: Ensure you are using low-passage cells and that they are seeded at the correct density and appear morphologically healthy before infection. Perform a cell viability assay (e.g., ATPlite) in parallel with your infection assay to monitor cytotoxicity.
-
-
Inconsistent Virus Titer:
-
Issue: Variability in the viral stock titer can lead to inconsistent infection levels, affecting the perceived efficacy of the drug.
-
Solution: Titer your viral stocks accurately and use a consistent multiplicity of infection (MOI) for all experiments.
-
-
Reagent Degradation:
-
Issue: this compound, like any chemical compound, can degrade over time, especially with improper storage or multiple freeze-thaw cycles. The luciferase substrate is also light-sensitive and can lose activity.
-
Solution: Prepare fresh dilutions of this compound from a stock solution stored under recommended conditions. Protect the luciferase substrate from light and prepare it fresh before use.
-
-
Assay Signal Interference:
-
Issue: Components in your media or the compound itself at high concentrations could interfere with the luciferase reaction, leading to inaccurate readings.
-
Solution: Run a control with the highest concentration of this compound on uninfected cells to check for any direct effect on the luciferase signal.
-
HCV Pseudoparticle (HCVpp) Entry Assay
This assay specifically measures viral entry by using retroviral particles pseudotyped with HCV E1 and E2 glycoproteins and carrying a reporter gene.
Potential Problem & Solution
-
Low HCVpp Titer or Infectivity:
-
Issue: The production of high-titer, infectious HCVpp can be challenging. Low infectivity can lead to a narrow dynamic range, making it difficult to accurately determine EC50 values.
-
Solution: Optimize your HCVpp production protocol, including the ratio of packaging, envelope, and reporter plasmids. Ensure the quality of your plasmid preparations.
-
-
Incorrect Pseudoparticle Controls:
-
Issue: Lack of proper controls makes it difficult to ascertain if the observed effect is specific to HCV glycoprotein-mediated entry.
-
Solution: Always include negative controls such as pseudoparticles lacking an envelope glycoprotein (bald particles) and pseudoparticles with a different viral envelope, like VSV-G, to control for non-specific inhibition.
-
-
Cell Line Issues:
-
Issue: The expression levels of HCV entry factors on the surface of Huh7.5.1 cells can vary, affecting their permissiveness to HCVpp entry.
-
Solution: Use a consistent and validated batch of Huh7.5.1 cells. Periodically check the expression of key entry factors like CD81 if you suspect cell line-related issues.
-
HCV Subgenomic Replicon Assay
This assay assesses viral RNA replication by measuring the replication of a subgenomic HCV RNA that contains a reporter gene.
Potential Problem & Solution
-
Misinterpretation of Results:
-
Issue: this compound targets viral entry, not replication. Therefore, it is expected to have little to no activity in a replicon assay.
-
Solution: A lack of activity in this assay is consistent with this compound's known mechanism of action and should not be interpreted as resistance. This assay can be a useful tool to confirm that a suspected resistant virus does not have mutations that affect replication fitness.
-
Confirming and Characterizing this compound Resistance
If you have systematically ruled out experimental artifacts and still observe a significant decrease in this compound's antiviral activity, you may be dealing with a resistant viral strain. The following steps will help you confirm and characterize the resistance.
-
In Vitro Resistance Selection:
-
The first step is to culture the virus in the presence of gradually increasing concentrations of this compound over multiple passages. This will select for viral variants with reduced susceptibility.
-
-
Phenotypic Confirmation:
-
Once a potentially resistant viral population has been selected, perform a dose-response assay to compare its susceptibility to this compound with that of the wild-type virus. A significant increase in the EC50 value for the selected virus is a strong indicator of resistance.
-
-
Genotypic Analysis:
-
Extract viral RNA from the resistant population and sequence the E1 glycoprotein coding region. Compare the sequence to that of the wild-type virus to identify mutations. Known resistance-associated substitutions for this compound have been identified in the putative fusion peptide of the E1 protein.
-
-
Reverse Genetics:
-
To definitively confirm that the identified mutations are responsible for resistance, introduce them into a wild-type infectious clone of the virus using site-directed mutagenesis. Then, assess the phenotype of the resulting mutant virus in your viral assays.
-
Strategies for Overcoming this compound Resistance in Experimental Settings
-
Combination Therapy: In an experimental context, combining this compound with an antiviral agent that has a different mechanism of action can help overcome resistance. For example, using it with a direct-acting antiviral that targets the viral polymerase (e.g., Sofosbuvir) or the NS5A protein (e.g., Daclatasvir) could be an effective strategy.
-
Alternative Assays: If you suspect that your primary assay is compromised, consider using an alternative method to confirm antiviral activity. For instance, if you are using a luciferase-based assay, you could switch to a qPCR-based assay to directly measure viral RNA levels.
Quantitative Data Summary
The following tables summarize key quantitative data related to the antiviral activity of this compound.
Table 1: In Vitro Anti-HCV Activity and Cytotoxicity of this compound and its Derivatives
| Compound | HCV Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Racemic CCZ | 2a | 44 | >25 | >568 |
| (R)-CCZ | 2a | 33 | >25 | >758 |
| (S)-CCZ | 2a | 47 | >25 | >532 |
| nor-CCZ | 2a | 53 | 10 | 188 |
| Compound 3 | 2a | 2.3 | 19.8 | 8609 |
| Compound 30 | 2a | 17 | >25 | >1470 |
Data compiled from multiple sources.
Table 2: Efficacy of this compound Against Different HCV Genotypes
| HCV Genotype | EC50 (µM) |
| 2a | 0.078 |
| 2b | 1.32 |
| 4a | 7.16 |
| 1b | 8.18 |
| 3a | 8.82 |
| 7a | 10.59 |
| 6a | 14.06 |
| 5a | 16.07 |
| 1a | 18.78 |
EC50 values were determined using chimeric HCV viruses.
Detailed Experimental Protocols
HCV-Luciferase Reporter Virus Infection Assay
This protocol is adapted from established methods for assessing HCV infection using a luciferase reporter system.
-
Cell Seeding:
-
Seed Huh7.5.1 cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Infection:
-
Add the HCV-luciferase reporter virus to each well at a predetermined MOI.
-
Incubate for 48 hours at 37°C with 5% CO2.
-
-
Luciferase Assay:
-
After the incubation period, lyse the cells according to the manufacturer's protocol for your luciferase assay system (e.g., Promega's Renilla Luciferase Assay System).
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of viral infection for each concentration of this compound relative to the DMSO control.
-
Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
ATPlite Cell Viability Assay
This protocol is a general guideline for assessing cytotoxicity in parallel with your antiviral assay.
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the HCV-Luciferase assay.
-
-
Assay Procedure:
-
After the 48-hour incubation, allow the plate to equilibrate to room temperature.
-
Add the ATPlite reagent to each well according to the manufacturer's instructions (e.g., PerkinElmer).
-
Shake the plate for a few minutes to ensure complete cell lysis.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent cell viability for each concentration of this compound relative to the DMSO control.
-
Determine the 50% cytotoxic concentration (CC50) value.
-
Visualizations
Caption: Mechanism of action of this compound in the HCV lifecycle.
References
- 1. Repurposing of the antihistamine this compound and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing of the antihistamine this compound and related compounds for treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Viral Fusion of Hepatitis C Virus Entry by Directly Targeting HCV Envelope Glycoprotein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Viral Fusion of Hepatitis C Virus Entry by Directly Targeting HCV Envelope Glycoprotein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Detecting Chlorcyclizine Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Chlorcyclizine and its primary metabolite, Northis compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
A1: The primary metabolic pathway for this compound is N-dealkylation, which involves the removal of the methyl group from the piperazine ring to form its main active metabolite, Northis compound.[1][2][3] Minor metabolic pathways may include N-oxidation and piperazine ring fission.[4]
Q2: Which analytical technique is most suitable for the quantification of this compound and Northis compound in biological samples?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely recommended and utilized technique for the sensitive and selective quantification of this compound and Northis compound in biological matrices such as plasma, serum, and urine.[5] This method offers high specificity and allows for the detection of low concentrations of the analytes.
Q3: What are the common challenges encountered during the bioanalysis of this compound and its metabolites?
A3: Common challenges include:
-
Matrix Effects: Ion suppression or enhancement from endogenous components in the biological matrix can affect the accuracy and precision of the results.
-
Low Recovery: Inefficient extraction of the analytes from the sample matrix can lead to underestimation of their concentrations.
-
Poor Chromatographic Resolution: Co-elution of the analytes with interfering substances can impact the accuracy of quantification.
-
Analyte Stability: Degradation of this compound or Northis compound in the biological matrix during sample collection, storage, or processing can lead to inaccurate results.
Q4: How should an internal standard (IS) be selected for LC-MS/MS analysis of this compound?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., Deuterated this compound). If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and extraction recovery can be used. For piperazine derivatives, other compounds from the same class, such as cyclizine or a related analog, have been successfully used as internal standards.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the analysis of this compound and Northis compound.
LC-MS/MS Method Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization of the analytes. 2. Suboptimal mass spectrometer parameters. 3. Poor extraction recovery. 4. Ion suppression due to matrix effects. | 1. Optimize the mobile phase composition, including pH and organic solvent ratio, to enhance protonation in positive ion mode. 2. Perform tuning and optimization of MS parameters (e.g., collision energy, declustering potential) for both this compound and Northis compound. 3. Evaluate different sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to improve recovery. 4. Modify the chromatographic method to separate analytes from co-eluting matrix components. Consider a more rigorous sample cleanup. |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions between the basic analytes and acidic residual silanols on the HPLC column. 2. Inappropriate mobile phase pH. 3. Column overload. 4. Column contamination or degradation. | 1. Use a column with end-capping or a hybrid particle technology to minimize silanol interactions. 2. Adjust the mobile phase pH to ensure the analytes are in a consistent ionic state. 3. Reduce the injection volume or sample concentration. 4. Flush the column with a strong solvent or replace the column if necessary. |
| Inconsistent or Drifting Retention Times | 1. Inadequate column equilibration between injections. 2. Changes in mobile phase composition. 3. Fluctuations in column temperature. 4. Leak in the LC system. | 1. Ensure sufficient equilibration time is allowed between injections. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Use a column oven to maintain a stable temperature. 4. Check for leaks in the system, particularly at fittings and connections. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Carryover from previous injections. 3. Matrix effects. | 1. Use high-purity solvents and additives. Flush the LC system. 2. Optimize the autosampler wash procedure. 3. Implement a more effective sample preparation method to remove interfering matrix components. |
Sample Preparation Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Incomplete protein precipitation. 2. Inefficient partitioning in liquid-liquid extraction (LLE). 3. Improper conditioning, loading, washing, or elution in solid-phase extraction (SPE). | 1. Optimize the ratio of precipitating solvent to sample. Test different organic solvents (e.g., acetonitrile, methanol). 2. Adjust the pH of the aqueous phase and test different organic extraction solvents to optimize partitioning. 3. Carefully follow the SPE protocol. Ensure the sorbent is appropriate for the analytes. |
| High Matrix Effects | 1. Insufficient removal of endogenous matrix components (e.g., phospholipids, salts). 2. Co-elution of matrix components with the analytes. | 1. Use a more selective sample preparation technique like SPE or LLE over protein precipitation. 2. Modify the chromatographic conditions to separate the analytes from the interfering peaks. |
| Sample Inconsistency | 1. Variability in sample collection and handling. 2. Analyte degradation during storage or processing. | 1. Standardize sample collection and handling procedures. 2. Investigate the stability of this compound and Northis compound under different storage conditions (temperature, time) and during the sample preparation process. |
Data Presentation
Table 1: Comparison of LC-MS/MS Method Parameters for Piperazine Derivatives (Adapted from similar compounds)
| Parameter | Method 1 (Cyclizine/Norcyclizine) | Method 2 (Cyclizine) |
| Biological Matrix | Human Plasma | Human Serum |
| Sample Preparation | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Dichloromethane) |
| LC Column | C8, 50 x 2.0 mm | Luna C18 |
| Mobile Phase | Methanol and 0.05% Formic Acid (Gradient) | Not specified |
| Ionization Mode | ESI Positive | ESI |
| LLOQ | 2 ng/mL | 2.5 ng/mL (Linearity Range Start) |
| Linearity Range | 2 - 200 ng/mL | 2.5 - 100 ng/mL |
| Internal Standard | Cinnarizine | Not specified |
| Precision (RSD%) | < 14% | Not specified |
| Accuracy | Within ±8% | Not specified |
Note: This data is for the related compound cyclizine and its metabolite and should be used as a starting point for method development for this compound.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound and Northis compound
This protocol is a recommended starting point and should be optimized and validated for specific laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., Deuterated this compound at 100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions (Hypothetical - requires optimization):
-
This compound: Q1 (e.g., 301.1) -> Q3 (e.g., 99.1)
-
Northis compound: Q1 (e.g., 287.1) -> Q3 (e.g., 85.1)
-
Internal Standard (Deuterated this compound-d4): Q1 (e.g., 305.1) -> Q3 (e.g., 103.1)
-
-
Key MS Parameters (to be optimized):
-
Curtain Gas
-
Collision Gas
-
IonSpray Voltage
-
Temperature
-
Declustering Potential
-
Entrance Potential
-
Collision Energy
-
Collision Cell Exit Potential
-
Mandatory Visualizations
Caption: Metabolic pathway of this compound.
Caption: Troubleshooting workflow for LC-MS/MS analysis.
References
- 1. Repurposing of the antihistamine this compound and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors | MDPI [mdpi.com]
- 4. This compound | C18H21ClN2 | CID 2710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of Novel Chlorcyclizine Analogues
Welcome to the technical support center for researchers working with novel Chlorcyclizine (CCZ) analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its analogues?
A1: this compound is a first-generation antihistamine that acts as an inverse agonist at the histamine H1 receptor.[1] This means it binds to the receptor and stabilizes it in an inactive conformation, preventing histamine from binding and initiating downstream signaling.[2][3] Many of its analogues retain this property. Additionally, this compound and several of its novel analogues have been identified as potent inhibitors of Hepatitis C Virus (HCV) entry into host cells.[1][4]
Q2: What is the proposed mechanism for the anti-HCV activity of this compound analogues?
A2: The anti-HCV activity of this compound analogues is believed to occur at an early stage of the viral life cycle, specifically by inhibiting viral entry into host cells. Evidence suggests that these compounds may directly target the HCV envelope glycoprotein E1, interfering with the viral fusion process. This mechanism is distinct from their antihistamine activity.
Q3: How can we improve the selectivity of our this compound analogues, minimizing antihistamine effects while enhancing anti-HCV activity?
A3: Enhancing selectivity is a key challenge in drug development. Structure-activity relationship (SAR) studies on this compound have shown that modifications to the piperazine ring and its substituents can dissociate the anti-HCV and antihistamine activities. For instance, the metabolite nor-chlorcyclizine (nor-CCZ) shows potent anti-HCV activity with little antihistamine effect. Rational drug design principles, such as optimizing the electrostatic potential and exploiting differences in the binding sites between the H1 receptor and the viral target, can guide the synthesis of more selective analogues.
Q4: We are observing inconsistent EC50 values for our compounds in our antiviral assays. What could be the cause?
A4: Inconsistent EC50 values in cell-based antiviral assays are a common issue and can stem from several factors. These include variability in cell health and passage number, inconsistent cell seeding density, fluctuations in the multiplicity of infection (MOI) of the virus, and the stability of the compound in the assay medium. It is crucial to standardize these parameters across experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Guide 1: High Background in Receptor Binding Assays
Symptom: The non-specific binding (NSB) in your histamine H1 receptor binding assay is greater than 30% of the total binding, reducing the assay window and reliability.
| Potential Cause | Troubleshooting Step |
| Radioligand Issues | Optimize Radioligand Concentration: Use a concentration at or below the Kd value for the receptor. Check Radioligand Purity: Ensure the radiochemical purity is >95%. Degradation can lead to non-specific binding. |
| Membrane Preparation Quality | Reduce Protein Amount: Titrate the amount of membrane protein per well. A common range is 5-20 µg. Ensure Thorough Washing: Wash membranes sufficiently to remove any endogenous histamine. |
| Assay Conditions | Optimize Incubation Time: Shorter incubation times can sometimes reduce non-specific binding, but ensure equilibrium is reached for specific binding. Modify Assay Buffer: Include 0.1% Bovine Serum Albumin (BSA) to block non-specific binding sites. |
| Filtration and Washing | Pre-soak Filters: Pre-soak glass fiber filters in 0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter. Increase Wash Volume/Cycles: Use ice-cold wash buffer and increase the number of washes to effectively remove unbound radioligand. |
Guide 2: Inconsistent Results in HCV Cell-Based Assays
Symptom: High variability in reporter gene expression (e.g., luciferase) or viral RNA levels between replicate wells or experiments in your HCV replicon or pseudoparticle entry assays.
| Potential Cause | Troubleshooting Step |
| Cell Seeding and Health | Optimize Cell Density: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. Maintain Consistent Cell Passage Number: Use cells within a narrow passage number range to minimize phenotypic drift. Ensure Cell Viability: Always perform a viability check before seeding. Do not use cells that are over-confluent. |
| Virus Inoculum | Use a Standardized Virus Stock: Prepare a large, single batch of HCV pseudoparticles (HCVpp) or cell culture-derived HCV (HCVcc) and titer it accurately. Aliquot and store at -80°C. Ensure Even Virus Distribution: After adding the virus, gently rock the plate to ensure a uniform distribution across the cell monolayer. |
| Compound Handling | Verify Compound Stability: Assess the stability of your this compound analogues in the cell culture medium over the course of the experiment. Ensure Accurate Dilutions: Use calibrated pipettes and perform serial dilutions carefully. |
| Plate Effects | Mitigate Edge Effects: To avoid evaporation from the outer wells, which can concentrate compounds and affect cell growth, fill the perimeter wells with sterile PBS or media. |
Guide 3: High Background in BRET Assays for Receptor-Partner Interaction
Symptom: The Bioluminescence Resonance Energy Transfer (BRET) signal in your negative control (donor only, or donor and a non-interacting acceptor) is high, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Step |
| Spectral Overlap | Use Appropriate Filters: Ensure your plate reader is equipped with high-quality filters that effectively separate the donor and acceptor emission wavelengths. Run a "Donor Only" Control: Transfect cells with the donor construct alone to quantify the amount of signal bleed-through into the acceptor channel and subtract this from your experimental values. |
| Non-specific "Bystander" BRET | Optimize Donor-to-Acceptor Ratio: Keep the donor plasmid concentration constant and titrate the acceptor plasmid to find a ratio that gives a specific signal without being saturating. Reduce Protein Expression Levels: Overexpression can lead to random proximity. Reduce the total amount of transfected DNA. |
| Substrate Issues | Prepare Fresh Substrate: Prepare the luciferase substrate solution immediately before use. Optimize Substrate Concentration: A lower concentration may reduce background luminescence without significantly impacting the specific signal. |
| Cellular Autofluorescence | Use Phenol Red-Free Medium: If using a fluorescent acceptor, switch to a medium without phenol red to reduce background fluorescence. |
Quantitative Data Presentation
The following table summarizes the in vitro anti-HCV activity and cytotoxicity of this compound and some of its analogues. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits 50% of HCV activity, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI) is the ratio of CC50 to EC50 and is a measure of the compound's therapeutic window.
| Compound | Description | Anti-HCV EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound (CCZ) | Racemic mixture | 0.05 | >30 | >600 |
| (R)-CCZ | R-enantiomer | 0.04 | >30 | >750 |
| (S)-CCZ | S-enantiomer | 0.04 | >30 | >750 |
| Nor-CCZ | N-demethylated metabolite | 0.12 | 22.5 | 188 |
| Homothis compound | Analogue with an ethyl group on the piperazine nitrogen | 0.05 | 32.5 | 650 |
| Hydroxyzine | Related piperazine antihistamine | 0.05 | 46.2 | 924 |
| Cetirizine | Second-generation antihistamine, metabolite of hydroxyzine | >10 | >50 | - |
Data synthesized from publicly available research.
Experimental Protocols
Protocol 1: HCV Pseudoparticle (HCVpp) Entry Assay
This assay measures the ability of compounds to inhibit the entry of retroviral pseudoparticles carrying HCV envelope glycoproteins into hepatoma cells.
-
Cell Seeding: Seed Huh7.5 cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound analogues) in DMEM.
-
Incubation: Remove the culture medium from the cells. Add 50 µL of the diluted compounds to the wells.
-
Infection: Add 50 µL of HCVpp (containing a luciferase reporter gene) to each well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of HCVpp entry for each compound concentration relative to the vehicle control (e.g., DMSO). Determine the EC50 values by fitting the data to a dose-response curve.
Protocol 2: HCV Subgenomic Replicon Assay
This assay assesses the effect of compounds on HCV RNA replication within host cells.
-
Cell Seeding: Seed Huh7 cells harboring an HCV subgenomic replicon (e.g., encoding luciferase) in a 96-well plate at a density of 8 x 10^3 cells per well.
-
Compound Treatment: The following day, add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase) as an indicator of replicon replication.
-
Data Analysis: Calculate the percent inhibition of replication and determine the EC50 values.
Protocol 3: Histamine H1 Receptor Binding Assay
This competitive binding assay measures the affinity of this compound analogues for the H1 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
25 µL of radioligand (e.g., [3H]mepyramine) at a final concentration near its Kd.
-
25 µL of the test compound at various concentrations (or buffer for total binding, or a saturating concentration of an unlabeled H1 antagonist like mianserin for non-specific binding).
-
100 µL of the membrane preparation (5-20 µg of protein).
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in 0.5% PEI) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Proposed mechanism of HCV entry inhibition by this compound analogues.
Caption: A logical workflow for the development and selection of selective this compound analogues.
Caption: Simplified signaling pathway of the histamine H1 receptor and the inhibitory action of this compound.
References
- 1. Repurposing of the antihistamine this compound and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Repurposing of the antihistamine this compound and related compounds for treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Chlorcyclizine Experiments
Welcome to the technical support center for researchers utilizing Chlorcyclizine in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: My this compound hydrochloride won't fully dissolve. What should I do?
A1: this compound hydrochloride can be challenging to dissolve directly in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO). For a 10 mM stock solution, you can dissolve approximately 3.37 mg of this compound hydrochloride in 1 mL of DMSO. Gentle warming or sonication can aid dissolution.[1][2] When preparing working solutions for in vivo experiments, it's advised to make them fresh on the same day.[1] For cell culture experiments, ensure the final concentration of DMSO is low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.
Q2: I'm observing high variability in the anti-HCV EC50 values between experiments. What could be the cause?
A2: Inconsistent EC50 values in anti-HCV assays can stem from several factors:
-
HCV Genotype: this compound exhibits varying potency against different HCV genotypes. It is most potent against genotype 2, with significantly higher EC50 values for other genotypes.[3] Ensure you are using the same HCV genotype across all experiments for consistent results.
-
Serum Concentration: this compound binds to serum proteins, which can reduce its effective concentration. One study reported an 8.7-fold increase in the EC50 value in the presence of 40% human serum compared to 10% fetal bovine serum (FBS).[4] Variations in the type or concentration of serum in your cell culture medium can therefore lead to inconsistent results.
-
Cell Density and Health: The confluency and overall health of your host cells (e.g., Huh7.5.1) can impact viral entry and drug efficacy. Standardize your cell seeding density and ensure cultures are healthy and in the logarithmic growth phase.
-
Compound Stability: Repeated freeze-thaw cycles of your this compound stock solution can lead to degradation and reduced potency. It is best to aliquot your stock solution into single-use volumes to maintain consistency.
Q3: I'm seeing significant cytotoxicity in my cell cultures, even at concentrations where I expect to see antiviral activity. How can I troubleshoot this?
A3: Distinguishing between antiviral activity and cytotoxicity is crucial. Here are some steps to troubleshoot unexpected cell death:
-
Determine the CC50: Always run a parallel cytotoxicity assay (e.g., MTT or ATPlite assay) on uninfected cells to determine the 50% cytotoxic concentration (CC50) of this compound for your specific cell line. This will help you establish a therapeutic window.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to a compound. If possible, test the cytotoxicity across multiple cell lines to understand its general toxicity profile.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not contributing to the observed cytotoxicity. Run a vehicle control with the same concentration of solvent used in your experimental wells.
-
Off-Target Effects: this compound has known off-target effects, including antihistaminic and anticholinergic activities, which could contribute to cellular stress.
Q4: How should I store my this compound hydrochloride powder and stock solutions?
A4: For long-term storage, this compound hydrochloride powder should be stored at -20°C. Stock solutions prepared in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Troubleshooting Guides
Issue 1: Inconsistent Antiviral Efficacy
| Potential Cause | Troubleshooting Steps |
| Variability in HCV Genotype | Confirm the genotype of your viral stock. If working with multiple genotypes, analyze the data for each separately. Be aware that this compound is most effective against genotype 2. |
| Inconsistent Serum Concentration | Standardize the type and percentage of serum (e.g., FBS, human serum) in your cell culture medium for all experiments. Be mindful that higher serum concentrations can decrease the apparent potency of this compound. |
| Cell Culture Conditions | Maintain consistent cell seeding densities, passage numbers, and ensure cells are free from contamination (e.g., mycoplasma). |
| Compound Degradation | Prepare fresh dilutions of this compound from a single-use aliquot of your stock solution for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. |
Issue 2: High Background or False Positives in HCV Entry Assays
| Potential Cause | Troubleshooting Steps |
| Cytotoxicity at Test Concentrations | Perform a cytotoxicity assay concurrently to identify concentrations that are toxic to the host cells. Apparent inhibition of viral entry may be due to cell death. |
| Non-Specific Inhibition | Include a control pseudoparticle (e.g., VSV-G pseudotyped particles) to test for non-specific inhibitory effects of this compound. |
| Assay Variability | Optimize the incubation times for pseudoparticle infection and drug treatment. Ensure thorough washing steps to remove unbound virus. |
Data Presentation
Table 1: Reported EC50 and CC50 Values for this compound and Derivatives in Anti-HCV Assays
| Compound | Cell Line | HCV Genotype | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound (CCZ) | Huh7.5.1 | 2a (JFH-1) | ~0.05 | >20 | >400 | |
| (R)-CCZ | Huh7.5.1 | 2a (JFH-1) | Not specified | Not specified | 1132-1875 | |
| (S)-CCZ | Huh7.5.1 | 2a (JFH-1) | Not specified | Not specified | 1132-1875 | |
| nor-CCZ | Huh7.5.1 | 2a (JFH-1) | Comparable to CCZ | Lower than CCZ | Reduced vs. CCZ | |
| Compound 3 (derivative) | Huh7.5.1 | 2a | 0.0044 | 29.8 | 6772 | |
| Compound 3 (derivative) | Huh7.5.1 | 1a | 2.1 | 29.8 | 14 | |
| Compound 3 (derivative) | Huh7.5.1 | 1b | 1.8 | 29.8 | 17 |
Note: EC50 and CC50 values can vary between studies due to differences in experimental conditions.
Experimental Protocols
HCV Pseudoparticle (HCVpp) Entry Assay
This protocol is a generalized procedure based on common practices in the field.
-
Cell Seeding: Seed Huh7.5.1 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubation: Remove the growth medium from the cells and add the diluted this compound. Incubate for 1 hour at 37°C.
-
Infection: Add HCVpp to the wells containing the compound and cells. Include a "no drug" control and a "no virus" control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Readout: Measure the reporter gene expression (e.g., luciferase activity) according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the "no drug" control and calculate the EC50 value using a non-linear regression analysis.
MTT Cytotoxicity Assay
This is a standard protocol for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Preclinical Pharmacological Development of this compound Derivatives for the Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing of the antihistamine this compound and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Chlorcyclizine and Other Antihistamines for Researchers and Drug Development Professionals
This guide provides a detailed comparison of Chlorcyclizine, a first-generation antihistamine, with prominent second-generation antihistamines such as Cetirizine, Loratadine, and Fexofenadine. The analysis focuses on their pharmacological profiles, supported by experimental data, to inform research and drug development.
Introduction to Antihistamines
Antihistamines are a class of drugs that counteract the effects of histamine, a key mediator in allergic reactions. They are broadly classified into two generations. First-generation antihistamines, like this compound, were developed in the 1940s and are known for their sedative and anticholinergic effects due to their ability to cross the blood-brain barrier.[1][2][3] Second-generation antihistamines, developed in the 1980s, are designed to be more selective for peripheral H1 receptors and have limited penetration into the central nervous system, resulting in a non-sedating profile.[2][4]
This compound, a piperazine derivative, is a sedating antihistamine used for symptomatic relief of hypersensitivity reactions. It also possesses anticholinergic, antiserotonergic, and local anesthetic properties. This guide will compare its performance against Cetirizine, Loratadine, and Fexofenadine, which are widely used second-generation agents.
Mechanism of Action
All antihistamines featured here function primarily by acting as inverse agonists at the Histamine H1 receptor. Instead of merely blocking histamine, they bind to and stabilize the inactive conformation of the H1 receptor, shifting the equilibrium away from the active state. This action prevents the downstream signaling cascade initiated by histamine, which includes the activation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to the release of intracellular calcium and the activation of protein kinase C (PKC).
The key difference lies in their selectivity and central nervous system (CNS) penetration.
-
This compound (First-Generation): Readily crosses the blood-brain barrier and binds to H1 receptors in the CNS, leading to sedation. It also exhibits notable affinity for other receptors, such as muscarinic acetylcholine receptors, which accounts for its anticholinergic side effects (e.g., dry mouth, blurred vision).
-
Second-Generation Antihistamines (Cetirizine, Loratadine, Fexofenadine): These are substrates for P-glycoprotein, an efflux transporter at the blood-brain barrier, which limits their entry into the CNS. They are also more selective for peripheral H1 receptors with minimal affinity for cholinergic or adrenergic receptors.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. First-Generation vs. Second-Generation Antihistamines: Whatâs the Difference? [webmd.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-HCV Activity of Chlorcyclizine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-Hepatitis C Virus (HCV) activity of Chlorcyclizine (CCZ) derivatives against current Direct-Acting Antivirals (DAAs). The information presented is supported by experimental data from peer-reviewed studies to assist researchers in evaluating the potential of these compounds as novel anti-HCV agents.
Executive Summary
This compound, an over-the-counter antihistamine, and its derivatives have emerged as a promising class of anti-HCV compounds.[1][2] These molecules exhibit potent antiviral activity by inhibiting an early stage of the HCV life cycle, specifically viral entry.[2][3] Structure-activity relationship (SAR) studies have led to the optimization of novel this compound derivatives with impressive efficacy, demonstrating EC50 values in the low nanomolar range and high selectivity indices.[4] This guide compares the performance of these derivatives with established DAAs, provides detailed experimental protocols for their validation, and visualizes the key biological pathways and experimental workflows.
Data Presentation: Performance Comparison
The following tables summarize the in vitro anti-HCV activity and cytotoxicity of selected this compound derivatives compared to commonly used Direct-Acting Antivirals.
Table 1: Anti-HCV Activity and Cytotoxicity of this compound Derivatives
| Compound | Modification | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| (Rac)-CCZ (2) | Parent Compound | 17 | 20.1 | 1182 |
| (S)-CCZ | S-enantiomer of CCZ | 16 | 30 | 1875 |
| (R)-CCZ | R-enantiomer of CCZ | 21 | 23.8 | 1133 |
| Nor-CCZ (1) | N-demethylated metabolite | 19 | 3.58 | 188 |
| Compound 10 | Elongated side chain | 8.9 | 17.5 | 1966 |
| Compound 16 | Cyclopentyl ring addition | 19 | >25 | >1316 |
| Compound 30 | Optimized derivative | 17 | >25 | >1471 |
EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values were determined in HCV-Luc (JFH-1 strain, genotype 2a) infection assays and ATPlite assays in Huh7.5.1 cells, respectively.
Table 2: Anti-HCV Activity of Selected Direct-Acting Antivirals (DAAs)
| Drug | Drug Class | Mechanism of Action | EC50 (nM) |
| Sofosbuvir | NS5B Polymerase Inhibitor | Inhibits HCV RNA replication | 15.4 - 110 |
| Ledipasvir | NS5A Inhibitor | Inhibits HCV replication and assembly | 0.018 - 0.35 |
| Glecaprevir | NS3/4A Protease Inhibitor | Inhibits viral polyprotein processing | 0.30 |
| Pibrentasvir | NS5A Inhibitor | Inhibits HCV replication and assembly | 0.0019 - 0.0044 |
EC50 values for DAAs can vary depending on the HCV genotype and the specific replicon system used.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of anti-HCV compounds.
HCV Luciferase Reporter Infection Assay (HCV-Luc Assay)
This assay is used to determine the inhibitory effect of compounds on HCV infection using a reporter virus.
Materials:
-
Huh7.5.1 cells (human hepatoma cell line)
-
HCV-Luc reporter virus (e.g., JFH-1 strain with a luciferase gene insert)
-
Complete Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Procedure:
-
Seed Huh7.5.1 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in complete DMEM.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Infect the cells with the HCV-Luc reporter virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for 48-72 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the EC50 value, which is the concentration of the compound that reduces luciferase activity by 50% compared to the untreated virus control.
Cytotoxicity Assay (ATPlite Assay)
This assay measures the cytotoxicity of the compounds by quantifying the amount of ATP, an indicator of metabolically active cells.
Materials:
-
Huh7.5.1 cells
-
Complete DMEM
-
Test compounds
-
ATPlite assay kit (contains cell lysis solution and luciferase substrate)
-
96-well opaque plates
-
Luminometer
Procedure:
-
Seed Huh7.5.1 cells in 96-well opaque plates at a density of 1 x 10^4 cells/well and incubate overnight.
-
Add serial dilutions of the test compounds to the cells.
-
Incubate the plates for the same duration as the HCV-Luc assay (48-72 hours).
-
Equilibrate the plate to room temperature.
-
Add the ATPlite reagent to each well.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Measure the luminescence using a luminometer.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.
HCV Replicon Assay
This assay is used to determine if a compound inhibits HCV RNA replication.
Materials:
-
Huh7-derived cells harboring an HCV subgenomic replicon (e.g., genotype 1b)
-
Complete DMEM with G418 (for stable replicon lines)
-
Test compounds
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Seed the HCV replicon cells in 96-well plates.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate for 48-72 hours.
-
Extract total RNA from the cells.
-
Quantify the HCV RNA levels using qRT-PCR.
-
Determine the concentration of the compound that inhibits HCV RNA replication by 50% (EC50).
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the anti-HCV activity of this compound derivatives.
Caption: The Hepatitis C Virus (HCV) Lifecycle.
Caption: Mechanism of Action of this compound Derivatives.
Caption: Experimental Workflow for Antiviral Screening.
References
- 1. Preclinical Pharmacological Development of this compound Derivatives for the Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing of the antihistamine this compound and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Viral Fusion of Hepatitis C Virus Entry by Directly Targeting HCV Envelope Glycoprotein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, Optimization, and Characterization of Novel this compound Derivatives for the Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of Chlorcyclizine in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The repurposing of existing drugs with established safety profiles presents a promising and accelerated pathway for the development of novel antiviral therapies. Chlorcyclizine (CCZ), a first-generation antihistamine, has emerged as a potent inhibitor of several viruses, most notably Hepatitis C Virus (HCV). This guide provides a comprehensive comparison of the synergistic effects of this compound when used in combination with other antiviral agents, supported by experimental data and detailed methodologies. The focus of this guide is on the well-documented synergistic activity of CCZ against HCV, with a brief overview of its potential against other viral pathogens.
Quantitative Analysis of Synergistic Effects against Hepatitis C Virus
This compound has demonstrated significant synergistic antiviral activity when combined with a range of direct-acting antivirals (DAAs) and other anti-HCV agents. The synergy has been quantitatively assessed using established models such as the MacSynergy II (based on the Bliss independence model) and the CalcuSyn software (based on the median-effect principle).[1] The tables below summarize the in vitro synergistic effects of (S)-CCZ, the more active enantiomer of this compound, in combination with various anti-HCV drugs.
Table 1: Synergistic Antiviral Effect of (S)-Chlorcyclizine in Combination with Anti-HCV Drugs (MacSynergy II Analysis) [1]
| Combination Drug | Mechanism of Action | Log Volume of Synergy | Level of Synergy |
| Ribavirin | Host antiviral response | 9.8 ± 0.7 | +++ (Strong Synergy) |
| Interferon-α (IFN-α) | Host antiviral response | 10.2 ± 1.1 | +++ (Strong Synergy) |
| Telaprevir | NS3/4A Protease Inhibitor | 9.5 ± 0.9 | +++ (Strong Synergy) |
| Boceprevir | NS3/4A Protease Inhibitor | 9.2 ± 0.8 | +++ (Strong Synergy) |
| Sofosbuvir | NS5B Polymerase Inhibitor | 10.5 ± 1.2 | +++ (Strong Synergy) |
| Daclatasvir | NS5A Inhibitor | 11.3 ± 1.5 | +++ (Strong Synergy) |
| Cyclosporin A | Viral RNA Replication Inhibitor | 9.9 ± 1.0 | +++ (Strong Synergy) |
Synergy Level Definition (MacSynergy II): ++, moderate synergy (5 ≤ log volume < 9); +++, strong synergy (log volume ≥ 9).[1]
Table 2: Synergistic Antiviral Effect of (S)-Chlorcyclizine in Combination with Anti-HCV Drugs (CalcuSyn Analysis) [1]
| Combination Drug | Combination Index (CI) at EC50 | Level of Synergy |
| Ribavirin | 0.45 ± 0.05 | +++ (Synergy) |
| Interferon-α (IFN-α) | 0.41 ± 0.06 | +++ (Synergy) |
| Telaprevir | 0.52 ± 0.07 | +++ (Synergy) |
| Boceprevir | 0.55 ± 0.08 | +++ (Synergy) |
| Sofosbuvir | 0.39 ± 0.05 | +++ (Synergy) |
| Daclatasvir | 0.35 ± 0.04 | +++ (Synergy) |
| Cyclosporin A | 0.48 ± 0.06 | +++ (Synergy) |
Synergy Level Definition (CalcuSyn): ++, moderate synergy (0.7 ≤ CI < 0.85); +++, synergy (0.3 ≤ CI < 0.7).[1]
The strong synergism observed between (S)-CCZ and all tested anti-HCV agents, which have diverse mechanisms of action, suggests that CCZ inhibits HCV through a distinct pathway, likely targeting viral entry.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's synergistic antiviral effects.
HCV Infection and Luciferase Reporter Assay
This assay is used to quantify the level of HCV infection in the presence of antiviral compounds.
-
Cell Culture: Huh7.5.1 cells, a human hepatoma cell line highly permissive to HCV infection, are seeded in 96-well plates at a density of 1 x 104 cells per well and cultured overnight.
-
Compound Preparation: this compound and the combination antiviral agents are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions of the compounds are prepared in cell culture medium.
-
Infection and Treatment: The culture medium is replaced with medium containing the diluted compounds. The cells are then infected with a luciferase reporter HCV (HCV-Luc).
-
Incubation: The plates are incubated for 48 hours to allow for viral replication.
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the level of viral replication.
-
Data Analysis: The half-maximal effective concentration (EC50), the concentration of a drug that inhibits 50% of the viral replication, is calculated from the dose-response curves.
Cytotoxicity Assay
This assay is performed to determine the toxicity of the antiviral compounds to the host cells.
-
Cell Culture: Huh7.5.1 cells are seeded and cultured as described for the infection assay.
-
Treatment: Cells are treated with the same concentrations of the compounds used in the infection assay.
-
Incubation: The plates are incubated for the same duration as the infection assay (e.g., 48 hours).
-
Cell Viability Measurement: Cell viability is assessed using a commercial ATP-based assay, such as the ATPlite assay kit. The amount of ATP is directly proportional to the number of viable cells.
-
Data Analysis: The half-maximal cytotoxic concentration (CC50), the concentration of a compound that causes 50% cell death, is calculated. The selectivity index (SI), which is the ratio of CC50 to EC50, is determined to assess the therapeutic window of the compound.
Synergy Analysis
The interaction between this compound and other antiviral agents is quantitatively analyzed using the following methods:
-
MacSynergy II: This software analyzes the drug interaction based on the Bliss independence model. It generates three-dimensional surface plots that visualize the difference between the observed and expected additive effects of the drug combination. The volume of synergy (or antagonism) is calculated, with higher positive values indicating stronger synergy.
-
CalcuSyn: This software uses the median-effect principle to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
Mechanism of Action and Signaling Pathways
This compound's primary antiviral mechanism against HCV is the inhibition of an early stage of the viral life cycle, specifically viral entry. It has been shown to directly target the HCV E1 envelope glycoprotein, interfering with the viral fusion process. This distinct mechanism of action is the basis for its synergistic effects with other anti-HCV drugs that target different stages of the viral life cycle, such as replication.
Caption: HCV entry pathway and points of inhibition by this compound and other antivirals.
Experimental Workflow for Synergy Assessment
The following diagram illustrates the typical workflow for assessing the synergistic antiviral effects of drug combinations.
Caption: Workflow for in vitro assessment of antiviral drug synergy.
This compound Against Other Viruses: An Overview
While the synergistic effects of this compound are well-documented for HCV, its potential against other viruses is an area of ongoing research. Studies have suggested that this compound and other antihistamines may possess antiviral activity against a range of viruses, including other members of the Flaviviridae family such as Dengue virus and Zika virus, as well as influenza viruses. However, comprehensive studies demonstrating synergistic effects with other antiviral agents against these viruses are limited. The primary mechanism of action, targeting viral entry, suggests that this compound could potentially be a broad-spectrum antiviral agent, and its combination with drugs targeting other viral processes warrants further investigation.
Conclusion
This compound demonstrates strong and consistent synergistic antiviral effects against Hepatitis C Virus when combined with a variety of direct-acting antivirals. This synergy is attributed to its unique mechanism of action, inhibiting viral entry, which complements the replication-inhibiting mechanisms of other anti-HCV drugs. The data presented in this guide strongly support the continued investigation of this compound as a component of combination therapies for HCV. Further research is warranted to explore the synergistic potential of this compound against other viral pathogens, which could lead to the development of novel, broad-spectrum antiviral combination therapies.
References
Chlorcyclizine's Antiviral Efficacy: A Comparative Analysis Across Viral Genotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Chlorcyclizine (CCZ), a first-generation antihistamine, across a spectrum of viral genotypes. Initially identified through high-throughput screening, CCZ has demonstrated potent antiviral activity, particularly against Hepatitis C Virus (HCV), by inhibiting an early stage of the viral life cycle.[1][2] This document synthesizes available experimental data to offer an objective overview of its performance, detailing its mechanism of action and providing insights into its potential as a repurposed antiviral agent.
Quantitative Efficacy of this compound Across Viral Genotypes
The antiviral activity of this compound exhibits significant variation across different viral families and even between genotypes of the same virus. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of CCZ against various viruses, providing a quantitative measure of its potency and therapeutic index.
| Virus Family | Virus and Genotype | EC50 (µM) | CC50 (µM) | Cell Line | Reference |
| Flaviviridae | Hepatitis C Virus (HCV) Genotype 2a | 0.078 | >31.6 | Huh7.5.1 | [3] |
| Hepatitis C Virus (HCV) Genotype 1b | 8.18 | >31.6 | Huh7.5.1 | [3] | |
| Hepatitis C Virus (HCV) Genotype 2b | 1.32 | >31.6 | Huh7.5.1 | [3] | |
| Hepatitis C Virus (HCV) Genotype 3a | 8.82 | >31.6 | Huh7.5.1 | ||
| Hepatitis C Virus (HCV) Genotype 4a | 7.16 | >31.6 | Huh7.5.1 | ||
| Hepatitis C Virus (HCV) Genotype 5a | 16.07 | >31.6 | Huh7.5.1 | ||
| Hepatitis C Virus (HCV) Genotype 6a | 14.06 | >31.6 | Huh7.5.1 | ||
| Hepatitis C Virus (HCV) Genotype 7a | 10.59 | >31.6 | Huh7.5.1 | ||
| Hepatitis C Virus (HCV) Genotype 1a | 18.78 | >31.6 | Huh7.5.1 | ||
| Dengue Virus (DENV) | 1.88 | >31.6 | Huh7.5.1 | ||
| Coronaviridae | SARS Coronavirus | No significant activity | - | - | |
| Picornaviridae | Poliovirus 3 | No significant activity | - | - | |
| Bunyaviridae | Rift Valley fever virus | No significant activity | - | - | |
| Arenaviridae | Tacaribe virus | No significant activity | - | - | |
| Togaviridae | Venezuelan equine encephalitis virus | No significant activity | - | - | |
| Paramyxoviridae | Respiratory syncytial virus | No significant activity | - | - | |
| Orthomyxoviridae | Influenza A (H1N1) virus | No significant activity | - | - | |
| Hepadnaviridae | Hepatitis B virus | No significant activity | - | - | |
| Herpesviridae | Herpes simplex virus-1 | No significant activity | - | - | |
| Human cytomegalovirus | No significant activity | - | - | ||
| Poxviridae | Vaccinia virus | No significant activity | - | - |
Mechanism of Action: Inhibition of Viral Entry
This compound's primary antiviral activity against HCV is mediated through the inhibition of viral entry into host cells. Specifically, CCZ directly targets the HCV envelope glycoprotein E1, a key protein involved in the fusion of the viral and host cell membranes. By binding to a hydrophobic pocket within the E1 protein, CCZ interferes with the fusion process, effectively blocking the release of the viral genome into the cytoplasm and preventing the initiation of replication. This targeted disruption of a critical early step in the viral life cycle underscores its potential as an entry inhibitor.
Caption: Mechanism of this compound (CCZ) inhibition of HCV entry.
Experimental Protocols
HCV Luciferase Reporter Virus Infection Assay (HCV-Luc Assay)
This assay is a cornerstone for quantifying the antiviral activity of compounds against HCV.
1. Cell Culture and Seeding:
-
Human hepatoma cells (e.g., Huh7.5.1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Cells are seeded into 96-well plates at a density that allows for confluent monolayers on the day of infection.
2. Compound Preparation and Treatment:
-
This compound is serially diluted in DMEM to achieve a range of concentrations.
-
The cell culture medium is replaced with the medium containing the diluted compound.
3. Viral Infection:
-
A recombinant HCV strain expressing a luciferase reporter gene (HCV-Luc) is added to each well. The multiplicity of infection (MOI) is optimized for robust luciferase expression.
-
The plates are incubated for a period that allows for viral entry, replication, and reporter gene expression (typically 48-72 hours).
4. Luciferase Activity Measurement:
-
The cells are lysed, and a luciferase substrate is added.
-
The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.
5. Data Analysis:
-
The EC50 value is calculated by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: General workflow for the HCV-Luc infection assay.
Cytotoxicity Assay
This assay is performed in parallel with the antiviral assay to determine the concentration at which the compound becomes toxic to the host cells.
1. Cell Culture and Treatment:
-
Cells are seeded and treated with the same serial dilutions of this compound as in the antiviral assay, but without the addition of the virus.
2. Incubation:
-
The plates are incubated for the same duration as the antiviral assay.
3. Cell Viability Measurement:
-
Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
4. Data Analysis:
-
The CC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration.
In Vivo Efficacy
In a chimeric mouse model with humanized livers, this compound demonstrated significant inhibition of both HCV genotype 1b and 2a infections. Treatment for 4 to 6 weeks did not lead to the emergence of drug-resistant viral variants, suggesting a high barrier to resistance for this class of antiviral.
Conclusion
This compound exhibits potent and specific antiviral activity against a broad range of Hepatitis C Virus genotypes by targeting the viral entry and fusion process. Its efficacy is most pronounced against HCV genotype 2a. Notably, CCZ shows limited to no activity against a panel of other RNA and DNA viruses, highlighting its specificity for HCV. The in vivo data, coupled with a high barrier to resistance, positions this compound and its derivatives as promising candidates for further preclinical and clinical development, potentially as part of a combination therapy for HCV infection. The established safety profile of CCZ as an antihistamine further enhances its appeal for drug repurposing efforts.
References
- 1. Fusion and Uncoating - HCV Life Cycle - Hepatitis C Online [hepatitisc.uw.edu]
- 2. The ins and outs of hepatitis C virus entry and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Hepatitis C Virus Entry: Protein Interactions and Fusion Determinants Governing Productive Hepatocyte Invasion. | Semantic Scholar [semanticscholar.org]
Unraveling the Multifaceted Mechanism of Chlorcyclizine: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. Chlorcyclizine, a first-generation antihistamine, presents a compelling case study due to its dual activity as both a potent H1 histamine receptor antagonist and a promising inhibitor of Hepatitis C Virus (HCV) entry. This guide provides a cross-validation of this compound's mechanisms of action, offering a comparative analysis with alternative compounds and detailing the experimental protocols used to elucidate these functions.
Comparative Analysis of Receptor Binding and Antiviral Efficacy
This compound's biological activities can be best understood by comparing its performance with other relevant compounds. The following tables summarize the key quantitative data for its antihistamine and anti-HCV properties.
Histamine H1 Receptor Antagonist Activity
This compound's primary and most well-known mechanism is the blockade of the H1 histamine receptor, which is responsible for its anti-allergic effects. Its binding affinity for this receptor is comparable to other first-generation antihistamines like Hydroxyzine. Cetirizine, a second-generation antihistamine and a metabolite of Hydroxyzine, exhibits a similar high affinity.
| Compound | Class | H1 Receptor Binding Affinity (Ki) | Reference |
| This compound | First-generation Antihistamine | 9 nM | [1] |
| Hydroxyzine | First-generation Antihistamine | 2-10 nM | [2] |
| Cetirizine | Second-generation Antihistamine | 6 nM | [3][4] |
Note: A lower Ki value indicates a higher binding affinity.
Beyond its primary target, this compound also exhibits anticholinergic and antiserotonergic properties, contributing to its overall pharmacological profile.[5] However, detailed quantitative data for this compound's binding affinity to muscarinic and serotonin receptors is not as readily available as for its primary H1 target. In contrast, some other first-generation antihistamines have been characterized more extensively for these off-target activities. For instance, Hydroxyzine has a reported Ki of approximately 50 nM for the serotonin 5-HT2A receptor.
Hepatitis C Virus (HCV) Entry Inhibition
A more recently discovered and significant mechanism of action for this compound is its ability to inhibit the entry of HCV into host cells. This activity is independent of its antihistamine effects and presents a potential avenue for antiviral drug development. When compared to other known HCV entry inhibitors, this compound demonstrates potent activity.
| Compound | Target | HCV Entry Inhibition (EC50) | Reference |
| This compound | Viral Entry | 44 nM | |
| ITX 5061 | Scavenger Receptor B1 (SR-B1) | 0.25 nM - 20.2 nM | |
| Ezetimibe | Niemann-Pick C1-Like 1 (NPC1L1) | Potent inhibition (specific EC50 not consistently reported) | |
| Myrcludex B | Sodium Taurocholate Co-transporting Polypeptide (NTCP) | Effective in vivo (specific EC50 not consistently reported) |
Note: EC50 represents the concentration of a drug that gives a half-maximal response. A lower EC50 value indicates greater potency.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for a deeper understanding of this compound's mechanisms of action. The following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and experimental workflows.
Detailed Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed protocols for the key experimental assays are provided below.
Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol outlines a standard procedure for determining the binding affinity of a test compound to the histamine H1 receptor using a competitive radioligand binding assay.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-mepyramine (a high-affinity H1 receptor antagonist).
-
Test Compound: this compound or other comparator compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H1 antagonist (e.g., mianserin).
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.
-
Scintillation Fluid and Counter.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in assay buffer to a final protein concentration that yields adequate signal-to-noise ratio. Prepare serial dilutions of the test compound in assay buffer. Dilute the [³H]-mepyramine in assay buffer to a final concentration typically at or below its Kd value.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, [³H]-mepyramine, and cell membranes.
-
Non-specific Binding: Add the non-specific binding control, [³H]-mepyramine, and cell membranes.
-
Competitive Binding: Add the various concentrations of the test compound, [³H]-mepyramine, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
HCV Pseudoparticle (HCVpp) Entry Assay
This protocol describes a common method to assess the ability of a compound to inhibit HCV entry into host cells using a pseudoparticle system.
Materials:
-
Cell Lines: HEK293T cells (for pseudoparticle production) and a hepatoma cell line susceptible to HCV entry (e.g., Huh-7.5).
-
Plasmids:
-
An HCV envelope expression plasmid (encoding E1 and E2 glycoproteins).
-
A retroviral or lentiviral packaging construct (e.g., expressing Gag-Pol).
-
A transfer vector containing a reporter gene (e.g., luciferase or GFP).
-
-
Transfection Reagent.
-
Test Compound: this compound or other potential inhibitors.
-
Cell Culture Reagents: DMEM, FBS, antibiotics.
-
Lysis Buffer and Reporter Assay Reagents (e.g., luciferase substrate).
-
Luminometer or Fluorometer.
Procedure:
-
Production of HCVpp:
-
Co-transfect HEK293T cells with the HCV envelope plasmid, the packaging construct, and the reporter transfer vector using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours.
-
Harvest the cell culture supernatant containing the HCVpp.
-
Filter the supernatant to remove cellular debris.
-
-
Infection Assay:
-
Seed the target hepatoma cells (e.g., Huh-7.5) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the HCVpp supernatant with the different concentrations of the test compound for a set period (e.g., 1 hour at 37°C).
-
Remove the culture medium from the target cells and add the HCVpp/compound mixture.
-
Incubate for a period to allow for viral entry (e.g., 4-6 hours).
-
Remove the inoculum and replace it with fresh culture medium.
-
-
Quantification of Infection:
-
Incubate the cells for 48-72 hours to allow for reporter gene expression.
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
-
Data Analysis:
-
Normalize the reporter signals to a control (e.g., cells infected with HCVpp in the absence of any compound).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Conclusion
The cross-validation of this compound's mechanisms of action reveals a molecule with a rich pharmacological profile. Its well-established role as a high-affinity H1 histamine receptor antagonist is complemented by its potent, and mechanistically distinct, activity as an inhibitor of HCV entry. This dual functionality underscores the importance of comprehensive pharmacological profiling in drug discovery and repurposing. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating antihistamines, HCV inhibitors, and the broader principles of drug action. Further exploration of this compound's off-target effects and its anti-HCV potential is warranted and may lead to the development of novel therapeutic strategies.
References
- 1. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Cetirizine - Wikipedia [en.wikipedia.org]
- 4. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short-course, direct-acting antivirals and ezetimibe to prevent HCV infection in recipients of organs from HCV-infected donors: a phase 3, single-centre, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Chlorcyclizine as a Pharmacological Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Chlorcyclizine as a pharmacological probe, offering a comparative analysis with alternative compounds and supported by experimental data and detailed protocols.
Executive Summary
This compound, a first-generation piperazine-derivative antihistamine, has long been utilized for its potent antagonism of the Histamine H1 receptor. More recently, it has garnered significant interest as a potential antiviral agent, specifically as an inhibitor of Hepatitis C Virus (HCV) entry. This dual utility makes this compound a valuable pharmacological probe for studying both histamine-mediated signaling and viral entry mechanisms. This guide presents a comparative analysis of this compound's performance against other relevant pharmacological tools, providing quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to aid researchers in its effective application.
Comparison with Alternative Probes
This compound's utility as a pharmacological probe can be assessed in two primary contexts: as an H1 receptor antagonist and as an HCV entry inhibitor.
As a Histamine H1 Receptor Antagonist
As a first-generation antihistamine, this compound is effective in blocking the action of histamine at the H1 receptor. However, like other drugs in its class, it is known to cross the blood-brain barrier, leading to sedative effects, and possesses anticholinergic properties, which can result in off-target effects.[1]
Alternatives:
-
Other First-Generation Antihistamines (Piperazine Derivatives): Cyclizine and Hydroxyzine are structurally related compounds. While direct comparative binding affinity data under identical conditions is limited, they share the characteristic of sedation and anticholinergic effects.[2][3]
-
Second-Generation Antihistamines: Cetirizine (a metabolite of hydroxyzine) and Loratadine are designed to have reduced penetration of the blood-brain barrier, resulting in a lower incidence of sedation. They also exhibit greater selectivity for the H1 receptor over muscarinic receptors.
Quantitative Comparison of H1 Receptor Binding and Anticholinergic Activity:
| Compound | Class | H1 Receptor Binding Affinity (Ki, nM) | Anticholinergic Activity (pA2) | Reference |
| This compound | First-Generation Piperazine | 9 | Not Directly Reported | |
| Hydroxyzine | First-Generation Piperazine | 2 | 6.1 | [3] |
| Cyproheptadine | First-Generation Piperidine | Not Reported | 8.2 | |
| Diphenhydramine | First-Generation Ethanolamine | 12 | 6.8 | |
| Cetirizine | Second-Generation Piperazine | 6 | Inactive | |
| Loratadine | Second-Generation Piperidine | 32 | 6.0 |
Note: Ki and pA2 values are compiled from various sources and may not be directly comparable due to different experimental conditions. A lower Ki indicates higher binding affinity, and a higher pA2 indicates greater antagonist potency.
As an HCV Entry Inhibitor
This compound has been identified as a potent inhibitor of HCV entry, a critical step in the viral life cycle. This discovery has opened avenues for its use as a probe to dissect the mechanisms of viral entry and for the development of novel antiviral therapies.
Alternatives:
-
Other HCV Entry Inhibitors: This class includes compounds targeting various host factors involved in viral entry, such as CD81, SR-B1, claudin-1, and occludin. Examples include erlotinib and ezetimibe.
Quantitative Comparison of Anti-HCV Activity:
| Compound | Target/Mechanism | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound (Racemic) | HCV Entry | ~50 | >50 | >1000 | |
| (S)-Chlorcyclizine | HCV Entry | 49 | >50 | >1020 | |
| Nor-Chlorcyclizine (Metabolite) | HCV Entry | 52 | 20 | 385 | |
| Optimized CCZ Derivative (Compound 30) | HCV Entry | <10 | >20 | >2000 | |
| Erlotinib | EGFR Inhibitor | ~1,200 | >10 | >8.3 | |
| Ezetimibe | NPC1L1 Antagonist | ~500 | >50 | >100 |
Note: EC50 (half maximal effective concentration) and CC50 (half maximal cytotoxic concentration) values are essential for determining the therapeutic window of an antiviral compound. A higher Selectivity Index indicates a more favorable safety profile.
Experimental Protocols
Histamine H1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the H1 receptor.
Materials:
-
Cell membranes expressing the human Histamine H1 receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: [³H]-Mepyramine.
-
Test Compound: this compound or other antihistamines.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]-Mepyramine (at a concentration near its Kd), and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known H1 antagonist (e.g., Mianserin) is used instead of the test compound.
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Cell-Based HCV Infection Assay
This protocol describes a cell-based assay to evaluate the inhibitory effect of a compound on HCV infection.
Materials:
-
Huh-7.5.1 cells (human hepatoma cell line).
-
HCVcc (cell culture-derived infectious HCV).
-
Complete cell culture medium (DMEM supplemented with FBS, non-essential amino acids, and antibiotics).
-
Test Compound: this compound or other potential inhibitors.
-
Luciferase reporter assay system (if using a reporter virus).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed Huh-7.5.1 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a predetermined time (e.g., 1-2 hours) before infection.
-
Infection: Infect the cells with HCVcc at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period that allows for viral replication and spread (e.g., 48-72 hours).
-
Endpoint Measurement:
-
For reporter virus: Lyse the cells and measure the reporter activity (e.g., luciferase) according to the manufacturer's instructions.
-
For wild-type virus: Quantify HCV RNA levels using RT-qPCR or detect viral proteins using an ELISA or Western blot.
-
-
Data Analysis: Determine the EC50 of the test compound by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay
This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.
Materials:
-
Huh-7.5.1 cells.
-
Complete cell culture medium.
-
Test Compound: this compound or other compounds being tested.
-
Cell viability reagent (e.g., MTS, MTT, or a reagent that measures ATP levels).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed Huh-7.5.1 cells in a 96-well plate at the same density as in the infection assay.
-
Compound Treatment: Treat the cells with the same serial dilutions of the test compound used in the infection assay.
-
Incubation: Incubate the cells for the same duration as the infection assay.
-
Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol. Measure the absorbance or luminescence to determine the number of viable cells.
-
Data Analysis: Determine the CC50 of the test compound by plotting the percentage of cell viability against the compound concentration.
Visualizations
Signaling Pathway of Histamine H1 Receptor
Caption: Histamine H1 Receptor Signaling Pathway and site of this compound antagonism.
Experimental Workflow for Antiviral and Cytotoxicity Screening
Caption: Workflow for determining the antiviral efficacy and cytotoxicity of this compound.
Logical Relationship of this compound's Dual Action
Caption: Dual pharmacological actions and potential off-target effects of this compound.
References
Comparative Pharmacokinetic Analysis of Chlorcyclizine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of Chlorcyclizine and its structural analogues, including Meclizine, Homothis compound, and Buclizine. The information is intended to support research and development efforts in the field of antihistaminic drug design and optimization.
Introduction
This compound and its analogues are first-generation antihistamines belonging to the piperazine class. They are primarily known for their efficacy in treating symptoms of allergic reactions, such as urticaria, rhinitis, and pruritus.[1] Beyond their antihistaminic effects, these compounds also exhibit anticholinergic, antiemetic, and local anesthetic properties.[2][3] Understanding the comparative pharmacokinetics of these analogues is crucial for predicting their efficacy, duration of action, and potential for side effects, thereby guiding the development of new chemical entities with improved therapeutic profiles.
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound and its analogues based on available data. It is important to note that comprehensive human pharmacokinetic data, particularly for Buclizine and Homothis compound, is limited in the publicly available literature.
| Parameter | This compound | Meclizine | Homothis compound | Buclizine |
| Time to Peak (Tmax) | ~5 hours[1][2] | ~1.5 - 3 hours | Data in humans not available. In rats, after oral administration, the (+)-isomer showed higher concentrations than the (-)-isomer. | Rapidly absorbed following oral administration. Specific Tmax not available. |
| Elimination Half-life (t½) | ~12 hours | 5 - 6 hours | Data in humans not available. | Data not available. |
| Protein Binding | 85 - 90% | Data not available. | Data not available. In rats, no enantioselective differences were observed in blood protein binding after intravenous administration. | Data not available. |
| Bioavailability | Data not available. | 22 - 32% | Data in humans not available. In rats, oral administration showed preferential first-pass metabolism of the (-)-isomer. | Data not available. |
| Volume of Distribution (Vd) | Widely distributed throughout the body. | ~6.78 ± 3.52 L | Data in humans not available. In rats, it is rapidly distributed in many tissues, with the highest concentration in the lung. | Data not available. |
| Metabolism | N-demethylation to northis compound and N-oxidation. | Primarily by CYP2D6 to various metabolites. | Data in humans not available. In rats, the (-)-isomer undergoes preferential first-pass metabolism in the liver. | Hepatic. |
| Excretion | Slowly in urine as northis compound and a small amount as the N-oxide. | In urine as metabolites and in feces as unchanged drug. | Data in humans not available. | Data not available. |
Experimental Protocols
The determination of pharmacokinetic parameters for this compound and its analogues typically involves the quantification of the drug in biological matrices such as plasma or serum. A representative experimental workflow and a general High-Performance Liquid Chromatography (HPLC) method are described below.
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.
Representative Bioanalytical Method: HPLC
High-Performance Liquid Chromatography (HPLC) is a common analytical technique for the quantification of this compound and its analogues in biological fluids. The following provides a general protocol synthesized from various published methods.
Objective: To determine the concentration of the analyte (this compound or its analogue) in human plasma.
Materials and Reagents:
-
HPLC system with UV or Mass Spectrometric (MS) detector
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Reference standards of the analyte and an internal standard (IS)
-
HPLC-grade acetonitrile and methanol
-
Purified water (e.g., Milli-Q)
-
Buffers (e.g., phosphate buffer)
-
Acid/base for pH adjustment (e.g., phosphoric acid)
-
Human plasma (drug-free)
-
Sample preparation consumables (e.g., protein precipitation plates, solid-phase extraction cartridges)
Procedure:
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of the analyte and IS in a suitable solvent (e.g., methanol).
-
Prepare calibration standards and QC samples by spiking known concentrations of the analyte into drug-free human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (unknown, standard, or QC), add 200 µL of cold acetonitrile containing the IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0) in a specific ratio (e.g., 40:60 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a specific wavelength (e.g., 230 nm) or MS/MS detection with appropriate transitions.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) versus the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as selectivity, linearity, accuracy, precision, recovery, and stability.
Mechanism of Action and Signaling Pathway
This compound and its analogues exert their primary effect by acting as inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of these drugs to the H1 receptor stabilizes it in an inactive conformation, thereby preventing histamine-induced signaling.
The canonical signaling pathway initiated by histamine binding to the H1 receptor involves the activation of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses associated with allergic reactions.
The following diagram illustrates the H1 receptor signaling pathway.
Conclusion
This guide provides a comparative summary of the pharmacokinetic properties of this compound and its analogues. While data for this compound and Meclizine are more readily available, there is a clear need for further research to fully characterize the pharmacokinetic profiles of Homothis compound and Buclizine in humans. Such studies would be invaluable for understanding the structure-activity and structure-pharmacokinetic relationships within this class of compounds, ultimately aiding in the design of safer and more effective antihistamines. The provided experimental workflow and bioanalytical method outline a general approach for conducting such pharmacokinetic investigations. The elucidation of the H1 receptor signaling pathway provides a clear mechanistic basis for the therapeutic effects of these drugs.
References
Assessing the Specificity of Chlorcyclizine's Antiviral Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral effects of Chlorcyclizine (CCZ), an over-the-counter first-generation antihistamine, with a primary focus on its specificity. Experimental data is presented to objectively compare its performance against various viruses and in conjunction with other antiviral agents. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Executive Summary
This compound has been identified as a potent inhibitor of Hepatitis C Virus (HCV) infection. Its primary mechanism of action is the inhibition of viral entry into host cells by directly targeting the HCV envelope glycoprotein E1 and interfering with the membrane fusion process. A key characteristic of this compound's antiviral activity is its remarkable specificity for HCV. Extensive screening and experimental studies have demonstrated that CCZ exhibits little to no inhibitory activity against a broad range of other viruses, highlighting its targeted antiviral profile. This specificity, combined with its synergistic effects with other anti-HCV drugs, positions this compound and its derivatives as promising candidates for further development in HCV treatment strategies.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the quantitative data on the antiviral efficacy and cytotoxicity of this compound (CCZ) and its derivatives against Hepatitis C Virus and other viruses.
Table 1: In Vitro Anti-HCV Activity and Cytotoxicity of this compound (Racemic CCZ)
| Parameter | Value | Cell Line | Reference |
| HCV-Luc EC50 (µM) | 0.044 ± 0.011 | Huh7.5.1 | [1] |
| HCV-Luc EC90 (µM) | 1.40 ± 0.42 | Huh7.5.1 | [1] |
| ATPlite CC50 (µM) | >20 | Huh7.5.1 | [1] |
| Selectivity Index (SI) | >455 | - | [1] |
Table 2: Comparative Antiviral Activity of a this compound Derivative (Compound 3) Against Different HCV Genotypes
| HCV Genotype | EC50 (µM) |
| 1a | >10 |
| 1b | 1.3 ± 0.2 |
| 2a | 0.0023 ± 0.0003 |
| 2b | 0.015 ± 0.002 |
| 3a | 1.2 ± 0.2 |
| 4a | 0.45 ± 0.08 |
| 5a | 0.11 ± 0.02 |
| 6a | 0.13 ± 0.02 |
Data adapted from preclinical studies on CCZ derivatives.[2]
Table 3: Specificity of this compound Analogue ((S)-10) Against a Panel of Viruses
| Virus | Antiviral Activity (EC50 ≥ 1 µM) or Selectivity Index (SI < 10) |
| Hepatitis B virus | No significant activity |
| Herpes simplex virus-1 | No significant activity |
| Human cytomegalovirus | No significant activity |
| Vaccinia virus | No significant activity |
| Dengue virus | No significant activity |
| Influenza A (H1N1) virus | No significant activity |
| Respiratory syncytial virus | No significant activity |
| SARS coronavirus | No significant activity |
| Poliovirus 3 | No significant activity |
| Rift Valley fever virus | No significant activity |
| Tacaribe virus | No significant activity |
| Venezuelan equine encephalitis virus | No significant activity |
Results from a broad antiviral screening by the National Institute of Allergy and Infectious Diseases (NIAID).
Experimental Protocols
Detailed methodologies for key experiments are provided below.
HCV-Luc Infection Assay
This assay is used to quantify the level of HCV infection in the presence of a test compound.
-
Cell Seeding: Huh7.5.1 cells are seeded at a density of 1 x 10^4 cells/well in a 96-well plate and cultured overnight.
-
Compound Treatment and Infection: The cells are then infected with a luciferase reporter virus (HCV-Luc) in the presence of varying concentrations of the test compound (e.g., this compound).
-
Incubation: The plates are incubated for 48 hours to allow for viral entry, replication, and reporter gene expression.
-
Luciferase Assay: After incubation, the level of infection is quantified by measuring the luciferase activity using a commercial assay system (e.g., Renilla Luciferase Assay System, Promega). The luminescence signal is proportional to the extent of viral replication.
-
Data Analysis: The 50% effective concentration (EC50) and 90% effective concentration (EC90) are calculated using non-linear regression analysis.
Cytotoxicity Assay (ATPlite Assay)
This assay is performed in parallel with the infection assay to determine the cytotoxicity of the test compound.
-
Cell Seeding: Huh7.5.1, HepG2, primary human hepatocytes, or MT-4 cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with the same concentrations of the test compound as in the infection assay.
-
Incubation: The plates are incubated for the same duration as the infection assay (e.g., 48 hours).
-
ATP Measurement: Cell viability is determined by measuring the intracellular ATP levels using a commercial kit (e.g., ATPlite assay kit, PerkinElmer). The luminescence signal is proportional to the number of viable cells.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI) is then determined by the ratio of CC50 to EC50.
In Vivo Efficacy Study in a Chimeric Mouse Model
This model is used to evaluate the in vivo antiviral efficacy of a compound.
-
Animal Model: Albumin-urokinase plasminogen activator/severe combined immunodeficient (Alb-uPA/SCID) mice are engrafted with primary human hepatocytes. These mice can be productively infected with HCV.
-
Infection: The chimeric mice are infected with HCV (e.g., genotype 1b).
-
Treatment: After establishing a stable infection, the mice are treated with the test compound (e.g., an analogue of CCZ) or a vehicle control over a period of several weeks.
-
Monitoring: The HCV viral load in the serum is monitored regularly using RT-qPCR. Human serum albumin levels are also measured as a control for liver function and engraftment stability.
-
Data Analysis: The change in viral load over the treatment period is compared between the treated and control groups to determine the in vivo efficacy.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using the DOT language to illustrate key processes.
Caption: Mechanism of HCV entry inhibition by this compound.
Caption: Workflow for the HCV-Luciferase infection assay.
Caption: Logical workflow for determining antiviral specificity.
References
Reproducibility of Chlorcyclizine's Anti-HCV Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The repurposing of existing drugs for new therapeutic indications presents a promising avenue for accelerated drug development. Chlorcyclizine (CCZ), a first-generation antihistamine, has emerged as a candidate for the treatment of Hepatitis C Virus (HCV) infection. This guide provides a comprehensive comparison of the findings in this compound research, with a focus on the reproducibility and consistency of the reported anti-HCV activity. While a significant body of work from a collaborative research group has detailed its mechanism and potential, it is crucial to note the current absence of independent studies that have sought to replicate these findings.
Comparative Analysis of In Vitro Anti-HCV Activity
Initial high-throughput screening of a library of approved drugs identified this compound as a potent inhibitor of HCV infection. Subsequent studies by the same research consortium have consistently reported its antiviral activity across various assays and genotypes. The following tables summarize the key quantitative data from these studies, providing a basis for comparison with other compounds investigated for similar purposes.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound (CCZ) and its Derivatives against HCV
| Compound | HCV Genotype | Assay System | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound (CCZ) | 2a (JFH-1) | HCV-Luciferase Reporter | ~50 | >25 | >500 | [1] |
| (S)-CCZ | 2a (JFH-1) | HCV-Luciferase Reporter | 42 | >25 | >595 | [1] |
| (R)-CCZ | 2a (JFH-1) | HCV-Luciferase Reporter | 48 | >25 | >520 | [1] |
| Nor-CCZ | 2a (JFH-1) | HCV-Luciferase Reporter | 51 | 9.6 | 188 | [1] |
| Compound 3 (Derivative) | 2a | HCV-Luciferase Reporter | 2.3 | 19.8 | 8609 | [2] |
| Compound 29 (Derivative) | 2a | HCV-Luciferase Reporter | 8.2 | >25 | >3048 | |
| Rac-25 (Derivative) | 2a | HCV-Luciferase Reporter | 9.8 | >25 | >2551 |
Table 2: Comparative In Vitro Anti-HCV Activity of Other Repurposed Drugs
| Compound | Putative Target/Mechanism | HCV Genotype | EC50 | Reference |
| Erlotinib | EGFR inhibitor | J6/JFH | ~2.5 µM | |
| Dasatinib | Src/Abl kinase inhibitor | Not specified | Not specified | |
| Ezetimibe | NPC1L1 inhibitor | Not specified | Not specified | |
| Ferroquine | Antimalarial | Not specified | Potent inhibitor |
Mechanism of Action: Inhibition of HCV Entry
Research consistently indicates that this compound inhibits an early stage of the HCV lifecycle, specifically viral entry into the host hepatocyte. The proposed mechanism involves the drug targeting the fusion peptide of the HCV E1 glycoprotein, thereby preventing the fusion of the viral and host cell membranes. This mechanism is distinct from many direct-acting antivirals (DAAs) that target viral replication enzymes.
Caption: Proposed mechanism of this compound (CCZ) in inhibiting HCV entry.
Experimental Protocols
To facilitate the independent verification of the reported findings, detailed methodologies for the key experiments are provided below. These protocols are synthesized from the methods sections of the primary research articles.
HCV Infection Assay (Luciferase Reporter)
This assay quantifies the extent of HCV infection by measuring the activity of a luciferase reporter gene engineered into the viral genome.
Caption: Workflow for the HCV luciferase reporter infection assay.
Protocol:
-
Cell Seeding: Seed Huh7.5.1 cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound or other test compounds in dimethyl sulfoxide (DMSO), followed by dilution in cell culture medium.
-
Infection: Aspirate the culture medium from the cells and add the compound dilutions. Subsequently, add the HCV luciferase reporter virus (HCV-Luc) to each well.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
Cell Lysis: Remove the culture medium and lyse the cells using a suitable lysis buffer (e.g., passive lysis buffer).
-
Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate and measure the luciferase activity using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: Normalize the luciferase readings to the DMSO control wells and calculate the 50% effective concentration (EC50) using a non-linear regression analysis.
Cytotoxicity Assay (ATPlite)
This assay determines the concentration at which a compound becomes toxic to the host cells, which is crucial for calculating the selectivity index.
Protocol:
-
Cell Seeding: Seed Huh7.5.1 cells in 96-well plates as described for the infection assay.
-
Compound Addition: Add serial dilutions of the test compounds to the cells and incubate for the same duration as the infection assay (48-72 hours).
-
ATP Measurement: Use a commercial ATP-based cell viability assay kit (e.g., ATPlite). Add the cell lysis solution, followed by the substrate solution, according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Data Analysis: Normalize the results to the DMSO control and calculate the 50% cytotoxic concentration (CC50).
In Vivo and Clinical Findings
In a mouse model with engrafted human hepatocytes, this compound was shown to significantly inhibit infection by HCV genotypes 1b and 2a without the emergence of drug resistance. A proof-of-concept clinical trial (NCT02118012) in patients with chronic HCV infection found that CCZ monotherapy did not lead to a significant reduction in viral load. However, when combined with ribavirin, a modest antiviral effect was observed in a subset of patients. These findings suggest that while CCZ has a demonstrable antiviral effect, more potent derivatives may be necessary for robust clinical efficacy.
Reproducibility and Future Directions
The body of research on this compound's anti-HCV activity, primarily from a single collaborative group, presents a consistent narrative from initial discovery through preclinical development. The findings have been published in high-impact journals and have been built upon in subsequent studies on derivative compounds.
However, a critical component for validating these findings is independent replication. To date, there is a lack of published studies from unaffiliated research groups that have attempted to reproduce the anti-HCV effects of this compound. Such independent validation is a cornerstone of the scientific process and is essential for confirming the robustness of initial discoveries.
Therefore, while the existing data is promising, the research community would greatly benefit from independent studies aimed at replicating the key in vitro and in vivo findings. Such studies would solidify the potential of this compound and its derivatives as a viable and affordable treatment option for HCV, particularly in combination with other direct-acting antivirals. The detailed protocols provided in this guide are intended to facilitate such reproducibility efforts.
References
Safety Operating Guide
Prudent Disposal of Chlorcyclizine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of chlorcyclizine, a first-generation antihistamine. Adherence to these procedures will help your institution remain a preferred source for laboratory safety and chemical handling.
I. Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[1][2] All handling of solid this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1][2]
II. This compound Disposal Procedures
The primary and most critical step in the disposal of this compound is to treat it as a chemical waste product that requires professional handling. Do not dispose of this compound down the drain or in regular trash.[2]
Step 1: Waste Identification and Classification
While this compound is not specifically listed as a P- or U-series hazardous waste by the Environmental Protection Agency (EPA), it must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, and toxicity). Given its pharmacological activity, a conservative approach is to manage it as a hazardous chemical waste.
Step 2: Collection and Storage of Waste
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing paper, gloves), and any spill cleanup materials in a designated, properly labeled hazardous waste container. The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 3: Final Disposal
The recommended method for the final disposal of this compound is through a licensed chemical destruction plant, typically via controlled incineration with flue gas scrubbing. This process ensures the complete destruction of the active pharmaceutical ingredient.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the collected this compound waste. They will have established procedures and contracts with certified hazardous waste management companies.
III. Spill Management
In the event of a spill, the following procedures should be followed:
-
Small Spills: For small spills of solid this compound, carefully sweep or scoop the material into a designated waste disposal container using appropriate tools. Clean the contaminated surface with water and collect the cleaning materials as hazardous waste.
-
Large Spills: For larger spills, evacuate the area and contact your institution's EHS or emergency response team. They are equipped to handle significant chemical spills safely.
IV. Data Presentation: Waste Management Profile
| Parameter | Guideline | Source |
| EPA Hazardous Waste Code | Not explicitly listed. Must be evaluated for characteristic hazards (D-series). | |
| Recommended Disposal Method | Controlled incineration via a licensed chemical waste disposal facility. | |
| Sewer Disposal | Prohibited. Do not discharge to sewer systems. | |
| Landfill Disposal | Not recommended for the pure substance or concentrated waste. |
V. Experimental Protocols: Decontamination of Glassware
For glassware and equipment contaminated with this compound, a triple rinse procedure is recommended before they are returned to general use.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any remaining this compound. Collect this solvent rinse as hazardous waste.
-
Second Rinse: Wash the glassware thoroughly with soap and water.
-
Final Rinse: Rinse the glassware with deionized water.
VI. Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste in a laboratory.
References
Safeguarding Your Research: A Guide to Handling Chlorcyclizine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Chlorcyclizine, a first-generation antihistamine also investigated for its potential in treating various flaviviruses. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
This compound hydrochloride is classified as hazardous in case of skin or eye contact, ingestion, or inhalation.[1] It is toxic if swallowed.[2] Therefore, stringent safety protocols must be followed during handling, storage, and disposal.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. It is imperative to always wear the appropriate PPE to prevent exposure.
| Protection Type | Standard Handling | Large Spill or Insufficient Ventilation |
| Eye/Face Protection | Splash goggles | Splash goggles |
| Skin Protection | Lab coat, Chemical-resistant gloves | Full suit, Boots, Chemical-resistant gloves |
| Respiratory Protection | Dust respirator | Self-contained breathing apparatus (SCBA) |
Data sourced from multiple safety data sheets.[1][3]
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety. The following workflow outlines the key steps to be followed.
Experimental Protocol for Safe Handling:
-
Receiving: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1]
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a fume hood or other ventilated enclosure.
-
Donning PPE: Wear all required personal protective equipment as specified in the table above.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the substance.
-
Cleaning: After handling, thoroughly clean the work area.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after removing gloves.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical. The following diagram and protocols outline the necessary steps for various exposure scenarios and spills.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, keeping eyelids open. Seek medical attention.
-
Skin Contact: Remove contaminated clothing. Wash the affected area immediately with soap and plenty of water. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: DO NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response:
-
Small Spill: Use appropriate tools to carefully scoop the spilled solid into a designated waste container. Clean the contaminated surface with water and dispose of the cleaning materials in accordance with local regulations.
-
Large Spill: Evacuate the area. Wear a full suit, boots, gloves, splash goggles, and a self-contained breathing apparatus. Use a shovel to transfer the material into a suitable waste disposal container. Finish cleaning the contaminated surface by spreading water and allowing it to be evacuated through the sanitary system, if permissible by local regulations.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and potential harm to others.
-
Unused Material: Unused this compound should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge into sewer systems.
-
Contaminated Materials: All PPE and materials used to clean up spills should be collected in a sealed, labeled container and disposed of as hazardous waste according to local, state, and federal regulations.
-
Empty Containers: Empty containers may pose a fire risk and should be handled with care. They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable for other purposes before disposing of it in a sanitary landfill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
